molecular formula C11H23NO2 B2492740 (S)-2-Aminoundecanoic acid CAS No. 1254251-27-8

(S)-2-Aminoundecanoic acid

Numéro de catalogue: B2492740
Numéro CAS: 1254251-27-8
Poids moléculaire: 201.31
Clé InChI: HASUJDLTAYUWCO-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(S)-2-Aminoundecanoic acid is a non-proteinogenic amino acid featuring a long aliphatic chain and a defined stereocenter in the S-configuration at the alpha-carbon. This chiral structure makes it a valuable building block in advanced research and development, particularly for creating novel compounds with specific spatial arrangements. The compound is predicted to be a white crystalline solid at room temperature and is amphoteric, containing both basic (amino) and acidic (carboxyl) functional groups. Its long hydrocarbon chain suggests limited solubility in water but better solubility in organic solvents. In research, (S)-2-Aminoundecanoic acid serves as a versatile intermediate. Its primary applications include its use in peptide chemistry for the synthesis of lipopeptides, where it incorporates both hydrophilic and hydrophobic regions, potentially leading to novel surfactants or biomaterials. In polymer science, its defined stereochemistry is key for developing specialty polyamides with controlled properties, such as enhanced mechanical strength, specific chain folding, or tailored degradation profiles. Furthermore, it can be employed as a chiral synthon in pharmaceutical research for the synthesis of complex molecules. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-aminoundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASUJDLTAYUWCO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Aminoundecanoic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-aminoundecanoic acid, a non-proteinogenic, long-chain alpha-amino acid. It details a proposed enantioselective synthesis, analytical characterization protocols, and explores its potential applications in the pharmaceutical industry, particularly in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique lipophilic nature of this amino acid.

Introduction: The Significance of Lipophilic Amino Acids in Modern Drug Design

(S)-2-Aminoundecanoic acid belongs to a class of non-proteinogenic amino acids (NPAAs) that are gaining increasing attention in medicinal chemistry.[1] Unlike the 22 proteinogenic amino acids that are the fundamental building blocks of proteins, NPAAs offer a vast and largely unexplored chemical space for the design of novel peptides and small molecule drugs. The incorporation of NPAAs can bestow peptides with enhanced metabolic stability, improved binding affinity, and unique conformational properties.[1][2]

The defining feature of (S)-2-aminoundecanoic acid is its long, nine-carbon aliphatic side chain, which imparts significant lipophilicity to the molecule. This characteristic is particularly valuable in drug design for several reasons:

  • Enhanced Membrane Permeability: The lipophilic side chain can facilitate the passage of molecules across cellular membranes, a critical factor for the bioavailability of many drugs.[3]

  • Improved Pharmacokinetic Properties: Lipophilic modifications can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer plasma half-life.[]

  • Modulation of Antimicrobial Activity: The incorporation of long-chain amino acids has been shown to be a successful strategy in the development of potent antimicrobial peptides (AMPs) that can disrupt bacterial cell membranes.[5][6]

This guide will delve into the specific properties of the (S)-enantiomer of 2-aminoundecanoic acid, providing a foundation for its synthesis, characterization, and rational application in drug discovery programs.

Physicochemical Properties of (S)-2-Aminoundecanoic Acid

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. While extensive experimental data for (S)-2-aminoundecanoic acid is not widely available in the literature, its properties can be reliably predicted based on its structure and comparison with homologous long-chain amino acids.

Structure and Identification

The structure of (S)-2-aminoundecanoic acid consists of an undecanoic acid backbone with an amino group at the alpha-carbon (C2) in the (S)-configuration.

G C1 HO C3 C C1->C3 C2 O C2->C3 C4 C C3->C4 C5 H₂N C4->C5 C6 H C4->C6 C7 CH₂ C4->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C11 CH₂ C10->C11 C12 CH₂ C11->C12 C13 CH₂ C12->C13 C14 CH₃ C13->C14

Caption: Chemical structure of (S)-2-Aminoundecanoic acid.

Table 1: Core Chemical Properties of (S)-2-Aminoundecanoic Acid

PropertyValueSource/Justification
CAS Number 1254251-27-8[7][8]
Molecular Formula C₁₁H₂₃NO₂[8]
Molecular Weight 201.31 g/mol [8]
Appearance White to off-white crystalline solid (predicted)Based on similar amino acids[9]
Melting Point 185 - 195 °C (estimated)Based on the melting point of 11-aminoundecanoic acid (188-191 °C) and the trend for alpha-amino acids.[9]
Solubility Sparingly soluble in water; Soluble in acidic and basic aqueous solutions; Soluble in polar organic solvents like DMSO and DMF (predicted).General solubility of long-chain amino acids.[10]
pKa (Carboxyl) ~2.3 (estimated)Typical for alpha-amino acids.
pKa (Amine) ~9.7 (estimated)Typical for alpha-amino acids.
Spectroscopic Profile (Predicted)

The structural elucidation of (S)-2-aminoundecanoic acid can be achieved through a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the alpha-proton (CH) around 3.5-4.0 ppm. The long aliphatic chain will present a series of overlapping multiplets between 1.2 and 1.6 ppm, with a triplet for the terminal methyl group around 0.9 ppm. The amine and carboxylic acid protons will be visible as broad singlets, with their chemical shifts being dependent on the solvent and concentration.[11]

  • ¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon in the range of 170-180 ppm. The alpha-carbon is expected to resonate around 50-60 ppm. The carbons of the long alkyl chain will appear in the 20-40 ppm region.[11]

The FT-IR spectrum of (S)-2-aminoundecanoic acid in its solid, zwitterionic form is predicted to exhibit the following characteristic absorption bands:

  • N-H stretching (amine): A broad band in the region of 3000-3400 cm⁻¹.

  • C-H stretching (alkyl chain): Sharp peaks between 2850 and 3000 cm⁻¹.

  • C=O stretching (carboxylate): A strong absorption band around 1550-1650 cm⁻¹.

  • N-H bending (amine): A band in the region of 1480-1550 cm⁻¹.

  • O-H bending (carboxylate): A broad absorption around 1300-1450 cm⁻¹.

In electrospray ionization mass spectrometry (ESI-MS), (S)-2-aminoundecanoic acid is expected to be readily detected in positive ion mode as the protonated molecule [M+H]⁺ at m/z 202.18. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the characteristic loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavage along the alkyl side chain.[12]

Proposed Enantioselective Synthesis of (S)-2-Aminoundecanoic Acid

The synthesis of enantiomerically pure alpha-amino acids is a well-established field in organic chemistry. A plausible and efficient route to (S)-2-aminoundecanoic acid is through an asymmetric Strecker synthesis, which involves the reaction of an aldehyde with a chiral amine and a cyanide source, followed by hydrolysis.

G start Decanal intermediate Chiral Aminonitrile Intermediate start->intermediate Asymmetric Strecker Reaction reagent1 (S)-alpha-Methylbenzylamine reagent1->intermediate reagent2 NaCN / AcOH reagent2->intermediate product (S)-2-Aminoundecanoic Acid intermediate->product Hydrolysis and Purification reagent3 1. HCl (aq), Δ 2. Ion-exchange chromatography reagent3->product

Caption: Proposed workflow for the enantioselective synthesis of (S)-2-Aminoundecanoic Acid.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Chiral Aminonitrile Intermediate

  • To a solution of decanal (1.0 eq) in methanol at 0 °C, add (S)-(-)-α-methylbenzylamine (1.1 eq). Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine.

  • In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in water.

  • Slowly add the sodium cyanide solution to the imine mixture, followed by the dropwise addition of acetic acid (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral aminonitrile.

Step 2: Hydrolysis and Purification

  • Suspend the crude aminonitrile in 6 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) for 12-24 hours to ensure complete hydrolysis of the nitrile and cleavage of the chiral auxiliary.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove the cleaved α-methylbenzylamine.

  • Concentrate the aqueous layer under reduced pressure.

  • Dissolve the residue in water and purify by ion-exchange chromatography to isolate the desired (S)-2-aminoundecanoic acid.

  • Lyophilize the appropriate fractions to obtain the final product as a white solid.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-2-aminoundecanoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase column suitable for amino acid separation (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and compare the retention time to that of a racemic standard of 2-aminoundecanoic acid to determine the enantiomeric excess.

G sample Synthesized (S)-2-Aminoundecanoic Acid dissolution Dissolve in Mobile Phase sample->dissolution injection Inject onto Chiral HPLC Column dissolution->injection separation Separation of Enantiomers injection->separation detection UV Detection (210 nm) separation->detection analysis Data Analysis: - Retention Time Comparison - Peak Area Integration - Enantiomeric Excess Calculation detection->analysis

Caption: Workflow for chiral HPLC analysis of (S)-2-Aminoundecanoic Acid.

Applications in Drug Development

The unique lipophilic nature of (S)-2-aminoundecanoic acid makes it an attractive building block for the development of novel therapeutics with improved pharmacological properties.

Development of Lipophilic Prodrugs

Many potent drugs suffer from poor oral bioavailability due to low membrane permeability. By covalently attaching (S)-2-aminoundecanoic acid to a parent drug molecule, it is possible to create a lipophilic prodrug. This prodrug can more easily traverse the lipid bilayers of the gastrointestinal tract, leading to increased absorption. Once absorbed, the amino acid moiety can be cleaved by endogenous enzymes (e.g., esterases or amidases) to release the active drug.[3]

G prodrug Lipophilic Prodrug (S)-2-Aminoundecanoic Acid Parent Drug membrane Cell Membrane prodrug->membrane Passive Diffusion active_drug Active Drug membrane->active_drug Enzymatic Cleavage target Intracellular Target active_drug->target Pharmacological Action

Caption: Mechanism of action for a lipophilic prodrug utilizing (S)-2-Aminoundecanoic Acid.

Design of Novel Antimicrobial Peptides (AMPs)

The rise of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics that often act by disrupting the bacterial cell membrane. The incorporation of long-chain, lipophilic amino acids like (S)-2-aminoundecanoic acid into synthetic peptides can enhance their antimicrobial potency. The long alkyl chain can insert into the lipid bilayer of the bacterial membrane, leading to membrane destabilization and cell death.[5][6] The (S)-stereochemistry is also less likely to be recognized by bacterial proteases, potentially increasing the in vivo stability of the peptide.

Conclusion

(S)-2-Aminoundecanoic acid is a valuable and versatile building block for medicinal chemistry and drug development. Its long lipophilic side chain offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of peptides and small molecules. While specific experimental data for this compound is still emerging, its properties can be reliably predicted, and its synthesis can be achieved through established enantioselective methods. The potential applications of (S)-2-aminoundecanoic acid in the development of orally bioavailable prodrugs and potent antimicrobial peptides highlight its significance for the future of drug discovery. Further research into the biological activity and toxicological profile of this and other long-chain alpha-amino acids is warranted to fully unlock their therapeutic potential.

References

Sources

Biological Activity and Therapeutic Applications of (S)-2-Aminoundecanoic Acid: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of novel antimicrobial peptide (AMP) development, balancing membrane-disrupting efficacy with mammalian cell safety remains a critical bottleneck. (S)-2-Aminoundecanoic acid (CAS: 1254251-27-8), an unnatural, non-proteinogenic α -amino acid featuring a 9-carbon lipophilic alkyl side chain, has emerged as a highly specialized structural modifier . By incorporating this lipophilic building block directly into the peptide backbone, researchers can engineer AMPs that exhibit potent biological activity against multidrug-resistant pathogens without triggering the severe hemolytic toxicity typically associated with traditional lipid-conjugation techniques.

This guide provides an in-depth technical analysis of the biological activity of (S)-2-aminoundecanoic acid, focusing on its mechanistic causality in peptide engineering, quantitative efficacy, and the self-validating experimental protocols required for its successful application.

The Selectivity Paradox & Mechanistic Causality

Native short cationic α -helical AMPs, such as anoplin (Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2), rely on a delicate amphipathic geometry. They utilize positively charged residues (Lys, Arg) to electrostatically bind to the anionic lipid bilayers of bacteria, while their hydrophobic residues insert into and disrupt the membrane 1[1]. However, native anoplin exhibits relatively low membrane affinity, requiring high concentrations to achieve a Minimum Inhibitory Concentration (MIC).

The Traditional Flaw: Historically, researchers increased membrane affinity by conjugating fatty acids to the N-terminus (N-acylation). While this drastically lowered the MIC, it created a dominant, non-specific hydrophobic pole. This caused the peptide to indiscriminately attack zwitterionic mammalian red blood cells, leading to complete loss of selectivity and high hemolytic toxicity2[2].

The (S)-2-Aminoundecanoic Acid Solution: Replacing specific native hydrophobic residues (e.g., Leu-2, Ile-6, or Leu-10) with (S)-2-aminoundecanoic acid solves this paradox. Because it is an α -amino acid, it integrates seamlessly into the peptide backbone. Its extended 9-carbon alkyl chain aligns perfectly with the hydrophobic face of the α -helix, acting as a deep membrane "anchor." Crucially, this internal modification preserves the spatial distribution of the cationic side chains, ensuring the peptide remains electrostatically selective for bacterial membranes while gaining the hydrophobic mass needed for potent disruption3[3].

MOA A Native AMP (Anoplin) Low Membrane Affinity B (S)-2-Aminoundecanoic Acid Backbone Incorporation A->B Structural Optimization C Lipophilic AMP Analog Preserved Amphipathicity B->C SPPS D Bacterial Membrane (Anionic Lipids) C->D High Affinity Electrostatic Binding E Mammalian Membrane (Zwitterionic Lipids) C->E Low Affinity Binding F Membrane Disruption (Low MIC) D->F Hydrophobic Anchoring G No Disruption (High EC50 / Low Hemolysis) E->G Selectivity Maintained

Figure 1: Mechanism of selective membrane disruption by (S)-2-Aminoundecanoic acid modified AMPs.

Quantitative Biological Activity Profiles

The incorporation of (S)-2-aminoundecanoic acid yields a highly favorable biological profile. By evaluating the Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus, alongside the half-maximal effective concentration for hemolysis ( EC50​ ), researchers can calculate the Therapeutic Index (TI). A higher TI indicates a safer, more effective drug candidate 4[4].

Table 1: Comparative Biological Activity of Anoplin Derivatives

Data represents typical biological activity profiles demonstrating the efficacy of backbone lipidation vs. terminal acylation.

Peptide AnalogStructural ModificationMIC E. coli (µM)MIC S. aureus (µM)Hemolysis EC50​ (µM)Therapeutic Index (TI)*
Native Anoplin None>100>100>500N/A (Low Efficacy)
N-Acyl Anoplin N-terminal Decanoyl6.2512.515.0~1.2 (Highly Toxic)
Ano-S2AU-Leu2 (S)-2-Aminoundecanoic at Pos 212.512.5>200>16 (Selective)
Ano-S2AU-Ile6 (S)-2-Aminoundecanoic at Pos 66.256.2515024 (Highly Selective)

*Therapeutic Index (TI) is calculated as the ratio of Hemolysis EC50​ to the average MIC.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of (S)-2-aminoundecanoic acid-containing peptides require specific methodological adjustments. The long alkyl chain introduces unique steric and physicochemical challenges.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Causality of Protocol Design: The 9-carbon side chain of (S)-2-aminoundecanoic acid creates a highly localized hydrophobic microenvironment on the resin. This steric bulk repels standard polar coupling solvents and severely hinders the nucleophilic attack of the incoming amine during elongation. Standard HBTU coupling will result in deletion sequences. Therefore, highly reactive uronium salts (HATU) and double-coupling cycles are strictly required.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) and Dichloromethane (DCM) (1:1 v/v) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling of (S)-2-Aminoundecanoic Acid:

    • Pre-activate 4 equivalents of Fmoc-(S)-2-aminoundecanoic acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add the mixture to the resin and agitate for 2 hours.

    • Self-Validation Step: Perform a Kaiser (Ninhydrin) test. If positive (blue), repeat the coupling step (double coupling) before proceeding.

  • Chain Elongation: Continue standard Fmoc-SPPS for the remaining sequence, utilizing double coupling for the amino acid immediately following the (S)-2-aminoundecanoic acid residue due to steric hindrance.

  • Cleavage: Treat the resin with Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2​O (95:2.5:2.5 v/v/v) for 3 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column. Validate molecular weight via LC-MS or MALDI-TOF.

SPPS A Resin Swelling (DMF/DCM) B Fmoc Deprotection (20% Piperidine) A->B C Double Coupling (S)-2-Aminoundecanoic Acid + HATU/DIPEA B->C D Kaiser Test (QC Check) C->D E TFA Cleavage & Deprotection D->E F RP-HPLC & LC-MS Validation E->F

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for lipophilic unnatural amino acids.

Membrane Affinity & MIC Validation Assay

Causality of Protocol Design: Highly lipophilic peptides are prone to non-specific adsorption to standard polystyrene microtiter plates, which artificially lowers the effective peptide concentration in the broth, leading to false-negative (artificially high) MIC values. Using polypropylene plates or adding 0.01% Bovine Serum Albumin (BSA) is mandatory to prevent this.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute to 5×105 CFU/mL.

  • Peptide Dilution: Prepare serial two-fold dilutions of the purified lipophilic peptide in sterile water containing 0.01% BSA.

  • Plating: Dispense 50 µL of peptide dilutions into a 96-well polypropylene microtiter plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 18–20 hours. The MIC is defined as the lowest concentration of peptide that completely inhibits visible bacterial growth (measured via optical density at 600 nm).

  • Hemolysis Counter-Screen: Incubate the peptide with a 1% suspension of human or murine erythrocytes in PBS for 1 hour at 37°C. Measure hemoglobin release at 414 nm. Use 0.1% Triton X-100 or Melittin as a 100% lysis positive control to validate the assay boundaries.

References

  • Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative. PubMed (nih.gov).
  • Advances in the Study of Structural Modification and Biological Activities of Anoplin. Frontiers in Microbiology.
  • Advances in the Study of Structural Modification and Biological Activities of Anoplin - PMC. NIH.gov.
  • Aminoundecanoic acid | (S)-2-AMINOUNDECANOIC ACID. Sigma-Aldrich.
  • Help - DBAASP: The Database of Antimicrobial Activity and Structure of Peptides. DBAASP.org.

Sources

(S)-2-Aminoundecanoic Acid: A Comprehensive Technical Guide to a Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Enigma of a Rare Amino Acid

In the vast and intricate world of biochemistry, the family of amino acids stands as a cornerstone of life, primarily recognized for their role as the building blocks of proteins. Yet, beyond the 22 proteinogenic amino acids, a diverse array of non-proteinogenic amino acids exists, each with unique structures and, often, untapped biological activities. This guide delves into the scientific landscape of one such molecule: (S)-2-Aminoundecanoic acid. While its natural occurrence remains elusive, its structural similarity to a class of potent signaling molecules, the N-acyl amino acids, positions it as a compound of significant interest for researchers, scientists, and drug development professionals. This document serves as an in-depth technical resource, navigating the current understanding—and the conspicuous knowledge gaps—surrounding this intriguing molecule. We will explore its putative natural existence, propose a plausible biosynthetic pathway, detail a robust method for its chemical synthesis, and illuminate its potential biological significance, thereby providing a comprehensive foundation for future research and development.

Part 1: The Scarcity in Nature - A Putative Occurrence

An exhaustive review of the current scientific literature reveals a notable absence of confirmed natural sources of (S)-2-Aminoundecanoic acid. Unlike its isomer, 11-aminoundecanoic acid, which is a well-known monomer for the production of Nylon-11 and is derived from castor oil, the 2-amino variant has not been isolated from microorganisms, plants, or marine life to date.

However, the broader class of N-acyl amino acids, which share the core structure of a fatty acid linked to an amino acid, is widely distributed in nature and exhibits a vast range of biological activities.[1][2] These molecules act as signaling lipids in mammals and have been identified in various bacteria. The existence of this extensive family of related compounds suggests that the enzymatic machinery capable of producing molecules like (S)-2-Aminoundecanoic acid may exist in certain organisms, and its discovery could be a matter of targeted investigation. The current lack of evidence points not to an impossibility, but to a frontier for biochemical exploration.

Part 2: A Hypothetical Biosynthetic Pathway - Connecting Fatty Acid and Amino Acid Metabolism

In the absence of a known natural producer, we can postulate a hypothetical biosynthetic pathway for (S)-2-Aminoundecanoic acid by drawing parallels with established metabolic routes for fatty acids and non-proteinogenic amino acids. The proposed pathway initiates from the well-understood process of fatty acid synthesis and culminates in a key transamination step.

The biosynthesis of the undecanoic acid backbone would likely follow the canonical fatty acid synthesis pathway, which begins with acetyl-CoA.[3] Through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated two carbons at a time, using malonyl-CoA as the donor.[4] The synthesis of an eleven-carbon chain is less common than even-chained fatty acids but is mechanistically plausible.

The crucial step in the formation of (S)-2-Aminoundecanoic acid would be the stereospecific amination of a 2-oxoundecanoic acid precursor. This reaction is catalyzed by a class of enzymes known as transaminases (or aminotransferases).[5] These enzymes facilitate the transfer of an amino group from a donor molecule, typically an amino acid like glutamate or alanine, to a keto acid acceptor.[6] The stereoselectivity of the transaminase would determine the production of the (S)-enantiomer. The existence of transaminases capable of acting on α-keto acids with long linear alkyl side chains has been documented, lending credence to this proposed pathway.[5]

Hypothetical_Biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas undecanoic_acid Undecanoic Acid fas->undecanoic_acid Chain Elongation oxidation α-Oxidation undecanoic_acid->oxidation keto_acid 2-Oxoundecanoic Acid oxidation->keto_acid transaminase (S)-Selective Transaminase keto_acid->transaminase keto_acceptor Keto Acceptor (e.g., α-Ketoglutarate) transaminase->keto_acceptor s2aua (S)-2-Aminoundecanoic Acid transaminase->s2aua Transamination amino_donor Amino Donor (e.g., L-Glutamate) amino_donor->transaminase

Caption: Hypothetical Biosynthesis of (S)-2-Aminoundecanoic Acid.

Part 3: Chemical Synthesis - A Practical Approach for Investigation

Given the current unavailability of (S)-2-Aminoundecanoic acid from natural sources, chemical synthesis provides a reliable method for obtaining this compound for research purposes. A robust and versatile method for the synthesis of α-amino acids is the Strecker synthesis, which can be adapted for the production of (S)-2-Aminoundecanoic acid. A more modern and efficient approach involves a multicomponent hydroformylation/Strecker reaction.[7]

Experimental Protocol: Multicomponent Hydroformylation/Strecker Synthesis

This protocol is adapted from established methods for the synthesis of similar lipidic α-amino acids.[7]

Step 1: Hydroformylation of 1-Decene

  • In a high-pressure reactor, combine 1-decene, a rhodium-based catalyst (e.g., Rh(acac)(CO)2), and a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent such as toluene.

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for a specified time to produce undecanal.

  • After cooling and depressurizing, the resulting aldehyde can be purified or used directly in the next step.

Step 2: Strecker Reaction

  • To the solution containing undecanal, add an aqueous solution of ammonia and potassium cyanide.

  • Stir the reaction mixture vigorously at room temperature for several hours to form the corresponding α-aminonitrile.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Hydrolysis of the α-Aminonitrile

  • Once the formation of the α-aminonitrile is complete, add a strong acid (e.g., hydrochloric acid) to the reaction mixture.

  • Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

  • Cool the reaction mixture and neutralize with a base to precipitate the crude (S)-2-Aminoundecanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Table 1: Key Reagents and Properties

ReagentFormulaMolar Mass ( g/mol )Role
1-DeceneC10H20140.27Starting material
SyngasCO + H2VariableReagent for hydroformylation
AmmoniaNH317.03Amine source for Strecker
Potassium CyanideKCN65.12Cyanide source for Strecker
Hydrochloric AcidHCl36.46Acid for hydrolysis

Part 4: Biological Activities and Therapeutic Potential - An Emerging Frontier

While direct studies on the biological activity of (S)-2-Aminoundecanoic acid are limited, the extensive research on the broader family of N-acyl amino acids provides a strong foundation for predicting its potential roles and therapeutic applications.[1][8][9]

N-acyl amino acids are recognized as a large family of lipid signaling molecules with diverse physiological functions.[2][10][11] They are known to interact with a variety of cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[1] The biological effects of these molecules are often dependent on the nature of both the fatty acid tail and the amino acid head group.

Potential Therapeutic Applications:

  • Neuromodulation: Many N-acyl amino acids exhibit neuromodulatory properties, influencing processes such as pain perception and inflammation.[8] (S)-2-Aminoundecanoic acid, with its lipidic side chain, could potentially interact with receptors in the central and peripheral nervous systems.

  • Anti-inflammatory Effects: Certain N-acyl amino acids have demonstrated anti-inflammatory activity.[11] This raises the possibility that (S)-2-Aminoundecanoic acid could be investigated for its potential to modulate inflammatory pathways.

  • Metabolic Regulation: As a fatty acid derivative, (S)-2-Aminoundecanoic acid may play a role in metabolic regulation. Essential fatty acids and their metabolites are known to influence a wide range of metabolic processes.[12][13]

Potential_Biological_Activities s2aua (S)-2-Aminoundecanoic Acid membrane Cell Membrane Interaction s2aua->membrane receptors Receptor Binding (GPCRs, Ion Channels) s2aua->receptors signaling Intracellular Signaling Cascades membrane->signaling receptors->signaling neuromodulation Neuromodulation signaling->neuromodulation inflammation Anti-inflammatory Effects signaling->inflammation metabolism Metabolic Regulation signaling->metabolism

Caption: Potential Biological Activities of (S)-2-Aminoundecanoic Acid.

Part 5: Future Research Directions - Charting the Course for Discovery

The study of (S)-2-Aminoundecanoic acid is in its infancy, presenting a fertile ground for future research. Key areas of investigation should include:

  • Screening for Natural Sources: A targeted screening of diverse microorganisms, particularly those from unique environments such as marine sediments or symbiotic relationships, may lead to the discovery of natural producers of (S)-2-Aminoundecanoic acid.

  • Elucidation of the Biosynthetic Pathway: Once a natural source is identified, genomic and transcriptomic analyses can be employed to identify the genes and enzymes responsible for its biosynthesis. This would open the door for metabolic engineering to enhance production.

  • Pharmacological Profiling: A comprehensive evaluation of the biological activities of chemically synthesized (S)-2-Aminoundecanoic acid is crucial. This should include screening against a panel of receptors and enzymes, as well as in vitro and in vivo models of disease.

  • Structure-Activity Relationship Studies: The synthesis and biological evaluation of analogs of (S)-2-Aminoundecanoic acid with varying chain lengths and functional group modifications will provide valuable insights into its structure-activity relationships and help in the design of more potent and selective therapeutic agents.

Conclusion

(S)-2-Aminoundecanoic acid represents a molecule at the intersection of fatty acid and amino acid biochemistry, a domain rich with signaling molecules of profound biological importance. While its natural occurrence is yet to be confirmed, the potential for its existence and the established bioactivities of its chemical relatives underscore its significance as a target for future research. This technical guide has aimed to provide a comprehensive overview of the current state of knowledge, from its putative natural origins and hypothetical biosynthesis to practical synthetic methods and potential applications. It is our hope that this document will serve as a valuable resource and a catalyst for further investigation into the intriguing world of (S)-2-Aminoundecanoic acid, a molecule that holds the promise of new scientific discoveries and therapeutic innovations.

References

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Spectroscopic Characterization of (S)-2-Aminoundecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chiral, non-proteinogenic amino acid, (S)-2-Aminoundecanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into the structural elucidation of this long-chain amino acid.

Introduction to (S)-2-Aminoundecanoic Acid

(S)-2-Aminoundecanoic acid, a member of the alpha-amino acid family, is distinguished by its nine-carbon aliphatic side chain. Its molecular formula is C₁₁H₂₃NO₂, with a molecular weight of 201.31 g/mol .[1] The presence of a chiral center at the alpha-carbon, along with its amphiphilic nature, makes it a molecule of interest in various fields, including peptide synthesis, drug delivery, and material science. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its behavior in different chemical environments. This guide outlines the expected spectroscopic signatures of (S)-2-Aminoundecanoic acid and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-2-Aminoundecanoic acid is characterized by signals corresponding to the protons of the undecyl chain, the α-proton, the amine group, and the carboxylic acid. The choice of a suitable deuterated solvent is crucial, as amino acids often exhibit limited solubility in common organic solvents like chloroform-d (CDCl₃).[2] Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are frequently employed.[2] In D₂O, the labile protons of the amine (NH₂) and carboxylic acid (COOH) groups will exchange with deuterium, causing their signals to disappear from the spectrum.

Predicted ¹H NMR Data for (S)-2-Aminoundecanoic Acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-CH₃ (C11)~0.88Triplet (t)~7.0Terminal methyl group of the alkyl chain.
-(CH₂)₇- (C4-C10)~1.26Multiplet (m)-Overlapping signals of the methylene groups.
-CH₂- (C3)~1.65Multiplet (m)-Methylene group β to the α-carbon.
-CH- (C2)~3.70Triplet (t)~6.5The α-proton, deshielded by the adjacent amino and carboxyl groups.
-NH₂Variable (broad)Singlet (s)-Chemical shift is concentration and solvent dependent; exchanges in D₂O.
-COOHVariable (broad)Singlet (s)-Chemical shift is concentration and solvent dependent; exchanges in D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-Aminoundecanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a reference standard like TSP-d₄) in a 5 mm NMR tube.[3]

  • Instrument Setup: Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. If necessary, employ solvent suppression techniques, particularly when using H₂O/D₂O mixtures.[3]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.[4]

Figure 1: Predicted ¹H NMR chemical shifts for (S)-2-Aminoundecanoic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The spectrum of (S)-2-Aminoundecanoic acid will show distinct signals for the carbonyl carbon, the α-carbon, and the individual carbons of the long alkyl chain, which may overlap. The use of formic acid as a non-deuterated solvent has been reported for obtaining ¹³C NMR spectra of polar compounds like amino acids.[5]

Predicted ¹³C NMR Data for (S)-2-Aminoundecanoic Acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (C1)~175Carbonyl carbon of the carboxylic acid.
-CH- (C2)~55The α-carbon, attached to the amino and carboxyl groups.
-(CH₂)ₙ-~22-34Overlapping signals of the methylene carbons in the alkyl chain.
-CH₃ (C11)~14Terminal methyl carbon of the alkyl chain.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use a broadband probe to acquire the ¹³C spectrum.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals, simplifying the spectrum. Longer acquisition times are typically required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent signal.[4]

Figure 2: Predicted ¹³C NMR chemical shifts for (S)-2-Aminoundecanoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For solid samples like amino acids, the KBr pellet method is a common sample preparation technique.[6][7]

Expected IR Absorption Bands for (S)-2-Aminoundecanoic Acid

In the solid state, amino acids typically exist as zwitterions (H₃N⁺-CHR-COO⁻). This significantly influences the IR spectrum.

Wavenumber (cm⁻¹)VibrationFunctional GroupNotes
3400-3250 (broad, m)N-H stretchAmino group (-NH₂)In non-zwitterionic form.
3300-2500 (broad, m)O-H stretchCarboxylic acid (-COOH)Very broad due to hydrogen bonding.
~3000-2800 (broad)N-H stretchAmmonium ion (-NH₃⁺)Characteristic of the zwitterionic form.
2960-2850 (s)C-H stretchAlkyl chain (-CH₂, -CH₃)Strong absorptions from the long undecyl chain.[8]
~1760-1690 (s)C=O stretchCarboxylic acid (-COOH)In non-zwitterionic form.
~1600-1580 (s)N-H bendAmmonium ion (-NH₃⁺)Asymmetric deformation.
~1550-1475 (s)C=O stretchCarboxylate (-COO⁻)Asymmetric stretching in the zwitterionic form.
~1420-1380 (m)C=O stretchCarboxylate (-COO⁻)Symmetric stretching in the zwitterionic form.
1470-1450 (m)C-H bendAlkyl chain (-CH₂)Scissoring vibration.[8]
~1370 (m)C-H bendAlkyl chain (-CH₃)Symmetric bending (umbrella) mode.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of (S)-2-Aminoundecanoic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

IR_Functional_Groups Molecule (S)-2-Aminoundecanoic Acid NH3_plus Ammonium (-NH₃⁺) ~3000-2800 cm⁻¹ (stretch) ~1600-1580 cm⁻¹ (bend) Molecule->NH3_plus Zwitterionic Form COO_minus Carboxylate (-COO⁻) ~1550-1475 cm⁻¹ (asym stretch) ~1420-1380 cm⁻¹ (sym stretch) Molecule->COO_minus Zwitterionic Form Alkyl Alkyl Chain (C-H) 2960-2850 cm⁻¹ (stretch) 1470-1370 cm⁻¹ (bend) Molecule->Alkyl

Figure 3: Key functional groups and their expected IR vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9][10]

Predicted Mass Spectrometry Data for (S)-2-Aminoundecanoic Acid (Positive Ion ESI-MS)

m/z ValueIonNotes
202.180[M+H]⁺Protonated molecular ion. Calculated for C₁₁H₂₄NO₂⁺.
156.185[M+H - HCOOH]⁺ or [M+H - 46]⁺A characteristic fragment resulting from the loss of formic acid (the carboxyl group).[11]

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of (S)-2-Aminoundecanoic acid (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[12]

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.

  • Mass Analysis: As the solvent evaporates, gas-phase ions ([M+H]⁺) are formed and directed into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Fragmentation Parent [M+H]⁺ m/z = 202.180 Fragment [M+H - HCOOH]⁺ m/z = 156.185 Parent->Fragment - HCOOH

Figure 4: Predicted primary fragmentation pathway in positive ion ESI-MS.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS analysis of amino acids and long-chain aliphatic compounds. This information serves as a robust framework for the identification and characterization of (S)-2-Aminoundecanoic acid. Researchers are encouraged to use this guide as a reference for interpreting their own experimental data, ensuring the structural integrity of this valuable chemical entity in their scientific endeavors.

References

  • Mouchon, A., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Available at: [Link]

  • Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent Technologies. Available at: [Link]

  • LCGC International. (2020). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Available at: [Link]

  • Han, J., & Chi, Y. S. (2010). Vibrational and Electronic Spectroscopic Characterizations of Amino Acid-Metal Complexes. Bulletin of the Korean Chemical Society, 31(4), 821-826. Available at: [Link]

  • Soga, T., & Heiger, D. N. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(6), 1236-1241. Available at: [Link]

  • The Royal Society of Chemistry. (2020). Supplementary Information. Available at: [Link]

  • Puzzarini, C., et al. (2018). Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method. Physical Chemistry Chemical Physics, 20(8), 5539-5548. Available at: [Link]

  • Das, S., et al. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. arXiv. Available at: [Link]

  • Li, W., & Jian, F. (2009). HCOOH, an Inexpensive, Convenient, and Practical 13C NMR Solvent for Strong Polar Amino Acids and their Derivatives. Letters in Organic Chemistry, 6(4), 349-353. Available at: [Link]

  • University of the West Indies, Mona Campus. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Puzzarini, C., et al. (2018). Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method. ResearchGate. Available at: [Link]

  • Ferreira, H. V., et al. (2015). Structural characterization of α-amino acid complexes of molybdates: a spectroscopic and DFT study. New Journal of Chemistry, 39(6), 4426-4433. Available at: [Link]

  • Lima, S. M. (2017). Raman Spectroscopy of Amino Acid Crystals. IntechOpen. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Available at: [Link]

  • Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2966-2972. Available at: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Aminoundecanoic acid. PubChem Compound Database. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-Aminooctanoic acid. PubChem Compound Database. Available at: [Link]

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Introduction: The Role of Lipophilic Amino Acids in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Membrane-Active Therapeutics: (S)-2-Aminoundecanoic Acid as a Chiral Building Block

Abstract (S)-2-Aminoundecanoic acid (CAS: 1254251-27-8)[1] is a non-natural, highly lipophilic α-amino acid that has emerged as a critical chiral building block in modern peptide drug development. By providing a precise 9-carbon aliphatic side chain, it enables the fine-tuning of hydrophobic moments in antimicrobial peptides (AMPs), facilitating targeted disruption of bacterial membranes. This whitepaper provides an in-depth technical analysis of its mechanistic utility, enantioselective synthesis, and integration into solid-phase peptide synthesis (SPPS) workflows.

The therapeutic viability of native AMPs, such as the wasp venom-derived peptide anoplin, is often limited by poor membrane affinity, susceptibility to proteolytic degradation, and lack of target selectivity[2]. To overcome these translational barriers, structural modification via peptide lipidation is employed. Incorporating non-natural lipophilic amino acids like (S)-2-aminoundecanoic acid directly into the peptide backbone offers a distinct advantage over N-terminal fatty acid conjugation: it preserves the peptide's overall charge distribution while locally increasing hydrophobicity[3].

Mechanistic Rationale: Why (S)-2-Aminoundecanoic Acid?

The selection of an 11-carbon amino acid is not arbitrary; it is rooted in the biophysics of lipid bilayers. The length of the lipophilic alkyl chain is highly vital for the bioactivity of peptides[2].

  • Causality of Chain Length: A side chain that is too short fails to provide sufficient hydrophobic anchoring to partition into the bacterial outer membrane. Conversely, chains exceeding 14 carbons often lead to indiscriminate membrane lysis, resulting in severe hemolysis of human erythrocytes. The 9-carbon side chain of (S)-2-aminoundecanoic acid strikes an optimal thermodynamic balance, allowing the peptide to selectively interact with anionic bacterial membranes via ion channels or pore formation without excessive toxicity[2].

  • Stereochemical Importance: The (S)-enantiomer ensures that the modified residue adopts the correct spatial orientation within the α-helical structure of the AMP, maintaining the amphipathic nature required for membrane insertion[4].

MOA A Native AMP (e.g., Anoplin) Weak Membrane Affinity B Lipidation via (S)-2-Aminoundecanoic Acid A->B Structural Modification C Engineered Lipopeptide Enhanced Hydrophobicity B->C D Bacterial Membrane Target Engagement C->D Hydrophobic Anchoring E Membrane Disruption & Pore Formation D->E Cell Lysis

Caption: Mechanism of membrane disruption by (S)-2-aminoundecanoic acid-modified lipopeptides.

Quantitative Structure-Activity Relationship (QSAR) Data

The incorporation of (S)-2-aminoundecanoic acid into specific positions (e.g., Leu-2, Ile-6, and Leu-10) of anoplin has been shown to enhance antimicrobial activity[2]. The table below summarizes the theoretical QSAR shifts when native hydrophobic residues are replaced with this chiral building block[2][5].

Peptide VariantModification SiteMIC (E. coli)MIC (S. aureus)Hemolytic Activity (HC50)Helicity in Lipid Mimics
Native AnoplinNone~50 µM~100 µM>500 µM (Low)Moderate
Analog 1Position 2~12.5 µM~25 µM~150 µM (Moderate)High
Analog 2Position 6~6.25 µM~12.5 µM~80 µM (High)Very High
Analog 3Position 10~3.13 µM~6.25 µM~50 µM (Very High)Very High

Data synthesis reflects the general trend: increased lipophilicity enhances potency but requires careful positional tuning to mitigate hemolytic trade-offs[2][5].

Chemical Synthesis: Enantioselective Methodologies

To utilize (S)-2-aminoundecanoic acid as a building block, it must be synthesized with high enantiomeric purity. A robust and scalable method involves the asymmetric phase-transfer catalyzed alkylation of a glycine Schiff base.

SyntheticWorkflow N1 Glycine Schiff Base (Starting Material) N4 Asymmetric Alkylation (C-C Bond Formation) N1->N4 N2 Chiral Phase-Transfer Catalyst (Enantioselectivity Control) N2->N4 Catalysis N3 1-Bromononane (Alkylating Agent) N3->N4 N5 Acidic Deprotection (Imine Hydrolysis) N4->N5 N6 (S)-2-Aminoundecanoic Acid (Chiral Building Block) N5->N6

Caption: Enantioselective synthesis workflow for (S)-2-Aminoundecanoic acid.

Protocol 1: Asymmetric Synthesis of (S)-2-Aminoundecanoic Acid Self-Validating Principle: The use of a bulky chiral phase-transfer catalyst (e.g., a Maruoka-type binaphthyl catalyst) sterically shields one face of the enolate, ensuring that the incoming 1-bromononane electrophile attacks exclusively from the unhindered face, yielding >95% enantiomeric excess (ee).

  • Enolate Formation: Dissolve the diphenylmethylene glycine ester (1.0 eq) and the chiral phase-transfer catalyst (0.05 eq) in toluene. Cool the mixture to 0°C to maximize stereofacial discrimination. Add aqueous KOH (50% w/v) dropwise.

  • Alkylation: Add 1-bromononane (1.2 eq) slowly. Causality: Slow addition prevents localized depletion of the catalyst and suppresses di-alkylation side reactions. Stir vigorously for 12 hours at 0°C.

  • Workup & Hydrolysis: Quench the reaction with water and extract with ethyl acetate. To remove the diphenylmethylene protecting group, treat the crude organic layer with 1M HCl in THF for 4 hours at room temperature.

  • Purification: Precipitate the crude amino acid by adjusting the pH to its isoelectric point (~pH 6.0) using NaOH. Filter and recrystallize from ethanol/water to yield pure (S)-2-aminoundecanoic acid.

Application Workflow: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Once synthesized, the amino acid must be Fmoc-protected for standard SPPS. Because the 11-carbon chain is highly hydrophobic, it induces steric hindrance and promotes peptide aggregation on the resin.

Protocol 2: Fmoc-SPPS with Highly Lipophilic Amino Acids Self-Validating Principle: Aggregation during SPPS leads to incomplete deprotection and coupling, resulting in deletion sequences. To counteract this, we utilize highly reactive coupling reagents (HATU) and chaotropic agents to disrupt inter-chain hydrogen bonding.

  • Fmoc Protection: React (S)-2-aminoundecanoic acid with Fmoc-OSu in a mixture of 10% Na2CO3 and dioxane. Acidify and extract to isolate Fmoc-(S)-2-aminoundecanoic acid.

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 30 minutes. Causality: Proper swelling exposes reactive sites within the polymer matrix, essential for accommodating bulky lipophilic residues.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Coupling Reaction: Pre-activate Fmoc-(S)-2-aminoundecanoic acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours. Causality: HATU is selected over HBTU due to its superior efficiency in forming amide bonds with sterically hindered, hydrophobic amino acids.

  • Validation: Perform a Kaiser test. If the beads turn blue (indicating unreacted amines), repeat the coupling step using a chaotropic solvent mixture (e.g., DMF containing 0.1 M LiCl) to break hydrophobic aggregation.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Conclusion & Future Perspectives

The strategic incorporation of (S)-2-aminoundecanoic acid represents a paradigm shift in the engineering of membrane-active therapeutics. By acting as a precise hydrophobic anchor, it allows researchers to systematically perturb the outer membranes of Gram-negative pathogens and sensitize them to existing antibiotics[3]. Future drug development efforts will likely focus on integrating this chiral building block into cyclic peptides and peptidomimetics to further enhance proteolytic stability and systemic half-life.

References

  • [3] Title: Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics | ACS Infectious Diseases Source: acs.org URL:

  • [1] Title: 1254251-27-8 | (S)-2-aminoundecanoic acid | ChemScene Source: chemscene.com URL:

  • [5] Title: Synthetic analogs of anoplin show improved antimicrobial activities Source: researchgate.net URL:

  • [2] Title: Advances in the Study of Structural Modification and Biological Activities of Anoplin Source: frontiersin.org URL:

  • [4] Title: (PDF) Advances in the Study of Structural Modification and Biological Activities of Anoplin Source: researchgate.net URL:

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(S)-2-Aminoundecanoic Acid: A Technical Guide to Unlocking Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Non-proteinogenic amino acids (NPAAs) represent a vast and underexplored frontier in therapeutic development, offering novel chemical scaffolds that can overcome the limitations of traditional peptide-based drugs.[1][2] (S)-2-Aminoundecanoic acid, a chiral amino acid distinguished by its 11-carbon aliphatic side chain, is an exemplar of this class. Its unique lipophilic character presents significant opportunities for enhancing drug-membrane interactions, improving pharmacokinetic profiles, and serving as a versatile building block for complex therapeutic constructs. This technical guide provides a comprehensive overview of the potential therapeutic applications of (S)-2-Aminoundecanoic acid, focusing on its utility in the development of next-generation antimicrobial lipopeptides and as a novel linker in Proteolysis Targeting Chimera (PROTAC) technology. We present detailed experimental protocols and workflows, grounded in established scientific principles, to empower researchers in drug discovery and development to explore the full potential of this promising molecule.

Molecular Profile and Physicochemical Characteristics

A foundational understanding of the physicochemical properties of (S)-2-Aminoundecanoic acid is critical for its strategic application in drug design. The molecule's key feature is the long, saturated undecanoyl side chain, which imparts significant hydrophobicity, a characteristic that can be leveraged to modulate interactions with biological membranes and lipophilic binding pockets.

Table 1: Physicochemical Properties of (S)-2-Aminoundecanoic Acid

PropertyValueSource
IUPAC Name (2S)-2-aminoundecanoic acid[3]
CAS Number 1254251-27-8[3]
Molecular Formula C₁₁H₂₃NO₂[4]
Molecular Weight 201.31 g/mol [3]
Appearance White to off-white solid/powder[5]
InChI Key HASUJDLTAYUWCO-JTQLQIEISA-N
Predicted LogP 3.5 - 4.5 (Varies by algorithm)N/A
Storage Temperature Room Temperature[6]

Core Therapeutic Hypothesis: A Lipidic Anchor for Enhanced Membrane Interaction

The primary therapeutic hypothesis for (S)-2-Aminoundecanoic acid is centered on its function as a "lipidic anchor." The C11 alkyl chain can facilitate the insertion of parent molecules into the lipid bilayers of cell membranes. This mechanism is particularly relevant for antimicrobial agents that act by disrupting membrane integrity or for enhancing the cellular uptake of molecules that would otherwise be membrane-impermeable.

Potential Application I: Development of Novel Lipopeptide Antimicrobials

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. Lipopeptides, which combine a hydrophilic peptide component with a lipid tail, are a highly promising class of therapeutics that can disrupt bacterial membranes.[7] While the direct lipidation of peptides with fatty acids is a common strategy, incorporating a lipophilic amino acid like (S)-2-Aminoundecanoic acid offers a more integrated and structurally defined approach. This strategy has been validated with the shorter analogue, (S)-2-aminooctanoic acid, which significantly improved the antimicrobial activity of a lactoferricin B-derived peptide.[8][9]

Causality Behind Experimental Choice:

Incorporating (S)-2-Aminoundecanoic acid at the N-terminus of a cationic peptide sequence (rich in Lysine or Arginine) is a rational design choice. The positive charges on the peptide will mediate initial electrostatic attraction to the negatively charged bacterial membrane, while the undecanoyl chain will subsequently insert into the hydrophobic core of the lipid bilayer, causing destabilization, pore formation, and ultimately, cell lysis.[7]

Experimental Workflow: Lipopeptide Synthesis and Antimicrobial Evaluation

Caption: Workflow for the synthesis and evaluation of an antimicrobial lipopeptide.

Protocol 1: Synthesis and Purification of a Test Lipopeptide

This protocol describes the N-terminal lipidation of a model cationic peptide (Sequence: KKVVKKV-NH₂) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Start with 0.1 mmol of Rink Amide resin in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Amino Acid Coupling: Couple each Fmoc-protected amino acid (Fmoc-Val-OH, Fmoc-Lys(Boc)-OH) sequentially using a coupling reagent like HBTU/DIPEA in DMF. Allow each coupling reaction to proceed for 2 hours. Monitor completion with a Kaiser test.

  • N-terminal Lipidation: After coupling the final amino acid (Lysine) and performing the subsequent Fmoc deprotection, couple (S)-2-Aminoundecanoic acid. Dissolve 3 equivalents of (S)-2-Aminoundecanoic acid and 2.9 equivalents of HBTU in DMF, add 6 equivalents of DIPEA, and add the mixture to the resin. Allow to react overnight.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 3 hours to cleave the lipopeptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude lipopeptide in cold diethyl ether. Centrifuge to collect the pellet, dissolve it in a water/acetonitrile mixture, and purify using reverse-phase HPLC on a C18 column.

  • Verification: Confirm the identity and purity of the collected fractions using LC-MS to match the observed mass with the calculated mass of the target lipopeptide. Lyophilize the pure fractions to obtain a white powder.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the lipopeptide that inhibits bacterial growth.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the purified lipopeptide in sterile water or a suitable solvent (e.g., 10% DMSO).

  • Bacterial Culture: Inoculate a test bacterium (e.g., Staphylococcus aureus) into Mueller-Hinton Broth (MHB) and incubate until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5).

  • Inoculum Standardization: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the lipopeptide stock solution in MHB across 10 columns, leaving two columns for controls. This typically creates a concentration range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final bacterial concentration to ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB, no drug) and a negative control (MHB only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the lipopeptide at which no visible bacterial growth (turbidity) is observed.

Potential Application II: A Novel Linker for PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker's length, rigidity, and chemical nature are critical for optimal ternary complex formation and degradation efficacy. Aminoundecanoic acid can be used as a PROTAC linker.[10]

Causality Behind Experimental Choice:

(S)-2-Aminoundecanoic acid offers a unique combination of features for a PROTAC linker. Its 11-carbon chain provides a significant and defined length, which can span the distance between a target protein and an E3 ligase effectively. The chirality at the alpha-carbon can introduce a subtle but potentially crucial conformational constraint, while the overall lipophilicity of the linker can enhance cell permeability—a common challenge in PROTAC development.

Conceptual Diagram: PROTAC Incorporating (S)-2-Aminoundecanoic Acid

Caption: Conceptual structure of a PROTAC using (S)-2-aminoundecanoic acid.

Synthesis and Stereochemical Control

The therapeutic activity of chiral molecules is often confined to a single enantiomer. Therefore, obtaining enantiomerically pure (S)-2-Aminoundecanoic acid is paramount. While numerous general methods exist, an effective approach involves the asymmetric reductive amination of the corresponding α-keto acid, 2-oxoundecanoic acid.[11]

Key Steps for Synthesis & Validation:

  • Synthesis: Reductive amination of 2-oxoundecanoic acid using a chiral amine (e.g., (S)-α-phenylethylamine) followed by hydrogenolysis to remove the chiral auxiliary.[11]

  • Purification: Crystallization or column chromatography to purify the final product.

  • Chiral Purity Analysis: The enantiomeric excess (%ee) must be determined. Chiral HPLC or GC are the gold-standard methods for separating and quantifying the (S) and (R) enantiomers.

Future Perspectives

The potential applications of (S)-2-Aminoundecanoic acid extend beyond the examples detailed here. Its significant lipophilicity warrants investigation in several other areas:

  • Blood-Brain Barrier (BBB) Penetration: The lipid-like side chain could facilitate the transport of neuroactive peptides or small molecules across the BBB for applications in neurology.

  • Metabolic Labeling: Isotope-labeled versions of (S)-2-Aminoundecanoic acid could serve as probes to study fatty acid metabolism and transport.

  • Formulation Science: Its amphiphilic nature could be exploited in drug formulation to create micelles or other nano-assemblies for improved drug delivery.

Conclusion

(S)-2-Aminoundecanoic acid is a molecule of considerable, yet largely untapped, therapeutic potential. Its defining lipophilic side chain makes it an ideal candidate for modulating drug-membrane interactions. This guide has outlined two high-potential applications: the creation of potent antimicrobial lipopeptides and the design of cell-permeable PROTAC linkers. By providing detailed, scientifically grounded experimental frameworks, we aim to catalyze further research into this versatile non-proteinogenic amino acid, paving the way for the development of novel and effective therapeutics.

References

  • Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 27(1), e3291. [Link]

  • Vlieghe, P., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed, 32945624. [Link]

  • O'Connor, S., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(3), 1165–1176. [Link]

  • Majer, P., et al. (2017). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 22(12), 2145. [Link]

  • Google Patents. (2024). US20240083838A1 - Process for manufacturing aminoundecanoic acid and aminodecanoic acid.
  • Google Patents. (2015). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Retrieved from [Link]

  • MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]

  • Google Patents. (1991). EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.
  • University of Groningen. (2011). Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). Aminoundecanoic acid. Retrieved from [Link]

Sources

Introduction: Unveiling the Potential of Lipoamino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-2-Aminoundecanoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of bioactive molecules, the intersection of amino acids and lipids gives rise to a fascinating and functionally versatile class of compounds: the lipoamino acids (LAAs). (S)-2-Aminoundecanoic acid, a chiral non-proteinogenic α-amino acid featuring a C11 alkyl chain, represents a core scaffold within this class. Its unique amphiphilic structure—marrying a hydrophilic amino acid head with a lipophilic fatty acid tail—confers properties that make its derivatives and analogs compelling candidates for drug discovery, advanced chemical biology, and specialized cosmeceuticals.

Unlike their proteinogenic counterparts, LAAs such as (S)-2-aminoundecanoic acid are not merely building blocks for proteins. Their structure allows for profound interactions with biological membranes and lipid-dependent signaling pathways. The lipophilic chain can act as a vector, enhancing bioavailability and facilitating passage across cellular barriers, while the amino acid moiety provides a handle for further chemical modification and specific interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and applications of (S)-2-aminoundecanoic acid derivatives, offering field-proven insights for professionals in drug development and biomedical research.

Core Scaffold: Physicochemical Properties and Structural Features

(S)-2-Aminoundecanoic acid is a white, crystalline solid with the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol . Its melting point is reported to be in the range of 188-191 °C, and it exhibits limited solubility in water (approximately 2 g/L at 20 °C).

The true power of this scaffold lies in its modularity. Three primary sites are available for chemical modification, each profoundly influencing the molecule's physicochemical and biological properties:

  • The N-Terminus (Amino Group): Acylation of the amino group with various fatty acids or other moieties is a common strategy. This modification significantly increases lipophilicity and can modulate the molecule's interaction with membrane-bound proteins or its metabolic stability.

  • The C-Terminus (Carboxyl Group): Esterification or amidation at the C-terminus neutralizes the negative charge, which can enhance membrane permeability. This site is critical for creating prodrugs or conjugating the LAA to other molecules.[3]

  • The Alkyl Chain (Undecyl Group): The length and degree of saturation of the alkyl chain are crucial determinants of biological activity, particularly in antimicrobial applications where it governs the depth of membrane insertion.[4]

These modifications allow for the fine-tuning of properties like the octanol-water partition coefficient (LogP), acidity (pKa), and overall amphipathicity, which are critical for optimizing pharmacokinetics and pharmacodynamics.

Synthesis of (S)-2-Aminoundecanoic Acid and Its Analogs

The generation of enantiomerically pure α-amino acids is a cornerstone of medicinal chemistry. For long-chain LAAs like (S)-2-aminoundecanoic acid, several robust stereoselective methods are available.

Key Synthetic Strategies
  • Asymmetric Hydrogenation: This widely used industrial method involves the hydrogenation of an α,β-dehydro-α-amino acid precursor using a chiral metal catalyst (typically Rhodium or Ruthenium-based). The catalyst's chiral ligands guide the hydrogen addition to one face of the double bond, establishing the desired (S)-stereocenter with high enantiomeric excess.[5]

  • Asymmetric Strecker Synthesis: This classic method involves the reaction of an aldehyde (undecanal) with ammonia and a cyanide source, catalyzed by a chiral catalyst. The resulting α-aminonitrile is then hydrolyzed to the α-amino acid. Chiral thioureas and other organocatalysts have proven highly effective in rendering this reaction enantioselective.[6][7]

  • Palladium-Catalyzed Amidocarbonylation: This is a highly efficient, atom-economical method for directly converting long-chain aldehydes into N-acyl amino acids. It involves the reaction of an aldehyde (e.g., decanal to yield the C11 amino acid) with an amide, carbon monoxide, and a palladium catalyst. This one-step process is particularly attractive for generating a library of N-acyl derivatives.[8]

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Transaminases, for example, can convert an α-keto acid (2-oxoundecanoic acid) into the corresponding (S)-amino acid with excellent enantiopurity by transferring an amino group from a donor molecule.

Experimental Protocol: Palladium-Catalyzed Amidocarbonylation

This protocol describes a representative one-step synthesis of an N-acetyl-(S)-2-aminoundecanoic acid derivative, adapted from methodologies for "fatty" amino acids.[8]

Objective: To synthesize N-acetyl-2-aminoundecanoic acid from decanal.

Materials:

  • Decanal

  • Acetamide

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Cobalt(II) carbonyl [Co₂(CO)₈]

  • Toluene (anhydrous)

  • Carbon monoxide (CO) gas (high-pressure cylinder)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with Pd(OAc)₂ (0.5 mol%), PPh₃ (2 mol%), and Co₂(CO)₈ (2 mol%).

  • Reagent Addition: Add acetamide (1.2 equivalents) and anhydrous toluene to the liner. Finally, add decanal (1.0 equivalent).

  • Reaction: Seal the glass liner inside the autoclave. Purge the autoclave three times with CO gas, then pressurize to 50 bar of CO.

  • Heating and Stirring: Heat the reactor to 120 °C and stir the reaction mixture vigorously. Monitor the reaction progress by checking CO consumption and, if possible, by taking aliquots for TLC or GC-MS analysis. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess CO in a fume hood. Open the reactor and remove the reaction mixture.

  • Purification:

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • Redissolve the residue in a suitable solvent like ethyl acetate and wash with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the pure N-acetyl-2-aminoundecanoic acid.

  • Chiral Resolution (If Racemic): The resulting N-acyl amino acid is racemic. Enantiomeric resolution can be achieved via enzymatic kinetic resolution or by forming diastereomeric salts with a chiral base followed by fractional crystallization.

Synthetic Workflow Diagram

G cluster_synthesis Palladium-Catalyzed Amidocarbonylation Workflow Aldehyde Decanal (Long-Chain Aldehyde) Autoclave High-Pressure Autoclave @ 120°C Aldehyde->Autoclave Amide Acetamide Amide->Autoclave Catalyst Pd(OAc)₂ / Co₂(CO)₈ Catalyst System Catalyst->Autoclave CO Carbon Monoxide (50 bar) CO->Autoclave Workup Aqueous Workup & Extraction Autoclave->Workup Reaction Completion Purification Silica Gel Chromatography Workup->Purification Product N-Acetyl-2-aminoundecanoic acid (Racemic) Purification->Product

Caption: General workflow for the synthesis of N-acyl fatty amino acids.

Biological Activities and Mechanisms of Action

Derivatives of (S)-2-aminoundecanoic acid are not merely passive molecules; they are active modulators of complex biological systems. Their activities span from direct antimicrobial action to subtle interference with critical metabolic pathways.

Antimicrobial and Membrane-Disrupting Properties

Long-chain LAAs and their derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[4] The proposed mechanism involves the insertion of the lipophilic alkyl chain into the bacterial cell membrane. This disrupts the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The structure-activity relationship (SAR) is well-defined:

  • Chain Length: Antimicrobial potency is highly dependent on the fatty acid chain length, with optimal activity often found between C12 and C16.

  • Head Group: The nature of the amino acid and its charge can influence the initial electrostatic attraction to the negatively charged bacterial membrane.[9]

  • Derivatization: Esterification or amidation can alter activity. For instance, monoglyceride esters of fatty acids are often more potent than the free acids.[4]

Compound/Derivative ClassTarget Organism(s)MIC Range (µg/mL)Reference(s)
Monoglycerides of Fatty AcidsStaphylococcus aureus1.56 - 25[4]
Ultrashort Lipopeptides (C12-C18)S. pneumoniae, S. pyogenes4 - 32[9]
Unsaturated Fatty Acids (C16-C18)Gram-positive bacteria5 - 100[10]
Table 1: Comparative antimicrobial activity of fatty acid derivatives.
Modulation of Sphingolipid Metabolism

A compelling and highly specific potential mechanism of action for (S)-2-aminoundecanoic acid derivatives lies in the modulation of sphingolipid metabolism. The core structure of a 2-amino fatty acid is analogous to that of sphingoid bases like sphinganine and sphingosine, which form the backbone of all sphingolipids, including ceramides.[11]

Sphingolipids are not just structural components of membranes; they are critical signaling molecules that regulate cell fate decisions, including apoptosis, proliferation, and inflammation.[12][13] The enzyme Serine Palmitoyl-CoA Transferase (SPT) is the rate-limiting enzyme in the de novo synthesis of sphingolipids. It condenses serine with a fatty acyl-CoA (typically palmitoyl-CoA).

(S)-2-Aminoundecanoic acid and its analogs could act as:

  • Substrate Mimics/Competitive Inhibitors: By mimicking either serine or the acyl-CoA, these LAAs could potentially inhibit SPT, thereby reducing the cellular pool of ceramides and other downstream sphingolipids. Myriocin, a potent SPT inhibitor, is structurally an amino fatty acid derivative.[14]

  • Alternative Substrates: The cell could potentially use these non-canonical amino acids to generate atypical sphingolipids, which may have altered signaling properties or cannot be further metabolized, thus disrupting the pathway.

Disruption of sphingolipid homeostasis is implicated in metabolic diseases like diabetes and in inflammatory conditions.[13] Therefore, LAAs that can selectively modulate this pathway are of high therapeutic interest.

Anti-Inflammatory Activity via Eicosanoid Pathways

Lipoamino acids derived from polyunsaturated fatty acids (like arachidonic acid) are known substrates for key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[15] While undecanoic acid is saturated, its derivatives can still interfere with these pathways.

  • COX/LOX Interaction: Arachidonyl-derived LAAs are metabolized by COX-2 (but poorly by COX-1) and various LOX isoforms.[15] This suggests that (S)-2-aminoundecanoic acid derivatives could act as competitive inhibitors or alternative substrates for these enzymes, thereby modulating the production of pro-inflammatory prostaglandins and leukotrienes.

  • Receptor Modulation: Some LAAs are known to activate or antagonize Transient Receptor Potential (TRP) channels (e.g., TRPV1), which are involved in pain and inflammation signaling.[16]

G cluster_pathway Potential Mechanisms of Action for (S)-2-Aminoundecanoic Acid Analogs cluster_sphingo Sphingolipid Synthesis cluster_eicosanoid Eicosanoid Pathway LAA (S)-2-Aminoundecanoic Acid Analog SPT SPT Enzyme LAA->SPT Inhibits COX_LOX COX / LOX Enzymes LAA->COX_LOX Competes with AA Ceramide Ceramide Production SPT->Ceramide Catalyzes Downstream Apoptosis, Inflammation Ceramide->Downstream Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ AA->COX_LOX Prostaglandins Pro-inflammatory Prostaglandins COX_LOX->Prostaglandins

Sources

Crystallographic Architecture and Phase Behavior of (S)-2-Aminoundecanoic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Perspective: Senior Application Scientist in Structural Chemistry.

Executive Summary

(S)-2-Aminoundecanoic acid (also known as L-2-aminoundecanoic acid) is a long-chain, enantiopure aliphatic α -amino acid. While standard proteinogenic amino acids have been exhaustively profiled, long-chain non-natural aliphatic amino acids are increasingly critical in modern drug development. Specifically, the incorporation of highly lipophilic amino acids like (S)-2-aminoundecanoic acid into antimicrobial peptides (e.g., anoplin) has been shown to drastically enhance outer membrane (OM) permeabilization in Gram-negative bacteria [1].

Understanding the crystal structure of this molecule is not merely an academic exercise; the solid-state packing, hydrogen-bonding networks, and conformational flexibility of the 9-carbon aliphatic tail directly dictate its solubility, formulation stability, and interaction with lipid bilayers in biological systems. This whitepaper provides an in-depth mechanistic breakdown of the crystallographic properties, phase behaviors, and structural resolution protocols for (S)-2-aminoundecanoic acid.

Supramolecular Architecture and Packing Motifs

The Causality of 2D Bilayer Formation

Like other aliphatic amino acids, (S)-2-aminoundecanoic acid crystallizes as a zwitterion. The structural logic of its crystal lattice is governed by the extreme amphiphilic contrast between its highly polar α -amine/ α -carboxyl head group and its extended hydrophobic nonane tail.

In the solid state, the molecules self-assemble into two-dimensional (2D) hydrophilic bilayers [2]. The α -amine and α -carboxyl groups form a robust, head-to-tail intermolecular hydrogen-bonding network (typically involving N−H⋯O bonds) that acts as the structural foundation of the crystal. To minimize thermodynamic penalty, the hydrophobic aliphatic tails are forced to project outward from this polar core, interdigitating with the tails of the adjacent layer via weak dispersive (van der Waals) interactions.

Because the molecule is enantiopure (the S-enantiomer), it lacks an inversion center, strictly forbidding centrosymmetric space groups. Consequently, it typically crystallizes in the monoclinic P21​ space group, a hallmark of chiral biological molecules.

Quantitative Structural Parameters

The table below summarizes the characteristic crystallographic parameters for long-chain L- α -amino acids, utilizing extrapolated data from homologous aliphatic structures to model the (S)-2-aminoundecanoic acid lattice.

ParameterCharacteristic Value / DescriptionMechanistic Rationale
Crystal System MonoclinicTypical for enantiopure molecules requiring a single 2-fold screw axis.
Space Group P21​ Chiral purity dictates a non-centrosymmetric packing environment.
Z (Molecules/Unit Cell) 2 or 4Accommodates the asymmetric unit within the 2D bilayer motif.
Primary Interaction N−H⋯O Hydrogen BondsDrives the formation of the rigid hydrophilic basal plane.
Secondary Interaction van der Waals forcesGoverns the interdigitation of the flexible C9​H19​ aliphatic tails.
Phase Behavior SCSC TransitionsWeak inter-layer forces allow bilayers to slide without lattice destruction.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To resolve the structure of a highly flexible aliphatic amino acid, the experimental design must account for the high thermal displacement parameters of the long carbon chain. Below is the self-validating protocol for crystallization and structural resolution.

Phase 1: Controlled Crystallization
  • Solvent Selection: A binary solvent system is mandatory. The zwitterionic head requires high polarity (e.g., water), while the 9-carbon tail induces insolubility in pure aqueous media.

  • Protocol:

    • Dissolve 50 mg of (S)-2-aminoundecanoic acid in a 1:1 (v/v) mixture of ultra-pure water and hot absolute ethanol.

    • Filter the solution through a 0.22 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities), ensuring crystal growth is thermodynamically driven rather than kinetically trapped.

    • Allow slow solvent evaporation at a strictly controlled ambient temperature (20 °C) over 7–14 days.

    • Validation: Harvest only plate-like crystals with sharp macroscopic edges, which indicates high internal lattice order.

Phase 2: SCXRD Data Collection
  • Cryocooling Necessity: The crystal must be flash-cooled to 100 K using a liquid nitrogen cryostream. Causality: At room temperature, the terminal carbons of the nonane chain exhibit severe thermal librations, smearing the electron density map and making anisotropic refinement impossible. Cryocooling "freezes" the conformational dynamic disorder.

  • Protocol:

    • Mount a single crystal (approx. 0.1×0.1×0.05 mm) on a MiTeGen loop using paratone oil as a cryoprotectant.

    • Collect diffraction data using Cu- radiation ( λ=1.54184 Å) to maximize the anomalous dispersion signal, which is critical for confirming the absolute S-configuration (via the Flack parameter), even in the absence of heavy atoms.

    • Integrate and scale the data, applying multi-scan absorption corrections.

G N1 1. Binary Solvent Evaporation (Water/Ethanol 1:1) N2 2. Crystal Harvesting (Select Plate-like Morphologies) N1->N2 N3 3. Cryocooling to 100 K (Arrests Aliphatic Chain Libration) N2->N3 N4 4. Cu-Ka X-Ray Diffraction (Maximizes Anomalous Signal) N3->N4 N5 5. Anisotropic Refinement (Confirms S-Configuration) N4->N5

Fig 1. Standardized SCXRD workflow for isolating and resolving long-chain aliphatic amino acid crystals.

Mechanistic Insights into Phase Transitions

Long-chain aliphatic amino acids are notorious for undergoing Single-Crystal-to-Single-Crystal (SCSC) phase transitions when subjected to thermal stress [3].

The "Bilayer Sliding" Mechanism

Because the 2D hydrophilic layers are held together only by the weak van der Waals interactions of the interdigitating (S)-2-aminoundecanoic acid tails, the lattice possesses a distinct slip plane. As thermal energy increases, the aliphatic chains undergo conformational adjustments (gauche-trans isomerizations near the terminal methyl groups). Instead of the crystal shattering (as is common in rigid small molecules), the entire 2D bilayers physically slide past one another.

This results in a new polymorphic form with a different β -angle in the monoclinic cell, while retaining macroscopic single-crystal integrity. Understanding this polymorphism is vital for pharmaceutical formulation, as different polymorphs will exhibit differing dissolution rates and bioavailability profiles.

G H Polar Head Groups (Rigid H-Bond Network) B 2D Bilayer Formation (Zwitterionic Assembly) H->B T Aliphatic Nonane Tails (Weak van der Waals) T->B S SCSC Phase Transition (Inter-layer Sliding) B->S Thermal Energy

Fig 2. Supramolecular assembly of (S)-2-Aminoundecanoic acid and the mechanism of SCSC phase transitions.

Applications in Drug Development: Outer Membrane Perturbation

The structural characteristics of (S)-2-aminoundecanoic acid make it a highly valuable synthetic building block in medicinal chemistry. Recently, researchers have utilized this specific amino acid to modify the naturally occurring wasp venom peptide, anoplin .

By synthetically incorporating (S)-2-aminoundecanoic acid into specific positions of the anoplin sequence, researchers effectively grafted a highly lipophilic, structurally defined anchor onto the peptide. The 9-carbon side chain perfectly mimics the hydrophobic acyl tails of bacterial phospholipids. This structural homology allows the modified peptide to aggressively insert into the asymmetrical lipid bilayer of Gram-negative bacteria (such as Escherichia coli), disrupting the densely packed lipopolysaccharides (LPS) and permeabilizing the outer membrane [1]. This synergy opens the door for Gram-positive specific antibiotics to successfully penetrate and eradicate Gram-negative pathogens.

References

  • Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics ACS Infectious Diseases URL:[Link]

  • Organization of Amino Acids into Layered Supramolecular Secondary Structures SciSpace / Chemical Reviews URL:[Link]

  • The Rich Solid-State Phase Behavior of dl-Aminoheptanoic Acid ePrints Soton / Crystal Growth & Design URL:[Link]

Thermochemical properties of (S)-2-Aminoundecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of (S)-2-Aminoundecanoic Acid

Abstract

(S)-2-Aminoundecanoic acid is a non-proteinogenic amino acid characterized by a nine-carbon aliphatic side chain, which imparts significant lipophilicity. This unique structure makes it a valuable building block in the development of peptidomimetics, lipidated peptides, and novel drug delivery systems. A thorough understanding of its thermochemical properties—such as enthalpy of formation, entropy, heat capacity, and Gibbs free energy—is fundamental for applications ranging from chemical synthesis optimization to predicting the stability and bioavailability of resulting therapeutic agents. Direct experimental data for (S)-2-Aminoundecanoic acid is not extensively documented in the public domain. This guide, therefore, serves as a comprehensive manual for researchers, scientists, and drug development professionals, outlining the authoritative computational and experimental methodologies required to predict, determine, and validate these critical parameters. We synthesize established principles with field-proven insights to provide a robust framework for investigating this and other novel long-chain amino acids.

Introduction: The Significance of a Lipophilic Amino Acid

(S)-2-Aminoundecanoic acid, with the chemical formula C₁₁H₂₃NO₂, belongs to a class of α-amino acids distinguished by their extended aliphatic side chains. Unlike the 20 common amino acids, its properties are dominated by the hydrophobic character of its C9 alkyl group.

Relevance in Research and Drug Development: The incorporation of highly lipophilic amino acids like (S)-2-Aminoundecanoic acid into peptide-based drugs is a key strategy for enhancing membrane permeability and improving oral bioavailability—a major hurdle in peptide therapeutics.[1] Its structure is advantageous for:

  • Prodrug Design: The amino acid moiety can be conjugated to a parent drug, utilizing amino acid transporters for enhanced cellular uptake and improving the drug's pharmacokinetic profile.[]

  • Self-Assembling Systems: Similar to other long-chain amino acids, it has the potential to form hydrogels or other nanostructures for controlled drug release.[3]

  • Enhanced Protein/Peptide Interaction: The lipid chain can serve as a membrane anchor, localizing a therapeutic peptide to the cell surface.

Why Thermochemical Properties Are Critical: Thermochemical data provides the quantitative foundation for process chemistry, stability analysis, and formulation science.

  • Enthalpy of Formation (ΔH°f): Dictates the energy landscape of synthetic routes and the thermodynamic stability of the molecule itself.[4]

  • Gibbs Free Energy of Formation (ΔG°f): The ultimate arbiter of molecular stability and reaction spontaneity under given conditions.[5]

  • Heat Capacity (Cp): Essential for chemical process safety, enabling the calculation of heat flow and the management of reaction exotherms.[6]

  • Entropy (S°): Measures the molecule's disorder and, in conjunction with enthalpy, determines the free energy and equilibrium position of reactions.[7]

Predictive Framework: Computational Thermochemistry

For novel compounds where experimental data is absent, high-level computational modeling is the established starting point. These in silico methods provide reliable estimates that can guide experimental design and offer mechanistic insights.[8]

Methodological Overview: The goal of computational thermochemistry is to solve the Schrödinger equation for the molecule to determine its ground-state electronic energy. From this, and by calculating vibrational frequencies, properties like enthalpy and entropy can be derived. Prominent methods include:

  • Gaussian-n Theories (e.g., G3, G4MP2): These are composite methods that approximate a very high-level calculation through a series of lower-level calculations, yielding highly accurate thermochemical data.[9][10] The G3MP2 level, in particular, offers a balance of accuracy and computational efficiency for molecules of this size.[8]

  • Density Functional Theory (DFT): Methods like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) are workhorses for larger molecules, providing good accuracy for geometric and vibrational properties that feed into the thermochemical calculations.[11]

The general workflow for such a computational study is depicted below.

G cluster_input Input Phase cluster_calc Computational Core cluster_output Output & Analysis mol_structure Define Molecular Structure ((S)-2-Aminoundecanoic Acid) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy (High-Level Theory, e.g., G3MP2) freq_calc->energy_calc Validated Structure zpe Zero-Point Vibrational Energy (ZPVE) freq_calc->zpe Vibrational Frequencies thermal_corr Thermal Corrections (Enthalpy & Entropy) energy_calc->thermal_corr Electronic Energy zpe->thermal_corr thermo_props Final Thermochemical Properties (ΔH°f, S°, G°, Cp) thermal_corr->thermo_props Statistical Mechanics

Caption: Workflow for computational thermochemistry.

Experimental Validation: Calorimetry and Thermal Analysis

Computational predictions require rigorous experimental validation. The following techniques are the gold standard for determining the core thermochemical properties of solid organic compounds.

3.1. Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) is most accurately determined indirectly from the enthalpy of combustion (ΔH°c). A precisely weighed sample is combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").

Causality Behind the Method: The immense energy released upon combustion can be measured with high precision. By applying Hess's Law, we can relate this measured energy to the enthalpy of formation using the known enthalpies of formation for the combustion products (CO₂ and H₂O).

The overall experimental logic is illustrated below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis sample Weigh Sample Pellet setup Assemble Bomb (Sample, Fuse, O₂) sample->setup calorimeter Immerse Bomb in Water Bath setup->calorimeter ignite Ignite Sample calorimeter->ignite measure Record Temperature Change (ΔT) ignite->measure q_total Calculate Total Heat (q = C_cal * ΔT) measure->q_total q_corr Apply Corrections (Fuse, Acid Formation) q_total->q_corr delta_hc Determine ΔH°c q_corr->delta_hc delta_hf Calculate ΔH°f (Hess's Law) delta_hc->delta_hf

Caption: Experimental workflow for Bomb Calorimetry.

Protocol 1: Determination of ΔH°c via Bomb Calorimetry

  • Calorimeter Calibration:

    • 1.1. Press a pellet of benzoic acid (a standard with a precisely known ΔH°c) of ~1.0 g.

    • 1.2. Mount the pellet in the bomb, attach the ignition wire, and add 1 mL of purified water.

    • 1.3. Seal the bomb and pressurize with high-purity oxygen to 30 atm.

    • 1.4. Submerge the bomb in the calorimeter's water jacket of known volume.

    • 1.5. Ignite the sample and record the temperature rise until a stable reading is achieved.

    • 1.6. Calculate the heat capacity (C_cal) of the calorimeter system. Repeat for consistency (n=3).

  • Sample Measurement:

    • 2.1. Prepare a pellet of (S)-2-Aminoundecanoic acid (~0.8 g).

    • 2.2. Repeat steps 1.2 through 1.5 with the sample.

  • Data Analysis:

    • 3.1. Calculate the total heat released (q_total) using the measured ΔT and the C_cal determined in step 1.6.

    • 3.2. Correct for the heat released by the ignition wire and the formation of nitric acid (from the sample's nitrogen), which is quantified by titration of the bomb washings.

    • 3.3. Calculate the constant volume energy of combustion (ΔU°c) and convert it to the enthalpy of combustion (ΔH°c).

    • 3.4. Use the combustion reaction (C₁₁H₂₃NO₂(s) + 15.75 O₂(g) → 11 CO₂(g) + 11.5 H₂O(l) + 0.5 N₂(g)) and Hess's Law to calculate ΔH°f.

3.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is invaluable for measuring heat capacity (Cp) and the energetics of phase transitions.[12]

Protocol 2: DSC Analysis

  • Instrument Setup:

    • 1.1. Calibrate the DSC instrument for temperature and enthalpy using high-purity indium.

    • 1.2. Use a nitrogen atmosphere (50 mL/min) to provide an inert environment.

  • Heat Capacity (Cp) Measurement:

    • 2.1. Run a baseline scan with two empty, hermetically sealed aluminum pans.

    • 2.2. Place a sapphire disk (known Cp standard) in the sample pan and run the same temperature program.

    • 2.3. Replace the sapphire with a precisely weighed sample (~5-10 mg) of (S)-2-Aminoundecanoic acid and repeat the scan.

    • 2.4. The heat capacity of the sample is calculated by comparing the three heat flow curves as a function of temperature. The temperature program should span the intended working range (e.g., 0°C to 150°C) at a heating rate of 10°C/min.

  • Enthalpy of Fusion (ΔH_fus) Measurement:

    • 3.1. Heat the sample from ambient temperature to ~220°C (well above its melting point) at a controlled rate (e.g., 5°C/min).

    • 3.2. An endothermic peak will be observed corresponding to melting. The integrated area of this peak is directly proportional to the enthalpy of fusion.[13][14] The onset temperature of this peak is the melting point (T_fus).

Data Summary and Context

Table 1: Physicochemical Properties of 2-Aminoundecanoic Acid

PropertyValueSource(s)
Molecular FormulaC₁₁H₂₃NO₂[15]
Molar Mass201.31 g/mol [15][16]
AppearancePlate-like crystals or white powder[15][17]
Melting Point188-191 °C[15]
Water Solubility2 g/L (at 20 °C)[15]

Table 2: Key Thermochemical Parameters - Comparison with Undecanoic Acid

Thermochemical Property(S)-2-Aminoundecanoic AcidUndecanoic Acid (for context)Source (Undecanoic Acid)
Standard Enthalpy of Formation (ΔH°f) Not Experimentally Determined-774.6 kJ/mol (solid)[18]
Standard Molar Entropy (S°) Not Experimentally Determined344.9 J/(mol·K) (liquid)[18]
Heat Capacity (Cp) Not Experimentally Determined344.9 J/(mol·K) (liquid)[18]
Enthalpy of Fusion (ΔH_fus) Not Experimentally Determined25.98 kJ/mol[19]
Gibbs Free Energy of Formation (ΔG°f) Not Experimentally Determined-327.2 kJ/mol (liquid)[18]

Note: The values for undecanoic acid serve as a rough baseline. The presence of the amino group in (S)-2-Aminoundecanoic acid will significantly alter these values due to changes in intermolecular forces (hydrogen bonding) and intramolecular electronics.

Application in Drug Development: Connecting Data to Decisions

Thermochemical data directly impacts critical decisions throughout the drug development lifecycle. The relationship between these fundamental properties and key development stages is multifaceted.

G cluster_props Core Thermochemical Properties cluster_dev Drug Development Stages delta_g ΔG°f (Gibbs Free Energy) stability Chemical Stability & Degradation Kinetics delta_g->stability Predicts thermodynamic stability delta_h ΔH°f (Enthalpy) delta_h->stability process Process Safety & Scale-Up delta_h->process Determines reaction energetics cp Cp (Heat Capacity) cp->process Informs heat management & thermal runaway risk sol Solubility & ΔH_fus (Enthalpy of Fusion) formulation Formulation Design (e.g., Amorphous vs. Crystalline) sol->formulation Governs dissolution rate & choice of excipients bioavail Bioavailability & PK Modeling stability->bioavail Affects shelf-life and in-vivo degradation formulation->bioavail Impacts absorption

Caption: Influence of thermochemical properties on drug development.

  • Stability and Degradation: The Gibbs free energy of formation (ΔG°f) is a direct measure of a molecule's inherent stability.[7] Kinetic stability, which governs degradation rates and shelf-life, is also fundamentally linked to the enthalpic and entropic barriers of decomposition pathways. For amino acids, these pathways often include decarboxylation and deamination.[12]

  • Process Safety and Scale-Up: The heat capacity (Cp) and enthalpy of reaction are non-negotiable parameters for safe and efficient scale-up. They allow chemical engineers to design cooling systems that can handle the heat evolved during synthesis, preventing thermal runaway.

  • Formulation and Bioavailability: The enthalpy of fusion (ΔH_fus) and melting point are related to the strength of the crystal lattice. This lattice energy must be overcome for the drug to dissolve. A high ΔH_fus often correlates with low solubility, presenting a challenge for oral formulation.[13][14] This data guides decisions on whether to pursue crystalline forms, amorphous solid dispersions, or other advanced formulation strategies to enhance bioavailability.

Conclusion

While (S)-2-Aminoundecanoic acid remains a compound with underexplored thermochemical properties, the tools to rigorously define them are well-established. This guide provides the necessary framework, bridging predictive computational chemistry with definitive experimental techniques like bomb calorimetry and DSC. For researchers in drug development, obtaining this data is not merely an academic exercise; it is a critical step in de-risking a development program, ensuring process safety, and designing formulations with a high probability of clinical success. The synthesis of computational prediction and empirical validation represents the most robust and efficient path toward a complete and actionable understanding of this promising pharmaceutical building block.

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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (S)-2-Aminoundecanoic Acid into Peptides for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Lipophilic Amino Acids in Modern Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and cell permeability. (S)-2-Aminoundecanoic acid, a synthetic amino acid featuring a nine-carbon aliphatic side chain, is of particular interest. Its introduction imparts significant lipophilicity to a peptide, which can be leveraged to enhance membrane interaction, improve half-life through albumin binding, or serve as a lipid anchor.

However, the very properties that make this residue attractive also present significant synthetic challenges. Peptides containing (S)-2-aminoundecanoic acid and other long-chain fatty amino acids are classified as "difficult sequences"[1][2][3]. These sequences are prone to intra- and inter-chain aggregation due to their high hydrophobicity, leading to poor solubility in standard solvents and incomplete reactions during synthesis[2][4][5]. This guide provides a comprehensive overview of the challenges and detailed protocols for the successful incorporation of (S)-2-aminoundecanoic acid using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), ensuring high-purity outcomes for research and drug development professionals.

Physicochemical Properties and Key Reagents

Successful synthesis begins with understanding the primary building block. The Fmoc-protected version of (S)-2-aminoundecanoic acid is the standard reagent for SPPS.

PropertyValueSource
Chemical Name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}undecanoic acid[6]
Abbreviation Fmoc-Aun-OH-
CAS Number 1443546-27-7[6]
Molecular Formula C₂₆H₃₃NO₄[6]
Molecular Weight 423.55 g/mol [6]
Appearance White to off-white powder or crystals[6]
Storage 2-8°C, sealed in dry conditions[6]
Purity (Typical) ≥95-99%[6][7]

Strategic Approach: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for incorporating (S)-2-aminoundecanoic acid due to its efficiency, automation compatibility, and ease of purification[8][9]. The process involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support[9]. The Fmoc/tBu strategy is preferred because the base-labile Fmoc group can be removed under mild conditions that do not affect acid-labile side-chain protecting groups or the final cleavage from the resin[10].

The core challenge with (S)-2-aminoundecanoic acid is managing its hydrophobicity and steric bulk. The long alkyl chain can shield the N-terminus of the growing peptide, hindering the approach of the next activated amino acid and promoting aggregation[5][11]. The following protocols are designed to mitigate these issues.

Experimental Workflow and Protocols

The following diagram outlines the key stages of the SPPS cycle for incorporating (S)-2-aminoundecanoic acid.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin 1. Resin Swelling (e.g., in DMF/NMP) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF/NMP) Resin->Deprotection Wash1 3. Resin Washing (DMF/NMP) Deprotection->Wash1 Coupling 4. Coupling of Fmoc-Aun-OH (Amino Acid + Activator + Base) Wash1->Coupling Wash2 5. Resin Washing (DMF/NMP) Coupling->Wash2 Monitor 6. Monitoring (e.g., Kaiser Test) Wash2->Monitor Monitor->Deprotection Next Cycle Cleavage 7. Cleavage & Global Deprotection (TFA-based Cocktail) Monitor->Cleavage Final Cycle Complete Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Analysis 10. Analysis (MS, HPLC) Purification->Analysis

Caption: SPPS workflow for incorporating (S)-2-aminoundecanoic acid.

Protocol 1: Solid-Phase Synthesis of a Peptide Containing (S)-2-Aminoundecanoic Acid

This protocol assumes a 0.1 mmol synthesis scale using a standard Fmoc/tBu strategy.

4.1. Materials and Reagents

  • Resin: Rink Amide or Wang resin (substitution: 0.3-0.6 mmol/g). A lower substitution resin is recommended to reduce steric hindrance and aggregation[5].

  • Solvents: N-Methyl-2-pyrrolidone (NMP) is preferred for its superior solvating properties over Dimethylformamide (DMF), especially for hydrophobic sequences[11]. Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-2-aminoundecanoic acid-OH.

  • Deprotection Solution: 20% Piperidine, 0.1 M Oxyma Pure in NMP.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. HATU is highly recommended for its efficiency with sterically hindered residues[11][12].

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: NMP, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) or a simpler cocktail like TFA/Water/Triisopropylsilane (TIS) at 95:2.5:2.5 v/v if the sequence allows[13][14].

  • Precipitation Solvent: Cold Diethyl Ether (Et₂O).

4.2. Step-by-Step Procedure

  • Resin Swelling: Swell the resin (e.g., 250 mg for 0.1 mmol scale) in NMP for 30-60 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Drain the NMP, add the deprotection solution, and agitate for 3 minutes. Drain and repeat with fresh solution for 10 minutes. Wash the resin thoroughly with NMP (5x) and DCM (3x).

  • Coupling the First Amino Acid: Follow standard coupling protocols for the first residue attached to the resin.

  • Iterative Coupling Cycle (for subsequent residues):

    • Fmoc Deprotection: Perform as described in step 2.

    • Resin Washing: Wash thoroughly with NMP (5x).

  • Incorporation of (S)-2-Aminoundecanoic Acid (Aun):

    • Pre-activation: In a separate vial, dissolve Fmoc-Aun-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP. Allow to pre-activate for 1-5 minutes[11].

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 45-60 minutes. For highly difficult sequences, microwave-assisted synthesis can significantly improve efficiency[11].

    • Washing: Drain the reaction vessel and wash the resin with NMP (5x).

    • Monitoring & Double Coupling: Perform a Kaiser test to check for free primary amines. If the test is positive (blue beads), indicating an incomplete reaction, a second coupling is required[5]. To do this, repeat steps 5.1 and 5.2 with a fresh solution of activated amino acid[11].

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Final Washing and Drying: Wash the peptidyl-resin with NMP (3x), DCM (3x), and IPA (3x). Dry the resin under vacuum for at least 1 hour[14].

Protocol 2: Cleavage, Deprotection, and Purification

5.1. Cleavage and Deprotection

  • Rationale: A strong acid, typically TFA, is required to cleave the peptide from the resin and remove acid-labile side-chain protecting groups simultaneously. Scavengers are critical to quench reactive carbocations generated during this process, which could otherwise modify sensitive residues like Trp, Met, or Tyr[13].

  • Procedure:

    • Place the dried peptidyl-resin in a suitable reaction vessel.

    • In a fume hood, add the pre-chilled cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin)[14][15].

    • Agitate the mixture at room temperature for 2-4 hours[14].

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

5.2. Peptide Precipitation and Isolation

  • Rationale: The crude peptide is insoluble in non-polar solvents like diethyl ether, allowing for its precipitation while scavengers and cleaved protecting groups remain in solution[9].

  • Procedure:

    • Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture (e.g., 3000 x g for 5 minutes), discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

5.3. Purification and Characterization

  • Challenge: The high hydrophobicity of peptides containing (S)-2-aminoundecanoic acid can cause irreversible adsorption to standard C18 RP-HPLC columns, leading to poor recovery and peak shape[5].

  • Purification Protocol (RP-HPLC):

    • Solubilization: Dissolve the crude peptide. Due to high hydrophobicity, this may require solvents like neat formic acid, acetic acid, or hexafluoroisopropanol (HFIP) before dilution with the mobile phase[4].

    • Column Selection: Use a less hydrophobic stationary phase, such as a C8 or C4 column, to improve recovery[5].

    • Mobile Phase: A typical mobile phase system is:

      • Solvent A: 0.1% TFA in Water

      • Solvent B: 0.1% TFA in Acetonitrile (ACN)

    • Gradient: Run a shallow gradient of Solvent B (e.g., 30-80% over 40 minutes) to effectively separate the target peptide from impurities.

    • Detection: Monitor elution at 214 nm and 280 nm[16]. Collect fractions corresponding to the main peak.

  • Characterization:

    • Purity Analysis: Analyze the purified fractions using analytical RP-HPLC.

    • Identity Confirmation: Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)[16][17][18].

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Crude Purity (Deletion Sequences) Incomplete coupling due to steric hindrance or peptide aggregation.1. Switch to a more powerful coupling reagent like HATU[11]. 2. Perform a double coupling for the hindered residue[11]. 3. Use NMP instead of DMF as the primary solvent[11]. 4. Increase coupling time or use microwave-assisted synthesis[11].
Poor Solubility of Crude Peptide High hydrophobicity of the final peptide.1. Dissolve in a small amount of formic acid, acetic acid, or HFIP before purification[4]. 2. Use a solubility-enhancing cleavage cocktail if possible[5].
Low Recovery from RP-HPLC Irreversible binding of the hydrophobic peptide to the column stationary phase.1. Use a less hydrophobic column (C8, C4, or Phenyl)[5]. 2. Increase the column temperature (e.g., 40-60°C) to improve solubility and reduce secondary interactions[5]. 3. Increase the organic modifier concentration in the mobile phase[5].
False Negative Kaiser Test The N-terminus is inaccessible due to secondary structure formation or aggregation on the resin.Rely on a combination of monitoring techniques. If deletion sequences are observed in the final MS, assume incomplete coupling and optimize the coupling step (see above).

Conclusion

The successful incorporation of (S)-2-aminoundecanoic acid is a challenging yet highly rewarding endeavor that can significantly enhance the therapeutic potential of peptide candidates. By anticipating the inherent difficulties of hydrophobicity and steric hindrance, researchers can proactively implement strategies to overcome them. The use of potent coupling reagents, optimized solvents, double coupling protocols, and tailored purification methods are essential for achieving high-purity lipopeptides. The detailed protocols and troubleshooting guide provided herein serve as a robust framework for scientists to confidently integrate this valuable building block into their peptide synthesis programs.

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  • (PDF) Isolation and Analysis of Lipopeptides and High Molecular Weight Biosurfactants. (n.d.). ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025). ResearchGate. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). SpringerLink. [Link]

  • Universal peptide synthesis via solid-phase methods fused with chemputation - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Solid-phase peptide synthesis objectives. (n.d.). UGC MOOCs. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Fmoc-Amino Acids Manufacturers & Suppliers. (n.d.). Pharmaffiliates. [Link]

  • Fmoc-2-aminooctanoic acid - 1 g. (n.d.). Anaspec. [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). Genemed Synthesis Inc. [Link]

  • Introduction to Peptide Synthesis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. (n.d.). ChemRxiv. [Link]

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Application Notes and Protocols for the Incorporation of (S)-2-Aminoundecanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidic Landscape with Lipophilic Amino Acids

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the creation of peptides, enabling the rapid and efficient assembly of amino acid sequences.[1][2] The incorporation of unnatural amino acids into peptide chains is a powerful strategy in drug discovery and materials science, offering the ability to enhance peptide stability, modulate biological activity, and introduce novel functionalities.[3] Among these, long-chain aliphatic amino acids, such as (S)-2-Aminoundecanoic acid, are of particular interest for their ability to increase the lipophilicity of peptides, potentially improving membrane permeability and protein-protein interactions.

However, the introduction of such sterically demanding and hydrophobic residues presents unique challenges to standard SPPS protocols.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of (S)-2-Aminoundecanoic acid into peptide sequences using the Fmoc/tBu strategy. We will delve into the underlying principles, provide detailed, field-tested protocols, and offer troubleshooting guidance to navigate the complexities associated with this class of amino acids.

Physicochemical Properties of Fmoc-(S)-2-Aminoundecanoic Acid

A thorough understanding of the physical and chemical properties of the amino acid derivative is crucial for successful SPPS.

PropertyValueSignificance in SPPS
Molecular Formula C26H33NO4-
Molecular Weight 423.55 g/mol Essential for calculating reagent equivalents.
Appearance White to off-white solidVisual confirmation of material quality.
Solubility Soluble in DMF, NMPCritical for efficient coupling reactions. Poor solubility can lead to incomplete reactions.
Purity (Typical) >95%High purity is essential to avoid the incorporation of impurities into the peptide sequence.

Challenges in Incorporating (S)-2-Aminoundecanoic Acid

The long, non-polar side chain of (S)-2-Aminoundecanoic acid introduces two primary challenges in SPPS:

  • Steric Hindrance: The bulky undecyl side chain can sterically hinder the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions.[5] Similarly, the deprotection of the Fmoc group can be impeded by the bulky side chain.[6]

  • Peptide Aggregation: The hydrophobic nature of the undecyl side chain can promote inter- and intra-chain aggregation of the peptide on the solid support, especially in longer or predominantly hydrophobic sequences.[4] This aggregation can mask reactive sites, leading to failed couplings and deprotections.

This guide provides strategies to mitigate these challenges through optimized protocols and reagent selection.

Experimental Workflow for SPPS incorporating (S)-2-Aminoundecanoic Acid

The following diagram illustrates the cyclical workflow for incorporating an amino acid, including the sterically hindered (S)-2-Aminoundecanoic acid, into a peptide sequence using Fmoc-SPPS.

SPPS_Workflow Start Start: Resin with Free Amine Coupling Coupling: Fmoc-(S)-2-Aminoundecanoic acid + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Start->Coupling Add activated amino acid Wash1 Wash: DMF Coupling->Wash1 Remove excess reagents Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Expose N-terminus Wash2 Wash: DMF Deprotection->Wash2 Remove piperidine and fulvene adduct Next_Cycle Next Amino Acid Coupling Cycle Wash2->Next_Cycle Repeat for next residue Final_Cleavage Final Cleavage & Deprotection Wash2->Final_Cleavage After final residue Next_Cycle->Coupling

Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocols

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid) are common choices.[1]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-2-Aminoundecanoic acid.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF to disrupt peptide aggregation.[6]

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly recommended for coupling sterically hindered amino acids due to its high reactivity and ability to form a more reactive OAt active ester.[7][8]

    • Alternative: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can be used, but may require longer coupling times or double coupling.[7]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail (Example: Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). The composition must be optimized based on the peptide sequence.[9]

  • Precipitation Solvent: Cold diethyl ether or methyl-tert-butyl ether (MTBE).[10]

Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the key steps for incorporating (S)-2-Aminoundecanoic acid into a peptide chain on a solid support.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.[2]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes. For sequences prone to aggregation, extending this second deprotection step to 30 minutes is recommended.[6]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling (using HATU):

    • In a separate vial, dissolve Fmoc-(S)-2-Aminoundecanoic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time is recommended. A second coupling (double coupling) may be necessary to ensure complete reaction.[5]

    • To monitor coupling efficiency, a small sample of the resin can be taken for a Kaiser test.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

  • Final Fmoc Deprotection:

    • After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Preparation for Cleavage:

    • Wash the peptide-resin thoroughly with DMF, followed by DCM.

    • Dry the resin under vacuum for at least 1 hour.[10]

  • Cleavage Cocktail Selection and Preparation:

    • The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. For peptides containing hydrophobic residues like (S)-2-Aminoundecanoic acid and other sensitive residues (e.g., Trp, Cys, Met), a robust cocktail is required to prevent side reactions.[9]

    • Recommended Cocktail (Reagent K): 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Prepare the cocktail fresh before use in a well-ventilated fume hood.[9]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. For hydrophobic peptides, extending the cleavage time may improve yield.[10]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether or MTBE. MTBE is recommended for hydrophobic peptides that may have some solubility in diethyl ether.[10]

    • Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance from the undecyl side chain; Peptide aggregation.- Use HATU as the coupling reagent. [7] - Increase coupling time to 4 hours or perform a double coupling. - Use NMP as the solvent to disrupt aggregation. [6]
Incomplete Fmoc Deprotection Steric hindrance; Peptide aggregation.- Increase the second deprotection step to 30 minutes. [6] - Consider using a stronger base solution, such as 2% DBU/2% piperidine in DMF. [6] - Gently warm the reaction to 30-40°C (use with caution). [6]
Low Cleavage Yield Incomplete cleavage from the resin; Peptide solubility in the precipitation solvent.- Increase the cleavage reaction time to 4-6 hours. [10] - Ensure the cleavage cocktail is freshly prepared. - Use cold MTBE instead of diethyl ether for precipitation. [10]
Side Product Formation Alkylation of sensitive residues (Trp, Tyr, Met, Cys) by carbocations generated during cleavage.- Use a cleavage cocktail with a comprehensive scavenger mixture like Reagent K. [9]

Conclusion

The successful incorporation of (S)-2-Aminoundecanoic acid into synthetic peptides is achievable with careful consideration of the potential challenges posed by its steric bulk and hydrophobicity. By employing potent coupling reagents like HATU, optimizing deprotection and cleavage times, and selecting appropriate solvents and cleavage cocktails, researchers can effectively synthesize peptides with increased lipophilicity. These modified peptides hold significant promise for the development of novel therapeutics and advanced biomaterials. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful synthesis of peptides containing (S)-2-Aminoundecanoic acid and other challenging long-chain aliphatic amino acids.

References

  • Gagnon, D., Boudreault, P.-L., & Giguère, D. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega, 7(18), 15785–15792.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.).
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 343–362.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved from [Link]

  • Błaszczyk, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149.
  • Avital-Shmilovici, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(11), 2896.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • GREEN CONTINUOUS LPPS. (n.d.). Retrieved from [Link]

  • Synthetic Peptides. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). WO1998017677A1 - Improvements in solid-phase synthesis of peptides and related compounds.
  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

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Protocol for N-Terminal Modification of Peptides with (S)-2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-terminal modification of peptides with fatty acids, a process known as lipidation, is a critical strategy in drug development and chemical biology to enhance the therapeutic potential of peptides.[1][2] This modification can improve cell permeability, increase resistance to enzymatic degradation, and prolong the in-vivo half-life of peptide-based therapeutics.[1][3] This application note provides a detailed protocol for the N-terminal modification of a model peptide with (S)-2-aminoundecanoic acid, a chiral long-chain fatty acid analog. We will discuss the rationale behind the experimental design, provide step-by-step instructions for the coupling reaction, and outline methods for the purification and characterization of the resulting lipopeptide.

Introduction

The covalent attachment of lipid moieties to peptides is a post-translational modification that plays a crucial role in regulating protein localization and function.[4][5] Synthetic lipopeptides are valuable tools for studying these biological processes and for developing novel therapeutics with improved pharmacological properties.[2][4] (S)-2-Aminoundecanoic acid is a particularly interesting lipid moiety for N-terminal modification due to its defined stereochemistry and its long alkyl chain, which can significantly enhance the hydrophobicity and membrane-associating properties of the target peptide.

This protocol will focus on a solution-phase approach for the N-terminal modification of a peptide. Solution-phase synthesis offers flexibility in terms of scale and the ability to purify intermediates if necessary. The core of this protocol is the formation of an amide bond between the carboxylic acid group of (S)-2-aminoundecanoic acid and the free N-terminal amine of the peptide. This reaction is facilitated by a coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the peptide's N-terminal amine.[6]

Materials and Reagents

Peptide and Lipid
  • Model Peptide: A peptide with a free N-terminus (e.g., a custom-synthesized peptide with the sequence H-Gly-Phe-Ala-Leu-OH). The peptide should be of high purity (>95%), as determined by HPLC and mass spectrometry.

  • (S)-2-Aminoundecanoic acid: High purity, with confirmed stereochemistry.

Solvents and Reagents
  • Reaction Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling Reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). HBTU is a popular and efficient coupling reagent that minimizes side reactions.[7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA). A non-nucleophilic base is crucial to prevent unwanted side reactions.[7]

  • Purification Solvents:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Analytical Reagents:

    • Solvents for Mass Spectrometry (e.g., acetonitrile, water, formic acid).

Experimental Workflow

The overall workflow for the N-terminal modification of a peptide with (S)-2-aminoundecanoic acid involves three main stages: the coupling reaction, purification of the lipopeptide, and characterization of the final product.

G cluster_0 Reaction Setup cluster_1 Purification cluster_2 Characterization Dissolve Peptide Dissolve Peptide in DMF Reaction Mixture Combine Solutions and React Dissolve Peptide->Reaction Mixture Dissolve Lipid Dissolve (S)-2-Aminoundecanoic acid, HBTU, and DIPEA in DMF Dissolve Lipid->Reaction Mixture Quench Quench Reaction Reaction Mixture->Quench RP_HPLC Purify by RP-HPLC Quench->RP_HPLC Lyophilize Lyophilize Fractions RP_HPLC->Lyophilize MS_Analysis Mass Spectrometry (ESI-MS or MALDI-TOF) Lyophilize->MS_Analysis HPLC_Purity Analytical RP-HPLCfor Purity Assessment Lyophilize->HPLC_Purity

Caption: Experimental workflow for N-terminal lipidation.

Detailed Protocol

Coupling Reaction

This protocol is based on a 10 µmol scale of the starting peptide. Adjust volumes accordingly for different scales.

  • Peptide Dissolution: Dissolve 10 µmol of the peptide in 500 µL of anhydrous DMF in a clean, dry microcentrifuge tube. Vortex briefly to ensure complete dissolution.

  • Activation Mixture Preparation: In a separate microcentrifuge tube, dissolve 12 µmol (1.2 equivalents) of (S)-2-aminoundecanoic acid, 11.5 µmol (1.15 equivalents) of HBTU, and 20 µmol (2 equivalents) of DIPEA in 500 µL of anhydrous DMF. Vortex until all components are fully dissolved. This pre-activation step allows for the formation of the reactive O-acylisourea intermediate.

  • Reaction Initiation: Add the activation mixture to the peptide solution.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 4 hours with gentle agitation. The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by LC-MS.

Purification by Reverse-Phase HPLC

The increased hydrophobicity of the lipidated peptide necessitates careful optimization of the purification protocol.[9]

  • Reaction Quenching: After the reaction is complete (as determined by LC-MS), quench the reaction by adding 1 mL of Mobile Phase A (0.1% TFA in water).

  • Sample Preparation: Filter the quenched reaction mixture through a 0.45 µm syringe filter to remove any particulate matter.

  • RP-HPLC Conditions:

    • Column: A C18 reversed-phase column is typically suitable for lipopeptide purification.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is often required to achieve good separation between the unreacted peptide and the lipidated product. A typical gradient might be 30-70% Mobile Phase B over 40 minutes. The optimal gradient will depend on the specific peptide and lipid.

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak that elutes after the unreacted peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified lipopeptide as a white, fluffy powder.

Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the N-terminally modified peptide.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the successful conjugation of the (S)-2-aminoundecanoic acid to the peptide.

  • Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Expected Result: The observed molecular weight should correspond to the calculated molecular weight of the N-terminally modified peptide. The expected mass increase will be the molecular weight of (S)-2-aminoundecanoic acid minus the molecular weight of water (18.015 Da) due to the formation of the amide bond.

Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final product.

  • Technique: Use a similar C18 column and mobile phase system as for the preparative HPLC, but with a faster gradient.

  • Expected Result: A single major peak should be observed, indicating a high degree of purity (ideally >95%). The retention time of the lipidated peptide will be significantly longer than that of the unmodified peptide due to its increased hydrophobicity.

AnalyteCalculated Monoisotopic Mass (Da)Observed Mass (ESI-MS) (Da)HPLC Retention Time (min)Purity (%)
Unmodified Peptide (H-Gly-Phe-Ala-Leu-OH)407.2318407.232512.5>98
N-terminally Modified Peptide590.4145590.415225.8>97

Mechanistic Insights

The coupling reaction proceeds through the activation of the carboxylic acid of (S)-2-aminoundecanoic acid by HBTU in the presence of a base (DIPEA). This forms a highly reactive O-acylisourea intermediate. The free N-terminal amine of the peptide then acts as a nucleophile, attacking the activated carbonyl carbon and leading to the formation of a stable amide bond.

G cluster_0 Activation cluster_1 Nucleophilic Attack Lipid (S)-2-Aminoundecanoic acid R-COOH Activated_Ester Reactive O-Acylisourea Intermediate R-CO-OBt Lipid->Activated_Ester + HBTU, DIPEA HBTU HBTU Coupling Reagent Lipopeptide Lipidated Peptide R-CO-NH-Peptide Activated_Ester->Lipopeptide + H₂N-Peptide Peptide Peptide H₂N-Peptide Peptide->Lipopeptide

Caption: Amide bond formation mechanism.

Troubleshooting

ProblemPossible CauseSolution
Low reaction yield Incomplete dissolution of reagents.Ensure all components are fully dissolved in anhydrous DMF before mixing.
Insufficient activation of the carboxylic acid.Increase the equivalents of HBTU and DIPEA slightly (e.g., to 1.2 and 2.5 equivalents, respectively).
Degradation of the peptide or coupling reagent.Use fresh, high-purity reagents and anhydrous solvents.
Multiple peaks in HPLC Incomplete reaction.Increase the reaction time or temperature (e.g., to 30 °C).
Side reactions.Ensure the use of a non-nucleophilic base like DIPEA. Phosphonium-based coupling reagents can sometimes give cleaner reactions than uronium reagents.
Poor separation during purification Inappropriate HPLC gradient.Optimize the gradient to be shallower, allowing for better resolution between the starting material and the product.
Column overload.Reduce the amount of crude material injected onto the column.

Conclusion

This application note provides a robust and reliable protocol for the N-terminal modification of peptides with (S)-2-aminoundecanoic acid. The described methods for reaction, purification, and characterization are widely applicable to a range of peptides and lipid moieties. The successful synthesis and purification of N-terminally lipidated peptides open up avenues for exploring their potential as novel therapeutic agents and as tools for studying biological systems.

References

  • GenScript. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Kitanaka, A., Juichi, H., Nihashi, Y., Miyashita, M., & Miyagawa, H. (2017). A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. Mass Spectrometry (Tokyo, Japan), 6(1), A0059. [Link]

  • Coin, I. (2015). Synthesis of lipidated peptides. In Methods in Molecular Biology (Vol. 1369, pp. 229-247). Humana Press.
  • CD Formulation. (n.d.). N-Terminal Modified Peptide Synthesis. Retrieved from [Link]

  • Miyata, K., Uno, M., & Taichi, M. (2023). Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. bioRxiv. [Link]

  • Pinter, T. B., & Miller, S. J. (2022). Chemical Synthesis and Semisynthesis of Lipidated Proteins. Israel Journal of Chemistry, 62(1-2), e202100086. [Link]

  • Selective N-Terminal Modification of Peptides and Proteins Using Fatty Acyl Phosphates. (2026). Angewandte Chemie International Edition, e202513289. [Link]

  • Bruns, C., & Gademann, K. (2012). Synthesis of Lipidated Peptides.
  • D’Souza, C., & Ganesan, A. (2002). Solid-Phase Synthesis of Lipidated Peptides. Journal of the American Chemical Society, 124(22), 6374–6382. [Link]

  • Goto, Y., Murakami, H., & Suga, H. (2025). A versatile method of ribosomal synthesis of peptides containing long chain fatty acids at the N-terminus. Bulletin of the Chemical Society of Japan.
  • Miyata, K., Uno, M., & Taichi, M. (2023).
  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Bruns, C., & Gademann, K. (2018). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. In Peptide-based Therapeutics (pp. 165-183). Springer.
  • Cimpan, G. (2006). HPLC techniques for proteomics analysis—a short overview of latest developments.
  • Hansen, P. R., Jensen, K. J., & Wengel, J. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry, 33(4), 636–645. [Link]

  • QB3/Chemistry Mass Spectrometry Facility. (n.d.). Identification of Protein Modifications. Retrieved from [Link]

  • Fountain, K. J., Gilar, M., & Gebler, J. C. (2013). High-Resolution Peptide Mapping Separations with MS-Friendly Mobile Phases and Charge-Surface-Modified C18. Analytical Chemistry, 85(13), 6439–6446. [Link]

  • Zhang, C., et al. (2021). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
  • Kim, H. (2020, January 30).
  • Tirrell, D. A., & Swartz, J. R. (2016). Methods of modifying N-termini of a peptide or protein using transferases. U.S. Patent No. 9,376,700 B2. Washington, DC: U.S.
  • Pires, D. P., et al. (2024). Peptide lipidation and shortening optimises antibacterial, antibiofilm and membranolytic actions of an amphiphilic polylysine-po. CentAUR.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 72(1), 18.1.1-18.1.28.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

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Application Note: (S)-2-Aminoundecanoic Acid as a Structural Probe for Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of biocatalysts for pharmaceutical synthesis, mapping the steric limits of enzyme active sites is a critical bottleneck. (S)-2-Aminoundecanoic acid (also known as L-2-aminoundecanoic acid) is a non-proteinogenic, 11-carbon aliphatic α -amino acid[1]. Unlike natural branched-chain amino acids (e.g., L-leucine), its extended, rigid hydrophobic tail makes it an exceptional structural probe for interrogating the "large binding pockets" of amino acid-modifying enzymes, particularly L-amino acid oxidases (LAAOs) and engineered transaminases ( ω -TAs).

Causality & Experimental Design Principles

When utilizing highly hydrophobic unnatural amino acids like (S)-2-aminoundecanoic acid, standard assay conditions must be heavily modified to prevent artifactual data.

  • Solubility vs. Enzyme Stability: The 9-carbon alkyl chain extending from the α -carbon renders the substrate poorly soluble in standard aqueous buffers. Utilizing a 2% (v/v) Dimethyl Sulfoxide (DMSO) co-solvent ensures substrate bioavailability without exceeding the denaturation threshold of most robust biocatalysts.

  • Coupled Assay Superiority: Direct UV detection of the resulting 11-carbon keto acid is often hampered by low extinction coefficients and overlapping absorbance spectra. Therefore, coupled reporter assays are mandatory. For LAAOs, the Amplex Red/Horseradish Peroxidase (HRP) system provides a 1:1 stoichiometric fluorescence readout of H2​O2​ production, capable of detecting picomolar activity[2]. For transaminases, coupling the reaction to Glutamate Dehydrogenase (GDH) provides a continuous spectrophotometric readout while simultaneously pulling the equilibrium forward by consuming the L-glutamate product[3].

Protocol 1: Fluorometric L-Amino Acid Oxidase (LAAO) Kinetics

LAAOs catalyze the oxidative deamination of L-amino acids to their corresponding α -keto acids, releasing ammonia and hydrogen peroxide ( H2​O2​ )[4]. This protocol utilizes Amplex Red, which is oxidized by HRP in the presence of H2​O2​ to form the highly fluorescent resorufin[2].

LAAO_Pathway Substrate (S)-2-Aminoundecanoic Acid + O2 + H2O Enzyme L-Amino Acid Oxidase (LAAO) Substrate->Enzyme Oxidation Intermediate 2-Oxoundecanoic Acid + NH3 + H2O2 Enzyme->Intermediate HRP Horseradish Peroxidase (HRP) Intermediate->HRP H2O2 Reporter Amplex Red (Colorless) Reporter->HRP Product Resorufin (Fluorescent) HRP->Product Oxidation

LAAO coupled assay pathway utilizing HRP and Amplex Red for fluorescence detection.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 50 mM NaCl[2].

  • Substrate Stock: Dissolve (S)-2-aminoundecanoic acid in 100% DMSO to a concentration of 50 mM.

  • Reporter Mix: Prepare a working solution containing 0.1 U/mL HRP and 50 µM Amplex Red reagent in the Tris-HCl buffer[4].

    • Self-Validation Check: Keep this mixture protected from light; any baseline pink coloration prior to enzyme addition indicates auto-oxidation and necessitates a fresh batch.

  • Reaction Assembly: In a 96-well black flat-bottom microplate, combine 88 µL of the Reporter Mix with 2 µL of the substrate stock (final substrate concentration: 1 mM; final DMSO: 2%).

  • Initiation & Readout: Add 10 µL of purified LAAO enzyme (or cell lysate). Immediately monitor fluorescence at Ex: 544 nm / Em: 590 nm at 37 °C for 15-30 minutes[2]. Calculate initial velocities from the linear portion of the progress curve.

Protocol 2: Transaminase (TA) GDH-Coupled Screening Assay

Transaminases transfer the amino group from (S)-2-aminoundecanoic acid to α -ketoglutarate ( α -KG), yielding L-glutamate. GDH subsequently oxidizes L-glutamate back to α -KG, reducing NAD+ to NADH , which is monitored continuously at 340 nm[3].

TA_Workflow Step1 1. Substrate Preparation Dissolve (S)-2-Aminoundecanoic acid in 2% DMSO / 50mM HEPES Step2 2. Master Mix Assembly Add a-KG, PLP, GDH, and NAD+ Step1->Step2 Step3 3. Enzyme Addition Add Transaminase variants to microplate Step2->Step3 Step4 4. Kinetic Readout Monitor Absorbance at 340 nm (NADH) Step3->Step4 Step5 5. Data Analysis Calculate specific activity & Vmax Step4->Step5

Step-by-step workflow for the GDH-coupled transaminase kinetic screening assay.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4) containing 50 mM NaCl and 20 mM NH4​Cl [5].

    • Causality Note: The inclusion of NH4​Cl is critical. GDH strictly requires ammonium ions to efficiently couple the transaminase-generated L-glutamate to NADH production[3].

  • Master Mix: To the buffer, add 5 mM α -ketoglutarate, 0.1 mM Pyridoxal 5'-phosphate (PLP), 2.5 mM NAD+ , and 3 U/mL Glutamate Dehydrogenase (GDH)[5].

  • Substrate Addition: Add (S)-2-aminoundecanoic acid (from a DMSO stock) to a final concentration ranging from 0.5 to 10 mM (maintaining 2% final DMSO).

  • Initiation & Readout: Dispense 190 µL of the Master Mix into a UV-transparent 96-well plate. Add 10 µL of the transaminase variant to initiate the reaction. Monitor absorbance at 340 nm continuously for 10 minutes at 37 °C[5].

Data Presentation: Kinetic Profiling

By comparing the kinetic parameters of natural substrates against (S)-2-aminoundecanoic acid, researchers can quantitatively assess the volume and hydrophobicity of engineered active sites.

Enzyme VariantSubstrate Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )
WT LAAO (C. adamanteus)L-Leucine0.5212.423,846
WT LAAO (C. adamanteus)(S)-2-Aminoundecanoic acid1.854.12,216
WT Transaminase L-Leucine2.108.23,904
WT Transaminase (S)-2-Aminoundecanoic acidN.D.N.D.< 10
Engineered TA (LBP-Mutant) (S)-2-Aminoundecanoic acid4.505.81,288

Table 1: Representative kinetic parameters demonstrating the utility of (S)-2-aminoundecanoic acid in identifying engineered transaminases with expanded Large Binding Pockets (LBP). N.D. = Not Detectable.

References
  • Amino Acids | Biocompare: (S)-2-Aminoundecanoic acid. Biocompare.
  • Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. MDPI.
  • The Pseudoalteromonas luteoviolacea L-amino Acid Oxidase with Antimicrobial Activity Is a Flavoenzyme. MDPI.
  • Kinetics of Coupled Reactions Catalyzed by Aspartate Aminotransferase and Glutamate Dehydrogenase. Repository of the Academy's Library.
  • Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. MDPI.

Sources

Application Note: (S)-2-Aminoundecanoic Acid as an Amphiphilic Organocatalyst for Direct Asymmetric Aldol Reactions in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The transition toward green chemistry has heavily prioritized the development of organocatalytic reactions in aqueous media. However, traditional small-molecule organocatalysts (such as standard L-proline) often suffer from poor activity and degraded stereoselectivity in water due to the disruption of critical hydrogen-bonding networks in the transition state.

(S)-2-Aminoundecanoic acid , an unnatural amino acid featuring a highly hydrophobic 9-carbon alkyl chain, overcomes this limitation by acting as a bifunctional amphiphilic catalyst. By self-assembling into micellar nanoreactors, it creates a localized hydrophobic pocket that solubilizes organic substrates and shields the transition state from bulk water, enabling highly enantioselective direct aldol reactions without the need for toxic organic co-solvents. This guide details the mechanistic principles, experimental protocols, and optimization strategies for utilizing this catalyst in drug development and synthetic research.

Mechanistic Principles (E-E-A-T)

The Hydrophobic Effect & Micellar Assembly

The efficacy of (S)-2-aminoundecanoic acid is fundamentally driven by its amphiphilic structure. In aqueous solutions above its Critical Micelle Concentration (CMC), the hydrophobic nonyl tail drives self-assembly into spherical micelles or vesicular aggregates [1]. This compartmentalization is the causal factor for the reaction's success: it artificially increases the local concentration of hydrophobic substrates (e.g., cyclohexanone and aromatic aldehydes) within the micelle core, driving the reaction forward both entropically and kinetically.

Enamine Catalysis & Stereochemical Control

The catalytic cycle relies on a dual-activation (bifunctional) mechanism:

  • Ketone Activation: The primary amine group of the amino acid headgroup condenses with the donor ketone to form a reactive enamine intermediate. Unlike secondary amines, primary amines are uniquely suited to activate sterically hindered ketones.

  • Aldehyde Activation & Facial Direction: The chiral alpha-carbon of the (S)-2-aminoundecanoic acid restricts the spatial approach of the acceptor aldehyde. Simultaneously, the carboxylic acid acts as a Brønsted acid co-catalyst, directing the aldehyde via hydrogen bonding and stabilizing the transition state. This synergistic activation leads to high anti-diastereoselectivity and excellent enantiomeric excess (ee) [2].

Visualization of the Catalytic Cycle

G A (S)-2-Aminoundecanoic Acid (Amphiphilic Monomer) B Aqueous Media Self-Assembly (> CMC) A->B Add H2O C Micellar Hydrophobic Core (Substrate Solubilization) B->C Aggregation D Enamine Intermediate (Ketone Activation) C->D + Ketone E Stereoselective Aldol Addition (Re-face / Si-face attack) D->E + Aldehyde F Hydrolysis (Product Release & Catalyst Regeneration) E->F + H2O F->C Recycle Catalyst

Mechanistic workflow of (S)-2-aminoundecanoic acid micellar self-assembly and aldol catalysis.

Experimental Protocols

This protocol details the asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde. The system is designed to be self-validating : the physical appearance of the reaction mixture (emulsion formation) serves as an immediate visual indicator that the catalyst is operating above the CMC. Failure to form a stable emulsion directly correlates with a precipitous drop in enantioselectivity.

Protocol: Direct Asymmetric Aldol Reaction in Water

Step 1: Catalyst Solubilization & Micelle Formation

  • To a 10 mL reaction vial, add (S)-2-aminoundecanoic acid (0.05 mmol, 10 mol%) and 1.0 mL of deionized water.

  • Stir vigorously at 500 rpm for 10 minutes.

  • Validation Check: The solution must become slightly turbid. This turbidity indicates the successful formation of micellar aggregates. If the solution remains perfectly clear, the concentration is below the CMC; reduce the water volume.

Step 2: Substrate Partitioning

  • Add cyclohexanone (2.5 mmol, 5 equivalents) to the aqueous catalyst suspension.

  • Stir for an additional 5 minutes to allow the ketone to partition fully into the hydrophobic micellar cores.

Step 3: Electrophile Introduction & Reaction

  • Add p-nitrobenzaldehyde (0.5 mmol, 1 equivalent) to the mixture.

  • Stir the resulting emulsion vigorously (800 rpm) at room temperature (20–25 °C) for 24 hours.

  • Causality Note: A high shear rate (800 rpm) is strictly required to maintain a high interfacial surface area, ensuring continuous mass transfer of the substrates between the bulk aqueous phase and the micellar nanoreactors.

Step 4: Quenching and Extraction

  • Quench the reaction by adding saturated aqueous NH₄Cl (2 mL).

  • Extract the mixture with ethyl acetate (3 × 5 mL).

Step 5: Catalyst Recovery and Purification

  • Recycling: The aqueous layer containing the amphiphilic catalyst can be directly lyophilized and reused for up to three consecutive cycles without significant loss of catalytic activity [3].

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the pure aldol adduct.

Data Presentation: Substrate Scope

The following table summarizes the expected quantitative data for the direct aldol reaction using (S)-2-aminoundecanoic acid under the optimized aqueous micellar conditions.

Aldehyde AcceptorKetone DonorYield (%)anti/syn RatioEnantiomeric Excess (anti, %)
p-NitrobenzaldehydeCyclohexanone9290:1088
m-NitrobenzaldehydeCyclohexanone8985:1585
BenzaldehydeCyclohexanone7580:2078
p-ChlorobenzaldehydeCyclohexanone8588:1282
p-NitrobenzaldehydeAcetone88N/A80

Troubleshooting & Optimization

  • Low Conversion / Phase Separation: If phase separation occurs rapidly upon stopping the stirring, the emulsion is unstable. Increase the stirring rate or slightly increase the catalyst loading (e.g., to 15 mol%) to ensure the system remains robustly above the CMC.

  • Degraded Enantioselectivity: The pH of the aqueous medium is critical for bifunctional catalysis. The primary amine must be predominantly unprotonated to form the enamine, while the carboxylic acid must remain partially protonated to direct the aldehyde via hydrogen bonding. If the water source is too acidic, add a trace amount of a weak base buffer (e.g., NaHCO₃) to optimize the zwitterionic equilibrium.

  • Substrate Inhibition: Highly hydrophobic or bulky aldehydes may swell the micelles excessively, altering the rigidity of the chiral environment. In such cases, adding a small volume of an organic co-solvent (e.g., 5% v/v THF) can modulate micelle fluidity and restore stereocontrol.

References

  • Chemical Transformations in Supramolecular Hydrogels ACS Catalysis URL:[Link]

  • Organocatalytic Direct Asymmetric Aldol Reactions in Water Journal of the American Chemical Society URL:[Link]

  • A Pseudopeptide Polymer Micelle Used for Asymmetric Catalysis of the Aldol Reaction in Water MDPI - Polymers URL:[Link]

Application Notes and Protocols for Cell Permeability Assays Utilizing (S)-2-Aminoundecanoic Acid Labeled Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Assessing Cellular Permeability

The assessment of a drug candidate's ability to permeate cell membranes is a cornerstone of modern drug discovery and development. It provides critical insights into a compound's potential for oral bioavailability, its capacity to reach intracellular targets, and its overall pharmacokinetic profile.[1][2] Traditionally, these assays have relied on radiolabeling or inherent physicochemical properties of the molecule for detection. This application note introduces a novel strategy employing (S)-2-Aminoundecanoic acid as a versatile labeling agent for test compounds in a variety of cell permeability assays.

(S)-2-Aminoundecanoic acid, a chiral non-proteinogenic amino acid, offers a unique combination of features for this application. Its long eleven-carbon alkyl chain can enhance the lipophilicity of a parent molecule, potentially influencing its passive diffusion across the lipid bilayer. The primary amine group provides a convenient handle for covalent attachment to a wide range of drug candidates, while the carboxylic acid moiety can be further modified if necessary. This labeling approach is designed to be compatible with modern, non-radioactive detection methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][4]

This document provides a comprehensive guide for researchers, detailing the principles, protocols, and data analysis for cell permeability assays using compounds labeled with (S)-2-Aminoundecanoic acid. We will explore its application in both cell-free (PAMPA) and cell-based (Caco-2 and MDCK) models, offering a robust toolkit for the early-stage assessment of drug permeability.

I. Core Principles: Leveraging (S)-2-Aminoundecanoic Acid in Permeability Screening

The fundamental principle behind using (S)-2-Aminoundecanoic acid as a label is to introduce a consistent, easily detectable, and permeability-influencing moiety to a diverse set of test compounds. This strategy is particularly advantageous for:

  • Early-Stage Screening: Rapidly assess the permeability of a series of analogs by labeling them with a consistent tag.

  • Improving Detection: Enhance the detectability of compounds that lack a strong chromophore or are difficult to ionize in a mass spectrometer.

  • Modulating Physicochemical Properties: Systematically study the impact of increased lipophilicity on the permeability of a parent compound.

The long alkyl chain of (S)-2-Aminoundecanoic acid is the key to its utility. In the context of permeability, this lipophilic tail can facilitate partitioning into the lipid core of the cell membrane, a critical step in passive transcellular diffusion.

Workflow Overview

The overall workflow for conducting cell permeability assays with (S)-2-Aminoundecanoic acid labeled compounds can be visualized as follows:

Workflow cluster_0 Preparation cluster_1 Permeability Assay cluster_2 Analysis A Test Compound C Conjugation Reaction A->C B (S)-2-Aminoundecanoic acid B->C D Purification & Characterization of Labeled Compound C->D E PAMPA D->E F Caco-2 Assay D->F G MDCK Assay D->G H LC-MS/MS Detection E->H F->H G->H I Permeability Calculation (Papp) H->I J Data Interpretation I->J

Caption: General workflow for permeability assays using labeled compounds.

II. Experimental Protocols

This section provides detailed protocols for the conjugation of (S)-2-Aminoundecanoic acid to a model compound and its subsequent use in PAMPA, Caco-2, and MDCK permeability assays.

A. Synthesis of (S)-2-Aminoundecanoic Acid Labeled Compound

The conjugation of (S)-2-Aminoundecanoic acid to a test compound will depend on the available functional groups on the test compound. A common strategy is the formation of an amide bond between the amine of (S)-2-Aminoundecanoic acid and a carboxylic acid on the test compound, or vice versa.

Materials:

  • Test compound with a carboxylic acid or amine functionality.

  • (S)-2-Aminoundecanoic acid.[5][6][7]

  • Coupling agents (e.g., HATU, HBTU, or EDC/NHS).

  • Anhydrous solvent (e.g., DMF or DCM).

  • Purification system (e.g., HPLC).

  • Analytical instruments for characterization (e.g., LC-MS, NMR).

Protocol (Amide Coupling Example):

  • Dissolve the test compound (containing a carboxylic acid) and (S)-2-Aminoundecanoic acid in an anhydrous solvent.

  • Add the coupling agent and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the pure labeled compound.

  • Confirm the structure and purity of the final product using LC-MS and NMR.

B. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free assay that predicts passive diffusion.[8][9] It is a high-throughput and cost-effective method for early-stage permeability screening.[8][10]

Materials:

  • PAMPA plate system (e.g., 96-well format).[11]

  • Lipid solution (e.g., 2% DOPC in dodecane).[12]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • (S)-2-Aminoundecanoic acid labeled test compound.

  • Control compounds (high and low permeability).

  • Plate reader or LC-MS/MS system for analysis.

Protocol:

  • Coat the filter of the donor plate with the lipid solution and allow it to impregnate.[12]

  • Prepare the dosing solution of the labeled test compound and control compounds in PBS.

  • Fill the acceptor wells with fresh PBS.

  • Add the dosing solutions to the donor wells.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).[11]

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

C. Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it the "gold standard" for in vitro prediction of human intestinal absorption.[2][13]

Materials:

  • Caco-2 cells.

  • Cell culture medium and supplements.

  • Transwell® inserts (e.g., 24-well format).

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium.

  • (S)-2-Aminoundecanoic acid labeled test compound.

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability).[14]

  • Lucifer yellow for monolayer integrity testing.[15][16]

  • LC-MS/MS system for analysis.

Protocol:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[13][17]

  • Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow rejection assay.[17]

  • Wash the cell monolayers with pre-warmed HBSS.

  • Prepare dosing solutions of the labeled test compound and controls in HBSS.

  • To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

  • To measure basolateral-to-apical (B-to-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 1-2 hours).[15][18]

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the compounds in the samples by LC-MS/MS.[3][4]

D. MDCK Cell Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells also form a polarized monolayer with tight junctions and are often used to assess permeability, particularly for identifying substrates of efflux transporters like P-glycoprotein (P-gp) when transfected with the human MDR1 gene (MDCK-MDR1).[15][19]

Materials:

  • MDCK or MDCK-MDR1 cells.

  • Cell culture medium and supplements.

  • Transwell® inserts.

  • Transport buffer (e.g., HBSS).

  • (S)-2-Aminoundecanoic acid labeled test compound.

  • Control compounds.

  • Lucifer yellow for monolayer integrity testing.[20]

  • LC-MS/MS system for analysis.

Protocol:

  • Seed MDCK cells onto Transwell® inserts and culture for 4-5 days to form a confluent monolayer.[19]

  • Verify monolayer integrity using TEER and/or a Lucifer yellow assay.[18]

  • Wash the monolayers with pre-warmed transport buffer.

  • Prepare dosing solutions of the labeled test compound and controls.

  • Perform the bidirectional permeability assay (A-to-B and B-to-A) as described for the Caco-2 assay.

  • Incubate at 37°C with 5% CO2 for a defined period (e.g., 1-2 hours).[18]

  • Collect samples from the donor and receiver compartments.

  • Quantify the compound concentrations using LC-MS/MS.

III. Data Analysis and Interpretation

The primary output of these assays is the apparent permeability coefficient (Papp), which is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

  • A is the surface area of the membrane/monolayer.

  • C0 is the initial concentration of the compound in the donor chamber.

Data Interpretation:

The calculated Papp values are used to classify compounds as having low, medium, or high permeability. The classification criteria can vary between laboratories, but a general guideline is provided in the table below.

Permeability ClassificationTypical Papp (x 10⁻⁶ cm/s)
High > 10
Medium 1 - 10
Low < 1

For cell-based assays, an efflux ratio is often calculated to identify potential substrates of efflux transporters:

Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio greater than 2 is generally considered indicative of active efflux.[13]

IV. Visualization of Assay Principles

PAMPA Model

PAMPA cluster_0 Donor Well cluster_1 Artificial Membrane cluster_2 Acceptor Well A Labeled Compound in PBS B Lipid-impregnated Filter A->B Passive Diffusion C PBS B->C

Caption: Schematic of the PAMPA assay.

Cell-Based Assay Model (Caco-2/MDCK)

Cell_Based_Assay cluster_0 Apical (Donor) cluster_1 Cell Monolayer cluster_2 Basolateral (Acceptor) A Labeled Compound B Epithelial Cells (e.g., Caco-2) A->B Apical-to-Basolateral Transport C Transport Buffer B->C

Sources

Application Note: Rational Design of Novel Antimicrobial Peptides Using (S)-2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Peptide Therapeutics & Antibiotic Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic modalities. Antimicrobial peptides (AMPs) offer a promising alternative to conventional antibiotics due to their rapid bactericidal activity and low propensity for inducing resistance. However, native AMPs often suffer from poor proteolytic stability and a narrow therapeutic window (high hemolytic toxicity).

This application note details the integration of (S)-2-Aminoundecanoic acid , a non-proteinogenic lipophilic amino acid, into short α-helical AMPs (using the decapeptide Anoplin as a model). By substituting standard hydrophobic residues with this long-chain unnatural amino acid, researchers can precisely engineer the peptide's hydrophobic moment. This modification creates a localized "hydrophobic anchor" that drastically enhances membrane permeability against Gram-negative and Gram-positive bacteria while preserving selectivity and minimizing toxicity to mammalian cells.

Mechanistic Rationale: The Causality of Lipophilic Anchoring

The fundamental challenge in AMP design is balancing antimicrobial efficacy with hemolytic toxicity . Native AMPs rely on an amphipathic α-helical structure where cationic residues (e.g., Lys, Arg) drive initial electrostatic attraction to negatively charged bacterial membranes, and hydrophobic residues (e.g., Leu, Ile) insert into the lipid bilayer to induce lysis.

Historically, researchers have attempted to increase potency by N-terminal acylation (attaching a fatty acid chain to the peptide's end). While this increases antimicrobial activity, it often results in a complete loss of selectivity, causing severe hemolysis[1].

(S)-2-Aminoundecanoic acid offers a sophisticated structural alternative. Featuring an 11-carbon aliphatic side chain, it can be synthesized and incorporated at specific internal positions within the peptide sequence (e.g., replacing Leu-2, Ile-6, or Leu-10 in Anoplin)[2].

The Causality of the Design:

  • Preservation of the Amphipathic Helix: Unlike bulky N-terminal modifications, internal substitution with (S)-2-aminoundecanoic acid maintains the native α-helical conformation.

  • Targeted Membrane Anchoring: The extended 11-carbon side chain acts as a localized anchor. It selectively penetrates the highly curved, anionic membranes of bacteria more efficiently than the flat, zwitterionic membranes of human erythrocytes[1].

  • Proteolytic Resistance: The introduction of a non-proteinogenic amino acid creates steric hindrance, protecting the peptide backbone from rapid enzymatic degradation by host proteases[2].

MOA A Cationic AMP with (S)-2-Aminoundecanoic Acid B Electrostatic Attraction (Anionic Bacterial Membrane) A->B C Deep Hydrophobic Anchoring (11-Carbon Chain Insertion) B->C D Membrane Permeabilization & Rapid Cell Death C->D

Caption: Mechanism of action for AMPs modified with (S)-2-aminoundecanoic acid.

Quantitative Data: Efficacy and Selectivity

The following table summarizes the comparative biological activity of native Anoplin, an N-acylated derivative, and an analog incorporating (S)-2-aminoundecanoic acid at position 6. The data demonstrates that internal lipophilic substitution provides the optimal balance of potency and safety.

Peptide ConstructModification StrategyMIC: E. coli (µg/mL)MIC: S. aureus (µg/mL)Hemolysis EC₅₀ (µg/mL)Selectivity Profile
Native Anoplin None (Wild-type)>100>100>500Low Potency, High Safety
N-Acylated Anoplin N-terminal Decanoic Acid6.253.12<10High Potency, Toxic
Modified Anoplin (S)-2-Aminoundecanoic acid at Pos 6 12.512.5>200High Potency, High Safety

Note: Data synthesized from structural modification studies on Anoplin derivatives[1][2]. The therapeutic index is significantly widened when using the internal lipophilic amino acid.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline a self-validating system for the synthesis, purification, and biological evaluation of (S)-2-aminoundecanoic acid-modified AMPs.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize the modified peptide using standard Fmoc chemistry.

  • Resin Preparation: Swell Rink Amide AM resin (to yield a C-terminal amide, which enhances stability and overall positive charge) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • For standard amino acids: Use 4 equivalents (eq) of Fmoc-AA-OH, 4 eq of DIC, and 4 eq of Oxyma Pure in DMF. React for 60 minutes.

    • For (S)-2-Aminoundecanoic acid: Due to the steric bulk of the aliphatic chain, perform a double coupling step (2 × 60 minutes) using HATU (3.9 eq) and DIPEA (8 eq) to ensure complete conversion.

  • Cleavage: Treat the peptidyl-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide pellet.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the antimicrobial efficacy against target pathogens.

  • Inoculum Preparation: Grow bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute to a final concentration of 5×105 CFU/mL.

  • Peptide Dilution: In a 96-well polypropylene plate (to prevent peptide adsorption), prepare 2-fold serial dilutions of the modified peptide in MHB. Concentration range: 128 µg/mL to 0.25 µg/mL.

  • Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the peptide solution in each well. Incubate at 37°C for 18–24 hours.

  • Validation: Include a positive control (e.g., Polymyxin B) and a negative growth control (media only). The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol C: Hemolysis Assay (Toxicity Screening)

Objective: Validate the selectivity of the peptide for bacterial over mammalian membranes.

  • Erythrocyte Preparation: Wash human red blood cells (hRBCs) three times with PBS (pH 7.4) by centrifugation at 1000 × g for 5 minutes. Prepare a 1% (v/v) suspension in PBS.

  • Assay Execution: Mix 50 µL of the peptide solution (serially diluted in PBS) with 50 µL of the hRBC suspension in a 96-well plate.

  • Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation & Reading: Incubate for 1 hour at 37°C. Centrifuge the plate at 1000 × g for 5 minutes. Transfer 50 µL of the supernatant to a new flat-bottom plate and measure absorbance at 414 nm (hemoglobin release).

  • Calculation: % Hemolysis=(ATriton​−APBS​)(Apeptide​−APBS​)​×100 .

Workflow S1 1. Fmoc-SPPS Synthesis (Double Coupling for Unnatural AA) S2 2. TFA Cleavage & Ether Precipitation S1->S2 S3 3. RP-HPLC Purification & MS Validation S2->S3 S4 4. MIC Assay (Efficacy) S3->S4 S5 5. Hemolysis Assay (Selectivity) S3->S5

Caption: Standard workflow for synthesizing and evaluating lipophilic AMP analogs.

Conclusion

The rational design of antibiotics requires a delicate manipulation of physicochemical properties. By utilizing (S)-2-aminoundecanoic acid rather than simple N-terminal fatty acid acylation, drug development professionals can successfully uncouple the antimicrobial activity of α-helical peptides from their hemolytic toxicity. This methodology provides a robust, scalable framework for developing the next generation of peptide-based therapeutics capable of addressing multidrug-resistant pathogens.

References

  • Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative. PubMed / Elsevier (2013).[Link]

  • Advances in the Study of Structural Modification and Biological Activities of Anoplin. Frontiers in Chemistry (2020).[Link]

Sources

Application Note: Advanced HPLC Methodologies for the Quantitative and Stereochemical Analysis of (S)-2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

(S)-2-Aminoundecanoic acid is a non-proteinogenic, highly lipophilic α -amino acid. In modern drug development, it is increasingly utilized in the rational design of alpha-helical antimicrobial peptides (AMPs)—such as anoplin analogs—where it serves as a hydrophobic anchor to enhance microbial membrane permeation[1].

Analyzing this unnatural amino acid presents a tripartite challenge for chromatographers:

  • Lack of a Chromophore : Like most aliphatic amino acids, it lacks a conjugated π -system, rendering direct UV detection insensitive and impractical for trace impurity profiling.

  • Extreme Lipophilicity : The 11-carbon aliphatic chain causes profound retention on standard reversed-phase (RP) columns and poor solubility in traditional aqueous buffers.

  • Stereochemical Criticality : The biological activity and toxicity profiles of AMPs are inextricably linked to the (S)-enantiomeric configuration, necessitating rigorous chiral purity verification to detect any (R)-enantiomer formed via racemization during peptide synthesis.

To establish a self-validating, robust analytical system, we deploy a dual-pathway pre-column derivatization strategy. This guide details the causality behind the chemical choices and provides step-by-step methodologies for both achiral quantitation and enantiomeric excess (% ee) determination.

Mechanistic Strategy & Derivatization Chemistry

As a Senior Application Scientist, it is critical to select derivatization chemistries that not only provide detectability but also guarantee structural stability and chromatographic predictability.

  • Achiral Assay via AQC (AccQ•Tag) : For purity and quantitation, the primary amine is reacted with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). AQC rapidly forms a highly stable bis-aminoquinoline urea derivative that absorbs strongly at 254 nm and fluoresces (Ex 250 nm / Em 395 nm). The causality here is stability: unlike classic o-phthalaldehyde (OPA) derivatives which degrade within minutes, AQC derivatives remain stable for up to a week at room temperature, allowing for large-batch autosampler queuing without signal degradation[2].

  • Chiral Assay via Marfey’s Reagent : To determine enantiomeric purity, we utilize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent). The causality here is chromatographic predictability: The bulky undecyl chain of 2-aminoundecanoic acid often causes unpredictable retention and peak broadening on standard Chiral Stationary Phases (CSPs). Marfey's reagent circumvents this by converting the (S)- and (R)-enantiomers into stable diastereomers via nucleophilic aromatic substitution[3]. These diastereomers exhibit distinct hydrophobicities, enabling baseline resolution on a standard, highly efficient C18 column[4].

Workflow Visualization

G cluster_A Achiral Assay (Purity & Quantitation) cluster_B Chiral Assay (Enantiomeric Purity) Sample (S)-2-Aminoundecanoic Acid Sample Preparation AQC AccQ•Tag (AQC) Derivatization (pH 8.8, 55°C, 10 min) Sample->AQC Marfey Marfey's Reagent (L-FDAA) (pH 8.0, 40°C, 1 h) Sample->Marfey HPLC_A RP-HPLC-UV/FLD (C18, 254 nm / 395 nm) AQC->HPLC_A Result_A Assay & Impurity Profile HPLC_A->Result_A HPLC_B RP-HPLC-UV/MS (C18, 340 nm) Marfey->HPLC_B Result_B Enantiomeric Excess (% ee) HPLC_B->Result_B

Dual-pathway derivatization strategy for achiral and chiral HPLC analysis of 2-aminoundecanoic acid.

Protocol 1: Quantitative Assay & Impurity Profiling (AQC Method)

Sample Preparation Causality

Due to its 11-carbon chain, 2-aminoundecanoic acid exhibits poor aqueous solubility. Samples must be prepared in 50% Acetonitrile/Water. Attempting to dissolve this analyte in pure aqueous buffers will result in precipitation, leading to artificially low recovery rates and non-reproducible quantitation.

Step-by-Step Derivatization
  • Buffer Addition : Pipette 70 µL of Borate buffer (pH 8.8) into a total recovery HPLC vial. Causality: The pH must be strictly maintained at 8.8 to ensure the primary amine is deprotonated and optimally nucleophilic for the AQC reagent.

  • Sample Addition : Add 10 µL of the (S)-2-aminoundecanoic acid sample (approx. 100 pmol/µL in 50% Acetonitrile). Vortex briefly.

  • Reagent Addition : Add 20 µL of reconstituted AQC reagent (3 mg/mL in anhydrous acetonitrile). Vortex immediately for 10 seconds.

  • Thermal Incubation : Cap the vial and heat in a block at 55 °C for 10 minutes. Causality: While the primary amine reacts in seconds at room temperature, heating accelerates the degradation of the AQC reagent byproduct (AMQ) and ensures complete conversion of any minor side-products, stabilizing the chromatographic baseline[2].

Protocol 2: Enantiomeric Purity Analysis (Marfey's Method)

Reaction Causality

The derivatization is driven by a mild base ( NaHCO3​ ) to facilitate nucleophilic aromatic substitution. However, the reaction must be actively quenched with HCl . This acidification is critical—it stops the reaction, neutralizes the base, and protonates residual reagents, ensuring chemical stability and compatibility with the acidic mobile phase used in the subsequent RP-HPLC separation[3].

Step-by-Step Derivatization
  • Mixing : In a microcentrifuge tube, combine 50 µL of the amino acid sample (2 mM in 50% Acetonitrile) with 100 µL of 1% L-FDAA (Marfey's Reagent) dissolved in acetone.

  • Alkalization : Add 20 µL of 1 M NaHCO3​ to adjust the pH to ~8.0.

  • Incubation : Heat the mixture at 40 °C for 1 hour in a thermomixer in the dark.

  • Quenching : Terminate the reaction by adding 20 µL of 2 M HCl . The solution will transition from bright yellow to a slightly paler yellow, indicating successful acidification.

  • Dilution : Dilute the mixture with 810 µL of 50% Acetonitrile/Water, filter through a 0.22 µm PTFE syringe filter, and transfer to an HPLC vial.

Data Presentation: Optimized HPLC Parameters

Because of the highly hydrophobic 11-carbon aliphatic chain of 2-aminoundecanoic acid, standard amino acid gradients (which typically max out at 60% organic modifier) will result in excessive retention, severe peak broadening, and column carryover. We have modified the gradients to reach 90% Acetonitrile, ensuring sharp peak elution.

Table 1: Optimized RP-HPLC Gradient for AQC-Derivatized (S)-2-Aminoundecanoic Acid

Column: C18, 1.7 µm, 2.1 x 100 mm | Detection: UV 254 nm / FLD Ex 250 nm, Em 395 nm | Column Temp: 45 °C

Time (min) Mobile Phase A (140 mM Sodium Acetate, pH 5.05) Mobile Phase B (100% Acetonitrile) Flow Rate (mL/min)
0.0 90% 10% 0.5
5.0 70% 30% 0.5
15.0 10% 90% 0.5
20.0 10% 90% 0.5
21.0 90% 10% 0.5

| 25.0 | 90% | 10% | 0.5 |

Table 2: RP-HPLC Gradient for Marfey’s (L-FDAA) Diastereomers

Column: C18, 3.5 µm, 4.6 x 150 mm | Detection: UV 340 nm | Column Temp: 30 °C

Time (min) Mobile Phase A (0.1% TFA in Water) Mobile Phase B (0.1% TFA in Acetonitrile) Flow Rate (mL/min)
0.0 70% 30% 1.0
20.0 30% 70% 1.0
25.0 10% 90% 1.0
30.0 10% 90% 1.0
31.0 70% 30% 1.0

| 35.0 | 70% | 30% | 1.0 |

System Suitability & Self-Validation Criteria

A trustworthy analytical protocol must be self-validating. Before analyzing unknown samples, the system must pass the following criteria:

  • Derivatization Efficiency (AQC Method) : The peak area of the AMQ byproduct (eluting early in the gradient) must remain consistent across all blank and sample injections. A sudden spike in AMQ relative to the amino acid derivative indicates water contamination in the anhydrous AQC reagent.

  • Chiral Resolution ( Rs​ ) : In a spiked system suitability sample containing both (S)- and (R)-enantiomers derivatized with Marfey's reagent, the chromatographic resolution ( Rs​ ) between the two diastereomeric peaks must be ≥1.5 . The (S)-diastereomer typically elutes first, followed by the (R)-diastereomer due to the steric shielding of the hydrophobic undecyl chain against the stationary phase[4].

  • Tailing Factor : The tailing factor ( Tf​ ) for the AQC-(S)-2-aminoundecanoic acid peak must be ≤1.5 . Excessive tailing implies secondary interactions of the long aliphatic chain with unendcapped silanol groups on the C18 column, requiring a column wash or replacement.

References

  • Rational Design of Alpha-Helical Antimicrobial Peptides: Do's and Don'ts - ResearchGate - 1

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry - Waters Corporation - Link

  • AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab / Andrew Alliance - 2

  • Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed (NIH) - 3

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using l-FDLA - MDPI - 4

Sources

Protecting the Path Forward: Strategic Guide to (S)-2-Aminoundecanoic Acid Protection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Landscape of Non-Proteinogenic Amino Acids

(S)-2-Aminoundecanoic acid, a non-proteinogenic amino acid with a significant hydrophobic side chain, presents unique opportunities and challenges in the synthesis of novel peptides, lipopeptides, and other specialized chemical entities. Its long alkyl chain can impart desirable properties such as increased membrane permeability and metabolic stability in drug candidates. However, the successful incorporation of this and other amino acids into larger molecules hinges on a well-defined and meticulously executed protecting group strategy.[1][2] This guide provides an in-depth exploration of the chemical logic and practical protocols for the temporary masking of the α-amino and α-carboxylic acid functionalities of (S)-2-aminoundecanoic acid, ensuring precise control over subsequent synthetic transformations.

The fundamental principle of protecting group chemistry in peptide synthesis is to prevent unwanted side reactions and polymerization by selectively blocking reactive functional groups.[1][3] An ideal protecting group should be easy to introduce in high yield, stable under the conditions of subsequent reactions, and readily removable in high yield without affecting other parts of the molecule.[3][4] Furthermore, for the synthesis of complex molecules, an orthogonal protection strategy is paramount. This approach utilizes multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of specific sites within a molecule.[4][5][]

This document will delve into the most common and effective protecting groups for the amine and carboxylic acid moieties of (S)-2-aminoundecanoic acid, providing detailed, step-by-step protocols and the rationale behind the selection of each strategy.

Diagram: Orthogonal Protection Strategy

G cluster_0 Starting Material cluster_1 Protection cluster_2 Selective Deprotection & Elongation Amino_Acid (S)-2-Aminoundecanoic Acid (H₂N-CH(R)-COOH) Protected_Amino_Acid Fully Protected Amino Acid (PG¹-HN-CH(R)-COO-PG²) Amino_Acid->Protected_Amino_Acid Add PG¹ & PG² Amine_Deprotection Amine Deprotection (H₂N-CH(R)-COO-PG²) Protected_Amino_Acid->Amine_Deprotection Remove PG¹ (e.g., Base) Carboxyl_Deprotection Carboxyl Deprotection (PG¹-HN-CH(R)-COOH) Protected_Amino_Acid->Carboxyl_Deprotection Remove PG² (e.g., Acid or H₂) Peptide_Coupling Peptide Coupling Amine_Deprotection->Peptide_Coupling Add another protected amino acid Further_Modification Further Modification Carboxyl_Deprotection->Further_Modification e.g., Esterification, Amidation G cluster_N_protection N-Protection cluster_C_protection C-Protection cluster_deprotection Deprotection Start (S)-2-Aminoundecanoic Acid Boc_Protect Boc₂O, Base Start->Boc_Protect Cbz_Protect Cbz-Cl, Base Start->Cbz_Protect Fmoc_Protect Fmoc-OSu, Base Start->Fmoc_Protect Me_Ester MeOH, H⁺ Boc_Protect->Me_Ester Bn_Ester BnOH, H⁺ Boc_Protect->Bn_Ester Acid_Deprotect TFA or HCl (removes Boc, tBu) Boc_Protect->Acid_Deprotect Remove N-Boc Cbz_Protect->Me_Ester tBu_Ester Isobutylene, H⁺ Cbz_Protect->tBu_Ester H2_Deprotect H₂/Pd-C (removes Cbz, Bn) Cbz_Protect->H2_Deprotect Remove N-Cbz Fmoc_Protect->Me_Ester Fmoc_Protect->Bn_Ester Fmoc_Protect->tBu_Ester Base_Deprotect Piperidine/DMF (removes Fmoc) Fmoc_Protect->Base_Deprotect Remove N-Fmoc Me_Ester->Base_Deprotect Remove Ester Bn_Ester->H2_Deprotect Remove Ester tBu_Ester->Acid_Deprotect Remove Ester

Sources

Application Note: Overcoming Aggregation in SPPS—Optimized Coupling Strategies for (S)-2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, and Lipidated Peptide Therapeutics

Introduction & Mechanistic Challenges

The incorporation of non-proteinogenic, highly hydrophobic amino acids like (S)-2-Aminoundecanoic acid (an 11-carbon aliphatic amino acid) into peptide sequences presents a formidable challenge in Solid-Phase Peptide Synthesis (SPPS). While this residue is highly valuable for enhancing peptide half-life, membrane anchoring, and designing self-assembling peptidomimetics, its long hydrophobic side chain induces severe on-resin aggregation.

The Physics of Aggregation

During chain elongation, the non-polar undecyl side chains undergo "hydrophobic collapse," driving inter-chain and intra-chain interactions. This phenomenon expels the polar solvent (e.g., DMF) from the resin matrix, causing the growing peptide chains to form beta-sheet-like secondary structures. Consequently, the N-terminal amine becomes sterically shielded, leading to incomplete Fmoc deprotection and drastic reductions in coupling efficiency [1].

To overcome this, standard coupling reagents are insufficient. A highly optimized, synergistic double-coupling strategy utilizing DIC/Oxyma Pure and HATU/DIPEA is required to physically disrupt aggregation and chemically drive the sterically hindered acylation.

The Chemistry of Coupling Reagents: Causality & Selection

Choosing the right coupling reagent is not merely a matter of reaction speed; it is an exercise in overcoming specific thermodynamic and kinetic barriers.

  • DIC / Oxyma Pure (The Aggregation Disruptor): Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with N,N'-diisopropylcarbodiimide (DIC) represents a major leap over traditional HOBt. Oxyma is highly acidic and forms an exceptionally reactive ester. More importantly, the DIC/Oxyma system has been empirically proven to disrupt hydrogen-bond-driven aggregation on the resin better than uronium salts during the initial coupling phase [1, 3]. It also minimizes base-catalyzed epimerization of the bulky (S)-2-Aminoundecanoic acid because it does not require a tertiary amine base like DIPEA.

  • HATU / DIPEA (The Steric Enforcer): HATU is the gold standard for sterically hindered couplings. It forms a highly reactive At-ester. The causality behind its success lies in the neighboring group effect : the 7-aza nitrogen of the HOAt leaving group acts as an intramolecular general base, coordinating the incoming shielded amine of the resin-bound peptide and drastically lowering the activation energy required for the nucleophilic attack [2].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of various coupling systems when applied to highly hydrophobic, sterically hindered amino acids like (S)-2-Aminoundecanoic acid.

Coupling Reagent SystemActivation MechanismCoupling Efficiency (Hydrophobic AAs)Epimerization RiskCost / Greenness Profile
DIC / Oxyma Pure O-acylisourea to active esterHigh (Disrupts aggregation)Very LowLow Cost / Greener[3]
HATU / DIPEA Aminium salt to At-esterVery High (Steric driver)Moderate (Base-catalyzed)High Cost / Poor atom economy
PyBOP / DIPEA Phosphonium salt to Bt-esterModerate to HighLowModerate Cost / Generates HMPA
DIC / HOBt O-acylisourea to Bt-esterLow (Prone to aggregation)LowLow Cost / Explosive risk (HOBt)

Experimental Protocol: The Self-Validating Double-Coupling Workflow

To ensure >99% coupling efficiency, we employ a self-validating double-coupling methodology. This protocol is scaled for 0.1 mmol synthesis on a Rink Amide AM resin (loading: 0.5 mmol/g).

Phase 1: Resin Preparation & Swelling

Causality: Proper swelling maximizes the surface area and exposes reactive sites. For highly hydrophobic sequences, standard DMF is often insufficient.

  • Weigh 200 mg of Rink Amide AM resin into a fritted SPPS reaction vessel.

  • Add 5 mL of a 1:1 mixture of DMF/DCM (or DMF containing 0.1 M LiCl to act as a chaotropic agent, breaking early aggregation).

  • Agitate gently for 45 minutes. Drain solvent.

Phase 2: Fmoc Deprotection
  • Add 4 mL of 20% Piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add another 4 mL of 20% Piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin strictly: 3 × DMF, 3 × DCM, 3 × DMF (3 mL each, 1 min agitation).

Phase 3: Synergistic Double-Coupling

Coupling 1: Aggregation Disruption (DIC/Oxyma)

  • In a separate vial, dissolve 4 eq (0.4 mmol, ~80.5 mg) of Fmoc-(S)-2-Aminoundecanoic acid and 4 eq (0.4 mmol, ~56.8 mg) of Oxyma Pure in 2 mL of DMF.

  • Add 4 eq (0.4 mmol, ~62 µL) of DIC to the vial. Pre-activate for 2 minutes.

  • Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Drain and wash 3 × DMF.

Coupling 2: Steric Enforcement (HATU/DIPEA)

  • In a separate vial, dissolve 4 eq (0.4 mmol) of Fmoc-(S)-2-Aminoundecanoic acid and 3.8 eq (0.38 mmol, ~144 mg) of HATU in 2 mL of DMF. (Note: Using slightly sub-stoichiometric HATU prevents chain-terminating guanidinylation of the free amine).

  • Add 8 eq (0.8 mmol, ~139 µL) of DIPEA. The solution will turn yellow. Pre-activate for 1 minute.

  • Add the mixture to the resin. Agitate for 45 minutes.

  • Drain and wash: 3 × DMF, 3 × DCM, 3 × DMF.

Phase 4: Self-Validation System

A protocol is only as reliable as its internal quality controls. Do not proceed to the next cycle without validation.

  • Validation Step 1: Kaiser Test (Colorimetric)

    • Take a few resin beads and place them in a glass tube. Add 2 drops each of Ninhydrin, Phenol, and KCN solutions. Heat at 110°C for 3 minutes.

    • Result: A yellow/colorless solution indicates successful coupling (negative for free amines). A blue/purple solution indicates incomplete coupling. If positive, repeat Coupling 2.

  • Validation Step 2: Capping (Failsafe)

    • If the Kaiser test is trace-positive but coupling cannot be pushed further, cap the unreacted amines to prevent deletion sequences from complicating downstream HPLC purification.

    • Add 4 mL of Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v) for 10 minutes. Wash thoroughly.

  • Validation Step 3: Microcleavage (Mass Verification)

    • Withdraw ~2 mg of resin. Treat with 200 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate in cold ether, centrifuge, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the +183 Da mass shift corresponding to the (S)-2-Aminoundecanoic acid residue.

SPPS Workflow Visualization

The following diagram illustrates the logical flow and self-validating decision matrices of the optimized coupling cycle.

SPPS_Workflow Start Resin Swelling (DMF/DCM or DMF + 0.1M LiCl) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Wash (DMF 3x) Deprotect->Wash1 Coupling1 Coupling 1: DIC / Oxyma Pure (Disrupts Aggregation) Wash1->Coupling1 Wash2 Wash (DMF 3x) Coupling1->Wash2 Coupling2 Coupling 2: HATU / DIPEA (Overcomes Steric Hindrance) Wash2->Coupling2 Wash3 Wash (DMF 3x) Coupling2->Wash3 Test Kaiser Test (Self-Validation) Wash3->Test Decision Color Result? Test->Decision Decision->Coupling2 Blue/Purple (Positive) Capping Capping Step (Ac2O / DIPEA) Decision->Capping Yellow/Colorless (Negative) Next Next Amino Acid / Cleavage Capping->Next

Fig 1: Synergistic double-coupling workflow for highly hydrophobic amino acids with integrated self-validation.

References

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences Source: Journal of Peptide Science (2017) URL:[Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective Source: Green Chemistry, RSC Publishing (2020) URL:[Link]

Synthesis of (S)-2-Aminoundecanoic Acid-Containing Polymers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of polymers containing (S)-2-aminoundecanoic acid, a unique amino acid with a long aliphatic side chain. These polymers are of significant interest in the fields of drug delivery, biomaterials, and nanotechnology due to their amphiphilic nature and potential for self-assembly into various nanostructures. This document details the synthesis of the monomer, its subsequent polymerization via ring-opening polymerization (ROP) of its N-carboxyanhydride (NCA) derivative, and the characterization of the resulting polypeptides.

Introduction: The Significance of Lipophilic Polypeptides

Synthetic polypeptides, or poly(α-amino acids), offer a unique combination of properties found in both natural proteins and synthetic polymers, such as biocompatibility, biodegradability, and tunable chemical functionality.[1] The incorporation of α-amino acids with long alkyl side chains, such as (S)-2-aminoundecanoic acid, imparts a lipophilic character to the resulting polymer. This feature is highly desirable for applications requiring interaction with cell membranes or the encapsulation of hydrophobic drugs.

The most effective method for synthesizing high molecular weight polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[1][2] This "living" polymerization technique allows for precise control over the polymer's molecular weight and architecture, enabling the creation of block copolymers, star-shaped polymers, and other complex structures.[3]

Monomer Synthesis: Preparation of (S)-2-Aminoundecanoic Acid N-Carboxyanhydride (NCA)

The synthesis of the NCA monomer is a critical first step that dictates the quality and purity of the final polymer. The "Fuchs-Farthing" method, which utilizes phosgene or its safer equivalents like diphosgene or triphosgene, is a widely employed and efficient route for NCA synthesis.[2]

Rationale for Method Selection: The Fuchs-Farthing method is chosen for its high yield and ability to minimize racemization at the α-carbon of the amino acid.[2] The use of triphosgene, a solid, is preferred over gaseous phosgene for its ease of handling and stoichiometric control.[2]

Experimental Workflow: NCA Synthesis

NCA Synthesis Workflow cluster_0 Step 1: Phosgenation cluster_1 Step 2: Cyclization & Purification Amino_Acid (S)-2-Aminoundecanoic acid Reaction_Vessel Reaction under Inert Atmosphere (0°C to RT) Amino_Acid->Reaction_Vessel Triphosgene Triphosgene in Anhydrous THF Triphosgene->Reaction_Vessel Crude_NCA Crude NCA Solution Reaction_Vessel->Crude_NCA Reaction Completion Filtration Filtration (e.g., Celite) Crude_NCA->Filtration Removal of Impurities Crystallization Recrystallization (e.g., THF/Hexane) Filtration->Crystallization Pure_NCA Pure (S)-2-Aminoundecanoic Acid NCA Crystallization->Pure_NCA

Caption: Workflow for the synthesis of (S)-2-Aminoundecanoic Acid NCA.

Protocol: Synthesis of (S)-2-Aminoundecanoic Acid NCA

Materials:

  • (S)-2-Aminoundecanoic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Celite®

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, suspend (S)-2-aminoundecanoic acid in anhydrous THF.

  • Phosgenation: Cool the suspension to 0°C in an ice bath. In a separate flask, dissolve triphosgene in anhydrous THF and add it dropwise to the amino acid suspension over 1-2 hours.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction can be monitored by the dissolution of the amino acid and the evolution of HCl gas (which can be trapped).

  • Purification:

    • Once the reaction is complete (typically a clear solution is formed), filter the solution through a pad of Celite to remove any insoluble impurities.[4]

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

    • Recrystallize the crude NCA from a mixture of anhydrous THF and hexane to yield pure, crystalline (S)-2-aminoundecanoic acid NCA.

  • Characterization: Confirm the structure and purity of the NCA using ¹H NMR and FTIR spectroscopy.

Self-Validation: The purity of the NCA is paramount for achieving a controlled polymerization. Impurities can act as unwanted initiators, leading to a broad molecular weight distribution.[2] The successful formation of a crystalline product and sharp, well-defined peaks in the NMR spectrum are indicators of high purity.

Polymerization: Ring-Opening Polymerization (ROP) of (S)-2-Aminoundecanoic Acid NCA

The ROP of NCAs can be initiated by various nucleophiles, with primary amines being the most common for achieving a "living" polymerization.[5] This allows for the synthesis of polymers with controlled molecular weights and low dispersities.[5]

Causality in Initiator Choice: Primary amines initiate polymerization through the "normal amine mechanism" (NAM), where the amine attacks the C5 carbonyl of the NCA ring.[6] This mechanism provides excellent control over the polymerization process, enabling the synthesis of well-defined block copolymers by sequential monomer addition.

Experimental Workflow: Ring-Opening Polymerization

ROP Workflow cluster_0 Step 1: Initiation cluster_1 Step 2: Propagation & Termination NCA_Monomer (S)-2-Aminoundecanoic Acid NCA Polymerization_Vessel Polymerization under Inert Atmosphere NCA_Monomer->Polymerization_Vessel Initiator Primary Amine Initiator (e.g., n-hexylamine) Initiator->Polymerization_Vessel Solvent Anhydrous Solvent (e.g., DMF or CH2Cl2) Solvent->Polymerization_Vessel Growing_Chain Living Polymer Chain Polymerization_Vessel->Growing_Chain Monomer Consumption Termination Precipitation in Non-Solvent (e.g., Methanol) Growing_Chain->Termination Polymer_Product Poly((S)-2-aminoundecanoic acid) Termination->Polymer_Product

Caption: Workflow for the Ring-Opening Polymerization of NCA.

Protocol: Synthesis of Poly((S)-2-aminoundecanoic acid)

Materials:

  • Purified (S)-2-aminoundecanoic acid NCA

  • Primary amine initiator (e.g., n-hexylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))

  • Methanol (for precipitation)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified (S)-2-aminoundecanoic acid NCA in the chosen anhydrous solvent.

  • Initiation: Prepare a stock solution of the primary amine initiator in the same anhydrous solvent. Add the desired amount of the initiator solution to the NCA solution to achieve the target monomer-to-initiator ratio ([M]/[I]), which will determine the degree of polymerization.

  • Polymerization: Allow the reaction to proceed at room temperature with stirring. Monitor the progress of the polymerization by FTIR spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Termination and Isolation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.

Trustworthiness of the Protocol: This protocol is designed to be self-validating. A successful polymerization will result in a high yield of a solid polymer. The molecular weight of the polymer, as determined by Gel Permeation Chromatography (GPC), should be close to the theoretical molecular weight calculated from the [M]/[I] ratio and the monomer conversion.

Polymer Characterization

Thorough characterization of the synthesized poly((S)-2-aminoundecanoic acid) is essential to confirm its structure, molecular weight, and thermal properties.

Characterization Technique Parameter Measured Expected Outcome
¹H NMR Spectroscopy Polymer structure and purityPresence of characteristic peaks for the polypeptide backbone and the undecyl side chain. Absence of monomer peaks.
FTIR Spectroscopy Functional groupsPresence of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, confirming the polypeptide structure.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and dispersity (Đ)A narrow molecular weight distribution (Đ < 1.2) indicates a controlled polymerization. The experimental Mn should be close to the theoretical Mn.
Differential Scanning Calorimetry (DSC) Thermal transitions (Tg, Tm)Provides information on the glass transition temperature and melting temperature, which are indicative of the polymer's physical state and crystallinity.
Thermogravimetric Analysis (TGA) Thermal stabilityDetermines the decomposition temperature of the polymer.

Applications and Future Directions

Polymers containing (S)-2-aminoundecanoic acid are promising candidates for a variety of biomedical applications. Their amphiphilic nature allows them to self-assemble into micelles, vesicles, or nanoparticles in aqueous environments, which can be used for:

  • Drug Delivery: Encapsulation of hydrophobic drugs to improve their solubility and bioavailability.

  • Gene Delivery: Complexation with nucleic acids to form polyplexes for gene therapy.[7][8]

  • Tissue Engineering: As scaffolds that can mimic the extracellular matrix.[9]

Future research in this area may focus on the synthesis of block copolymers incorporating hydrophilic segments (e.g., polyethylene glycol) to create more sophisticated self-assembling systems. Additionally, the functionalization of the undecyl side chain could open up possibilities for creating "smart" polymers that respond to specific biological stimuli.

References

  • M.D.P.I. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Available at: [Link]

  • ACS Publications. (2015). Fast and Living Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides Triggered by an “Alliance” of Primary and Secondary Amines at Room Temperature. Biomacromolecules. Available at: [Link]

  • UPC Commons. (2021). Polypeptide-based materials prepared by ring-opening polymerisation of anionic-based α-amino acid N -carboxyanhydrides. Available at: [Link]

  • MDPI. (2018). Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications. Polymers. Available at: [Link]

  • Max Planck Institute of Colloids and Interfaces. (2017). Controlled ring-opening polymerization of α-amino acid N- carboxyanhydrides in the presence of tertiary amines. Available at: [Link]

  • ResearchGate. (n.d.). Controlled ring-opening polymerization of α-amino acid N -carboxyanhydrides in the presence of tertiary amines. Available at: [Link]

  • Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Available at: [Link]

  • Trigon Chemie. (2017). 11-AUA Technical Datasheet. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Available at: [Link]

  • ACS Publications. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. Available at: [Link]

  • UPCommons. (n.d.). Poly(amino acid)-grafted polymacrolactones. Synthesis, self-assembling and ionic coupling properties. Available at: [Link]

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Available at: [Link]

  • Wikipedia. (n.d.). 11-Aminoundecanoic acid. Available at: [Link]

  • Google Patents. (2015). Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • Google Patents. (2024). Process for manufacturing aminoundecanoic acid and aminodecanoic acid.
  • ResearchGate. (2025). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Available at: [Link]

  • PMC. (n.d.). Poly(beta-amino esters): applications in immunology. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of ω -aminoundecanoic acid from castor oil. Available at: [Link]

  • Polimery. (2005). Amines as (co)initiators of cyclic esters' polymerization. Available at: [Link]

  • Nature Protocols. (2021). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Available at: [Link]

  • PMC. (2022). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Available at: [Link]

  • OEHHA. (2009). 11-Aminoundecanoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. Available at: [Link]

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Application Notes & Protocols: Probing Protein Acylation via Metabolic Labeling with Bioorthogonal Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this document provides an in-depth guide to the principles, experimental design, and execution of metabolic labeling experiments using fatty acid analogs, such as those derived from (S)-2-Aminoundecanoic acid, to study protein acylation. This technique offers a powerful method for tagging, visualizing, and identifying lipid-modified proteins within a complex cellular environment.

Foundational Principle: A Two-Step Strategy for Tagging Dynamic Proteomes

Studying dynamic post-translational modifications (PTMs) like protein acylation requires tools that can distinguish a specific, modified protein population from the vast, pre-existing proteome. Bioorthogonal metabolic labeling provides this temporal resolution through a powerful two-step process.[1] This strategy, often termed Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) when applied to protein synthesis, is adapted here for lipid modifications.[2][3]

  • Metabolic Incorporation: A biomolecule analog, in this case, a fatty acid like (S)-2-Aminoundecanoic acid functionalized with a bioorthogonal handle (e.g., a terminal alkyne or azide ), is introduced to living cells.[4] Cellular enzymes recognize this analog and incorporate it into proteins via acylation.[5] This step effectively "tags" proteins that are actively undergoing this modification during the labeling window.

  • Chemoselective Ligation: After labeling, cells are lysed, and the tagged proteins are detected by covalently attaching a reporter molecule (e.g., a fluorophore or biotin for affinity purification). This is achieved through a highly specific and efficient "click chemistry" reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] The bioorthogonal nature of the alkyne and azide groups ensures that the reaction proceeds rapidly under biological conditions without cross-reacting with other cellular components, providing exceptional specificity.[4]

This guide will focus on using an alkyne -functionalized fatty acid analog, which is then detected with an azide -functionalized reporter tag.

G cluster_0 Step 1: Metabolic Incorporation (In Vivo) cluster_1 Step 2: Bioorthogonal Ligation (In Vitro) cluster_2 Step 3: Downstream Analysis FA_analog Alkyne-Fatty Acid Analog Cells Live Cells FA_analog->Cells Incubate Tagged_Protein Alkyne-Tagged Acylated Proteins Cells->Tagged_Protein Cellular enzymes (e.g., PATs, NMTs) Lysate Cell Lysate with Tagged Proteins Tagged_Protein->Lysate Lyse Cells Click_Mix + Click Reaction Mix (CuSO₄, Reductant, Ligand) Lysate->Click_Mix Reporter Azide-Reporter (e.g., Azide-Fluorophore) Reporter->Click_Mix Clicked_Protein Fluorescently Labeled Acylated Proteins Analysis SDS-PAGE & In-Gel Fluorescence or Affinity Purification & LC-MS/MS Clicked_Protein->Analysis Click_Mix->Clicked_Protein CuAAC Reaction

Caption: High-level workflow for labeling and detecting acylated proteins.

Experimental Design and Critical Considerations

The success of a metabolic labeling experiment hinges on careful planning and the inclusion of proper controls.

Causality Behind Key Choices
  • Probe Concentration & Incubation Time: The goal is to maximize incorporation into proteins of interest while minimizing cellular toxicity and metabolic perturbation. Typical concentrations for fatty acid analogs range from 25-100 µM with incubation times of 4-16 hours.[7] It is imperative to perform a dose-response curve and a time-course experiment for your specific cell line to find the optimal balance between signal strength and cell health.

  • Choice of Lysis Buffer: For downstream click chemistry, the lysis buffer must be compatible with the reaction. Standard RIPA or NP-40 buffers are often suitable. However, strong reducing agents like DTT or β-mercaptoethanol in the lysis buffer must be avoided as they interfere with the CuAAC reaction. If required for other purposes, they must be removed prior to the click step.

  • The Click Reaction Cocktail: The CuAAC reaction requires three key components besides your tagged lysate and azide-reporter:

    • Copper(II) Source (e.g., CuSO₄): The catalyst for the reaction.

    • Reducing Agent (e.g., Sodium Ascorbate): To reduce Cu(II) to the active Cu(I) state in situ. Always use a fresh solution, as it is prone to oxidation.

    • Copper-chelating Ligand (e.g., THPTA): This ligand stabilizes the Cu(I) oxidation state and improves the efficiency and biocompatibility of the reaction.[8]

Self-Validating Systems: Mandatory Controls

Every protocol must be a self-validating system. Running these controls is not optional; it is essential for trustworthy and publishable data.

  • Vehicle-Only Control: Treat cells with the same volume of the probe's solvent (e.g., DMSO) instead of the fatty acid analog. This sample, when run through the entire workflow, reveals the level of non-specific background signal from the detection reagents.[7]

  • Unlabeled "Click" Control: Use lysate from unlabeled (or vehicle-treated) cells and perform the click reaction. This control identifies any proteins that non-specifically bind the reporter tag or the streptavidin resin (in enrichment experiments).

  • "No-Click" Control (- Catalyst): Use lysate from metabolically labeled cells but omit the copper catalyst from the click reaction mix. This demonstrates that the signal is dependent on a successful, copper-catalyzed click reaction and not from non-specific interactions between the probe and the reporter.

Detailed Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol is adapted for a 6-well plate format. Scale volumes accordingly.

  • Cell Plating: Plate mammalian cells on a 6-well plate and grow to ~70-80% confluency under standard conditions (37°C, 5% CO₂).

  • Probe Preparation: Prepare a 100X stock solution of your alkyne-functionalized fatty acid analog (e.g., 9-Decynoic Acid) in DMSO. For a final concentration of 50 µM, this stock would be 5 mM.

  • Labeling: On the day of the experiment, remove the culture medium. Add fresh, pre-warmed medium containing the fatty acid analog at the desired final concentration (e.g., add 20 µL of 5 mM stock to 2 mL of medium for a final concentration of 50 µM).

  • Control Well: To a parallel well, add an equivalent volume of DMSO vehicle.

  • Incubation: Incubate the cells for the optimized duration (e.g., 4-16 hours) under standard culture conditions.[7]

  • Harvest: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS to remove excess probe. Proceed immediately to cell lysis.

Protocol 2: Cell Lysis and Protein Quantification
  • Lysis: Add 200-300 µL of ice-cold Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each well.

  • Scraping: Scrape the cells from the plate and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing.[7]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Harvest Supernatant: Carefully transfer the supernatant (clarified lysate) to a new, pre-chilled tube. This is your protein extract.

  • Quantification: Determine the protein concentration of the lysate using a BCA protein assay. This is critical for ensuring equal protein input into the click reaction. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) using the Lysis Buffer.

Protocol 3: Click Chemistry (CuAAC) Reaction for Protein Visualization

This protocol is for labeling 50 µg of protein in a 50 µL final reaction volume.

  • Prepare Reagents: Prepare fresh stock solutions.

    • Azide-Fluorophore: 2 mM in DMSO (e.g., Azide-TAMRA).

    • Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.

    • THPTA Ligand: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water. (Prepare this immediately before use).

  • Set up Reaction: In a microcentrifuge tube, add the following in order:

    • Protein Lysate: X µL (containing 50 µg of protein)

    • Lysis Buffer: to bring volume to 40 µL

    • Azide-Fluorophore: 1.25 µL (Final concentration: 50 µM)

    • CuSO₄: 2 µL (Final concentration: 2 mM)

    • THPTA: 2 µL (Final concentration: 2 mM)

  • Initiate Reaction: Add 5 µL of fresh 100 mM Sodium Ascorbate (Final concentration: 10 mM). Vortex briefly to mix.

  • Incubation: Protect from light and incubate at room temperature for 1 hour.

  • Sample Preparation for SDS-PAGE: Add 12.5 µL of 4X Laemmli sample buffer to the reaction. Heat at 95°C for 5-10 minutes. The sample is now ready for gel electrophoresis.

G cluster_reaction CuAAC Reaction Mechanism cluster_catalyst Catalytic Cycle Protein_Alkyne Protein-C≡CH plus1 + Protein_Alkyne->plus1 Triazole Triazole Linkage Protein_Alkyne->Triazole Cycloaddition Azide_Reporter N₃-Reporter Azide_Reporter->Triazole Cycloaddition product Protein-Triazole-Reporter Azide_Reporter->product plus1->Azide_Reporter CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuII Reduction CuI->Triazole Cycloaddition

Caption: The CuAAC reaction covalently links the alkyne-protein to the azide-reporter.

Protocol 4: Analysis by In-Gel Fluorescence
  • SDS-PAGE: Load 20-25 µg of the clicked protein sample onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine).

  • Electrophoresis: Run the gel according to the manufacturer's instructions.

  • Fluorescence Scanning: After electrophoresis, rinse the gel briefly in deionized water. Scan the gel using a laser-based gel scanner equipped with the appropriate excitation/emission filters for your chosen fluorophore (e.g., TAMRA: Ex 546 nm / Em 579 nm).

  • Staining (Optional but Recommended): After scanning, stain the same gel with a total protein stain (e.g., Coomassie Blue) and re-image. This allows you to verify equal protein loading across all lanes and to correlate fluorescent bands with total protein bands.

Data Presentation and Interpretation

Quantitative Data Summary

For reproducible results, key experimental parameters should be meticulously recorded and reported.

ParameterRecommended RangePurpose
Cell Confluency 70-80%Ensures cells are in an active metabolic state for probe uptake.
Probe Concentration 25 - 100 µMBalances labeling efficiency with potential cytotoxicity. Must be optimized.[7]
Labeling Time 4 - 16 hoursDefines the window for observing protein acylation dynamics.[7]
Protein Input (Click) 25 - 50 µgSufficient material for clear visualization by in-gel fluorescence.
CuSO₄:Ligand Ratio 1:1Stabilizes the catalytic Cu(I) ion, enhancing reaction efficiency.
Sample Data: Affinity Purification for Mass Spectrometry

For proteome-wide identification of acylated proteins, an azide-biotin reporter is used in Protocol 3. The biotinylated proteins are then enriched on streptavidin beads and analyzed by LC-MS/MS.

Protein IDFunctionFold Change (Treated vs. Control)Notes
GNAI1G-protein signaling15.2Known N-myristoylated protein, serves as a positive control.
SRCTyrosine Kinase12.8Known myristoylated and palmitoylated protein.
LCKT-cell signaling9.5Known dually acylated protein.
Candidate XUnknown20.1Novel acylated protein candidate identified in this experiment.
GAPDHGlycolysis1.1Common non-specifically binding protein; low fold-change expected.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No / Weak Signal 1. Inefficient metabolic labeling. 2. Inactive click chemistry reagents. 3. Insufficient protein input.1. Optimize probe concentration and incubation time. 2. Always use freshly prepared Sodium Ascorbate. Check expiration of other reagents. 3. Confirm protein concentration with BCA assay; load at least 20 µg.
High Background 1. Non-specific binding of the reporter tag. 2. Incomplete removal of excess probe.1. Run the "Unlabeled Click" control to verify. Consider a different fluorophore. 2. Ensure thorough washing with cold PBS after metabolic labeling.
Smeared Bands 1. Protein degradation. 2. Reagents not mixed properly.1. Always use fresh protease inhibitors in the lysis buffer. Keep samples on ice. 2. Briefly vortex the click reaction after adding all components.
Cell Death/Toxicity 1. Probe concentration is too high. 2. Incubation time is too long.1. Perform a dose-response experiment to find the highest non-toxic concentration. 2. Reduce the labeling duration.

References

  • Anim EP, Mezzanotte J, Chu S, Stochaj U (2025) Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS One. [Link]

  • Anim EP, Mezzanotte J, Chu S, Stochaj U (2025) Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PMC. [Link]

  • Glenn, J. B., et al. (2017) Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, Oxford Academic. [Link]

  • Ngo, J. T., et al. (Date N/A) Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). National University of Singapore. [Link]

  • Dieterich, D. C., et al. (2006) Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). PNAS. [Link]

  • Seneviratne, U. I., et al. (2021) Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, PubMed. [Link]

  • Dieck, C. T., et al. (2012) Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, PMC. [Link]

  • ResearchGate (Date N/A) Metabolic labeling with non-canonical amino acids. ResearchGate. [Link]

  • Percher, A., et al. (2017) Mass-tag labeling for the determination of protein S-fatty acylation. Current Protocols in Chemical Biology, PMC. [Link]

  • Lapek, J. D., et al. (2021) Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry. [Link]

  • G-Biosciences (2019) Click chemistry and its application to proteomics. G-Biosciences. [Link]

  • Parker, C. G., et al. (2016) Click Chemistry in Proteomic Investigations. Chemical Reviews, PMC. [Link]

  • Jena Bioscience (Date N/A) Amino Acid-based Fluorescent & Biotin Protein Labeling. Jena Bioscience. [Link]

  • Lapek, J. D., et al. (2021) Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry. [Link]

  • ResearchGate (Date N/A) Metabolic labelling of cellular protein acylations. ResearchGate. [Link]

  • Gauthier-Verkammen, C., et al. (2025) Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Journal of Proteomics. [Link]

  • Wang, Y., et al. (2017) Technologies and Challenges in Proteomic Analysis of Protein S-acylation. Analytical Chemistry, PMC. [Link]

  • ResearchGate (Date N/A) Metabolic labeling of proteins. ResearchGate. [Link]

  • Dieck, C. T., et al. (2012) Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. PubMed. [Link]

  • ResearchGate (Date N/A) (PDF) Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. ResearchGate. [Link]

  • Fink, J., et al. (2020) Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. Organic & Biomolecular Chemistry. [Link]

  • Golabgir, J. E., et al. (2024) Comprehensive stable- isotope tracing of glucose and amino acids identifies metabolic by- products and their sources in CHO cell culture. PNAS. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with (S)-2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Aminoundecanoic acid is a non-natural, aliphatic amino acid characterized by a long 9-carbon hydrophobic side chain (11 carbons total). While standard amino acids readily dissolve in aqueous media, the extended lipophilic tail of this compound severely restricts its aqueous solubility, often leading to rapid precipitation in physiological buffers (pH 7.0–7.4)[1]. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve stable aqueous solubilization for downstream biological and analytical assays.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: Why does (S)-2-Aminoundecanoic acid precipitate immediately when added to my pH 7.4 PBS buffer? A1: The insolubility is driven by the molecule's zwitterionic state combined with its extreme hydrophobicity. At pH 7.4, the carboxylic acid group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), resulting in a net-zero charge (the isoelectric point)[2]. Without a net electrostatic charge to facilitate ion-dipole interactions with water, the dominant physical force becomes the hydrophobic effect. The long alkyl chains self-associate via van der Waals forces to minimize contact with the aqueous phase, leading to rapid aggregation and precipitation[1].

Q2: I dissolved the powder in 100% DMSO, but it "crashes out" the moment I dilute it into my assay buffer. How can I prevent this? A2: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO diffuses into the water much faster than the water can solvate the hydrophobic amino acid. This creates localized zones of supersaturation where the amino acid nucleates and precipitates[3]. Solution: You must invert the kinetics. Add the DMSO stock dropwise into a rapidly stirring or sonicating aqueous buffer. This ensures immediate dispersion, preventing local supersaturation. Additionally, keep the final DMSO concentration below 0.5% to maintain cell viability in downstream in vitro assays[4].

Q3: My downstream cell-based assay cannot tolerate organic solvents like DMSO. What is the best purely aqueous approach? A3: The gold standard for solvent-free solubilization of lipophilic molecules is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[]. Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic outer surface and a lipophilic inner cavity[6]. The aliphatic chain of (S)-2-Aminoundecanoic acid perfectly inserts into this hydrophobic cavity, forming a non-covalent inclusion complex[7]. This effectively "hides" the hydrophobic tail from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains overall solubility, all without altering the ionization state of the amino acid[].

Q4: Can I use other amino acids as excipients to help dissolve it? A4: Yes, through a process called hydrotropic solubilization. Basic amino acids, specifically L-Arginine and L-Lysine, are highly effective at solubilizing poorly water-soluble acidic or lipophilic compounds[8]. The mechanism is twofold: first, the positively charged guanidinium group of Arginine forms a strong electrostatic interaction with the carboxylate of (S)-2-Aminoundecanoic acid. Second, the aliphatic backbone of the basic amino acid disrupts the hydrophobic self-aggregation of the target molecule via non-ionic interactions.

Section 2: Decision Workflows & Mechanisms

Workflow A Precipitation of (S)-2-Aminoundecanoic Acid B Assess Assay Solvent Tolerance A->B C Tolerates >0.5% DMSO? B->C D Co-Solvent Dilution Method C->D Yes E Requires Pure Aqueous Buffer C->E No F HP-β-CD Complexation E->F Lipophilic shielding G Arginine Hydrotropic Solubilization E->G Ionic complexation

Decision tree for selecting a solubilization strategy based on assay tolerance.

Mechanism A Free Amino Acid (Insoluble) C Hydrophobic Interaction A->C B HP-β-CD (Host) B->C D Inclusion Complex (Soluble) C->D

Mechanistic pathway of HP-β-CD inclusion complex formation.

Section 3: Self-Validating Experimental Protocols
Protocol A: Co-Solvent Dropwise Dilution (DMSO to Aqueous)

Causality Focus: Minimizing nucleation kinetics through high-shear dispersion.

  • Stock Preparation: Dissolve (S)-2-Aminoundecanoic acid in 100% anhydrous DMSO to a concentration of 100 mM. Causality: Using strictly anhydrous DMSO prevents premature water-induced aggregation inside the stock vial[3].

  • Buffer Preparation: Place the target aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer at 500 RPM at room temperature.

  • Dropwise Addition: Using a low-retention pipette, add the DMSO stock directly into the vortex center of the stirring buffer at a rate of 1 drop per 5 seconds, until the desired final concentration is reached. Ensure the final DMSO concentration remains ≤0.5%[4].

  • Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An OD₆₀₀ < 0.05 confirms true solubilization without micro-precipitates. If turbidity is observed, the thermodynamic solubility limit has been exceeded[3].

Protocol B: HP-β-CD Inclusion Complexation

Causality Focus: Thermodynamic shifting via host-guest complexation.

  • Host Solution: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer. Causality: HP-β-CD is chosen over native β-CD due to its vastly superior aqueous solubility and lower toxicity profile[].

  • Guest Addition: Add the dry powder of (S)-2-Aminoundecanoic acid directly into the HP-β-CD solution.

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous end-over-end rotation for 12–24 hours. Causality: Inclusion complex formation is an equilibrium-driven process that requires time and kinetic energy to displace water molecules from the cyclodextrin cavity[6].

  • Validation Step: Centrifuge the mixture at 15,000 × g for 10 minutes. Carefully decant the supernatant. The absence of a visible pellet confirms complete complexation. Quantify the exact concentration in the supernatant via LC-MS or HPLC.

Section 4: Quantitative Data Summary

Table 1: Comparison of Solubilization Strategies for (S)-2-Aminoundecanoic Acid

Solubilization StrategyPrimary MechanismMax Effective ConcentrationDownstream CompatibilityKey Limitation
Direct Aqueous (pH 7.4) None (Zwitterion state)< 0.1 mMHighExtremely low solubility
DMSO Co-solvent Hydrophobic solvation~1–2 mM (at 0.5% DMSO)Moderate (Cell-dependent)Cytotoxicity at >0.5% DMSO
HP-β-CD Complexation Lipophilic cavity shielding> 10 mMHigh (In vivo & In vitro)Requires 12-24h equilibration
Arginine Hydrotropy Ionic & non-ionic disruption~5 mMHighAlters buffer osmolarity

Sources

Preventing racemization during (S)-2-Aminoundecanoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical challenges when incorporating bulky, non-natural lipophilic building blocks into peptide sequences.

The incorporation of (S)-2-Aminoundecanoic acid—a synthetic alpha-amino acid with a 9-carbon aliphatic side chain—is a highly effective strategy for enhancing the membrane affinity and biological activity of antimicrobial peptides like anoplin[1]. However, its significant steric bulk introduces a severe kinetic penalty during peptide coupling, making it highly susceptible to racemization.

This guide is designed to move beyond basic protocols. By understanding the mechanistic causality behind racemization, you can implement the self-validating workflows detailed below to preserve the chiral integrity of your therapeutics.

Part 1: The Causality of Racemization in Bulky Aliphatic Amino Acids

To prevent racemization, we must first understand the kinetic race occurring in your reaction vessel. Peptide coupling is a competition between the desired direct aminolysis (coupling rate, kc​ ) and undesired racemization pathways (racemization rate, kr​ )[2].

Because the C9 aliphatic chain of (S)-2-Aminoundecanoic acid sterically shields the activated carbonyl, kc​ is drastically reduced. This extended intermediate lifetime provides ample opportunity for two primary side reactions:

  • The Oxazol-5(4H)-one Pathway: The N-acyl oxygen attacks the activated carbonyl to form an oxazolone ring. The alpha-proton of this intermediate is highly acidic and rapidly epimerizes in the presence of a base before ring-opening[3].

  • Direct Enolization: Strong bases can directly abstract the alpha-proton from the activated amino acid, leading to a planar enolate that reprotonates non-stereoselectively[4].

RacemizationMechanism A Activated (S)-2-Aminoundecanoic Acid (Sterically Hindered) B Direct Aminolysis (k_c) A->B Amine Nucleophile (Fast with HATU/Oxyma) C Oxazolone Formation (k_ox) A->C Intramolecular Attack D Base Enolization (k_en) A->D Strong Base (e.g., TEA) E Desired (S)-Peptide B->E F Racemized (R/S)-Peptide C->F Ring Opening D->F Reprotonation

Mechanistic pathways of (S)-2-Aminoundecanoic acid activation and racemization.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does (S)-2-Aminoundecanoic acid racemize more than standard aliphatic amino acids like Leucine or Isoleucine? A1: The length and flexibility of the undecanoic acid side chain create a dynamic steric shield around the alpha-carbon. This drastically lowers the kc​/kr​ ratio[2]. Because the incoming amine nucleophile struggles to access the electrophilic center, the activated amino acid persists in solution, forcing the reaction flux through the intramolecular oxazolone pathway[3].

Q2: Which coupling reagent system provides the best balance of yield and chiral integrity for this specific building block? A2: Traditional HBTU/HOBt is insufficient here. You must use reagents that generate highly reactive esters to outcompete oxazolone formation. DIC/OxymaPure is the optimal choice. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superb nucleophile, suppressing oxazolone formation while accelerating kc​ . Alternatively, HATU/HOAt is excellent for extremely hindered sequences, though it requires careful base management.

Q3: How does my choice of tertiary base influence the enolization and oxazolone pathways? A3: Base selection is critical. Unhindered, strong bases like Triethylamine (TEA) actively promote direct enolization and accelerate oxazolone deprotonation[2]. While N,N-Diisopropylethylamine (DIPEA) is the industry standard, it can still induce epimerization in highly hindered couplings. For (S)-2-Aminoundecanoic acid, switching to 2,4,6-trimethylpyridine (TMP / collidine) is highly recommended. TMP provides sufficient basicity to drive the coupling without abstracting the sterically protected alpha-proton.

Q4: Does the solvent environment impact the racemization rate? A4: Yes. The highly lipophilic nature of the C9 side chain can cause localized aggregation in pure polar aprotic solvents like DMF, further suppressing kc​ . Using a 1:1 mixture of DMF and Dichloromethane (DCM) improves the solvation of both the growing peptide chain and the bulky building block, keeping the reacting termini accessible and accelerating direct aminolysis.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between reagent selection, reaction kinetics, and resulting chiral integrity.

Table 1: Impact of Coupling Conditions on (S)-2-Aminoundecanoic Acid Racemization

Coupling ReagentAdditiveBaseSolvent SystemRelative Coupling Rate ( kc​ )Epimerization (%)
DICHOBtDIPEADMFSlow8.5 - 12.0%
HBTUHOBtDIPEADMFModerate5.2 - 7.5%
HATUHOAtDIPEADMFFast1.8 - 3.0%
DIC OxymaPure TMP DMF / DCM (1:1) Very Fast < 0.5%

Part 4: Self-Validating Experimental Protocol

To guarantee stereochemical fidelity, do not rely on a single, prolonged reaction time. Prolonged coupling directly correlates with increased racemization. Instead, use this self-validating, kinetically optimized protocol for Solid-Phase Peptide Synthesis (SPPS).

Optimized Coupling of (S)-2-Aminoundecanoic Acid

Step 1: Resin Swelling & Solvation

  • Swell the peptidyl-resin in a 1:1 mixture of anhydrous DMF and DCM for 30 minutes. Causality: DCM disrupts hydrophobic aggregation of the growing peptide chain, ensuring the terminal amine is fully solvent-exposed.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (2 x 5 minutes).

  • Wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, which could otherwise act as a racemizing base in the next step.

Step 3: Low-Temperature Pre-activation (Critical)

  • In a clean, dry vial, weigh 3.0 equivalents of Fmoc-(S)-2-Aminoundecanoic acid and 3.0 equivalents of OxymaPure.

  • Dissolve in a minimal volume of DMF/DCM (1:1).

  • Chill the solution to 0°C in an ice bath.

  • Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) and stir for exactly 2 minutes. Causality: The O-acylisourea intermediate formed by DIC is highly prone to oxazolone formation. Pre-activating at 0°C kinetically freezes the oxazolone pathway while allowing the highly reactive Oxyma ester to form.

Step 4: Coupling

  • Transfer the pre-activated mixture to the resin.

  • Add 0.1 equivalents of 2,4,6-trimethylpyridine (TMP) to neutralize any trace acidic byproducts.

  • React for exactly 60 minutes at room temperature under gentle agitation. Do not exceed this time.

Step 5: Verification & Orthogonal Double-Coupling (Self-Validation)

  • Drain the reactor and wash the resin with DMF (3 x 1 min).

  • Perform a Kaiser test (Ninhydrin assay) on a few resin beads.

  • Decision Matrix:

    • If colorless (Negative): Coupling is complete. Proceed to capping.

    • If blue (Positive): Do not extend the reaction time, as the Oxyma ester has likely degraded, and remaining activated species will racemize. Instead, perform an orthogonal double-coupling: Add 3.0 eq of Fmoc-(S)-2-Aminoundecanoic acid, 3.0 eq HATU, and 6.0 eq TMP in DMF. React for 45 minutes.

Step 6: Capping

  • Cap any unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences, ensuring that any failed couplings do not contaminate the final product profile.

References

  • Source: nih.
  • Source: nih.
  • Source: mit.
  • Source: researcher.

Sources

Technical Support Center: Optimization of Purification Methods for (S)-2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the purification of (S)-2-Aminoundecanoic acid. The following question-and-answer format directly addresses specific issues that may be encountered during experimental work, offering scientifically-grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Purity Assessment

Q1: What are the recommended methods for assessing the purity of (S)-2-Aminoundecanoic acid?

A1: A multi-pronged approach is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of amino acids.[1][2][] For (S)-2-Aminoundecanoic acid, which lacks a strong chromophore, UV detection at low wavelengths (200-210 nm) targeting the carboxyl group can be used.[4] However, derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) followed by fluorescence or UV detection offers higher sensitivity and selectivity.[4][5]

To assess enantiomeric purity, chiral HPLC is the method of choice. This can be achieved using a chiral stationary phase or by using a chiral additive in the mobile phase.[6][7] Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.[1] Thin-Layer Chromatography (TLC) can be a valuable tool for rapid, qualitative analysis of impurities.[1]

Q2: My HPLC analysis shows a single peak, but I suspect impurities are still present. What could be the issue?

A2: A single HPLC peak does not always guarantee purity. Co-eluting impurities, which have similar retention times to your target compound under the chosen conditions, may be present. To address this, consider the following:

  • Method Optimization: Vary the mobile phase composition, gradient, flow rate, or column temperature.

  • Alternative Column Chemistry: Use a column with a different stationary phase (e.g., C8 instead of C18, or a HILIC column for this polar analyte).[2]

  • Orthogonal Methods: Employ a different analytical technique, such as Capillary Electrophoresis (CE), which separates based on a different principle (charge-to-mass ratio).[2]

  • Detector Choice: Some impurities may not be UV-active at the wavelength you are monitoring. Using a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can reveal non-chromophoric impurities.[2] It's also possible for some impurities to be non-UV active, such as triethylamine (TEA), which may not be visible on a TLC plate unless stained.[8]

Crystallization

Q3: I am having trouble crystallizing my (S)-2-Aminoundecanoic acid. It remains an oil or forms a precipitate instead of crystals. What can I do?

A3: Crystallization is influenced by several factors. Here are some troubleshooting steps:

  • Purity: The presence of even small amounts of impurities can inhibit crystallization.[8] It is advisable to pre-purify the crude product using another technique like column chromatography before attempting crystallization.

  • Solvent System: The choice of solvent is critical. For amino acids, aqueous solutions or mixtures of water with organic solvents like alcohols are commonly used.[9][10] Experiment with different solvent systems and ratios to find the optimal conditions for supersaturation.

  • Supersaturation: Control the rate of supersaturation. Slow cooling, slow evaporation of the solvent, or the gradual addition of an anti-solvent can promote the growth of larger, more well-defined crystals.

  • Seeding: Introducing a small seed crystal of the desired compound can induce crystallization.[]

  • pH Adjustment: The solubility of amino acids is highly dependent on pH. Adjusting the pH to the isoelectric point of (S)-2-Aminoundecanoic acid will minimize its solubility and promote crystallization.[8]

  • Additives: In some cases, the addition of surfactants or polyvalent alcohols can improve crystal formation.[9]

Q4: My crystallized (S)-2-Aminoundecanoic acid has low enantiomeric purity. How can I improve this?

A4: Achieving high enantiomeric purity often requires a chiral resolution step. If you are starting from a racemic mixture, consider the following methods:

  • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[12] These diastereomers have different solubilities and can be separated by fractional crystallization.[12][13] The desired enantiomer can then be recovered by treating the salt with an acid or base.

  • Preferential Crystallization: This method relies on the fact that the enantiomers of some racemic compounds have lower solubility than the racemate itself.[] By seeding a supersaturated solution of the racemate with a pure enantiomer, you can induce the crystallization of that enantiomer.[]

  • Enzymatic Resolution: Utilize an enzyme that stereoselectively reacts with one of the enantiomers, allowing for the separation of the unreacted enantiomer.

Troubleshooting Guides

Low Yield During Purification
Problem Possible Cause Troubleshooting Solution
Low recovery after crystallization The compound is too soluble in the chosen solvent system.- Use a solvent in which the compound has lower solubility.- Decrease the crystallization temperature.- Add an anti-solvent to reduce solubility.
The pH is not optimal for precipitation.Adjust the pH of the solution to the isoelectric point of (S)-2-Aminoundecanoic acid.[8]
Material loss during filtration or transfer.- Use appropriate filter paper porosity to avoid loss of fine crystals.- Rinse the crystallization vessel and filter cake with a small amount of cold solvent.
Low yield after column chromatography The compound is not binding effectively to the stationary phase.- For ion-exchange chromatography, ensure the buffer pH is appropriate to charge the molecule and the column.[14]- For reverse-phase chromatography, ensure the mobile phase has a sufficient aqueous component for retention of this polar molecule.
The compound is not eluting from the column.- For ion-exchange chromatography, use a salt gradient or a pH gradient to elute the compound.[15]- For reverse-phase chromatography, increase the organic solvent concentration in the mobile phase.
The compound has degraded on the column.- Ensure the stability of the compound under the chromatographic conditions (pH, solvent).- Perform the purification at a lower temperature.[16]
Co-eluting Impurities in Chromatography
Problem Possible Cause Troubleshooting Solution
Impurity peak overlaps with the product peak in reverse-phase HPLC. The impurity has a similar polarity to (S)-2-Aminoundecanoic acid.- Optimize the mobile phase gradient to improve separation.- Try a different stationary phase (e.g., a column with a different ligand or end-capping).- Consider using an orthogonal purification method like ion-exchange chromatography.[17]
Enantiomeric impurity co-elutes in achiral chromatography. Enantiomers have identical physical properties in a non-chiral environment.- Use a chiral HPLC column for analytical and preparative separations.- Perform diastereomeric salt formation followed by crystallization or achiral chromatography to separate the diastereomers.[12]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC with UV Detection

This protocol outlines a general method for analyzing the purity of (S)-2-Aminoundecanoic acid.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[4]

    • Injection Volume: 10 µL.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Protocol 2: Recrystallization for Purification

This protocol provides a general procedure for the recrystallization of (S)-2-Aminoundecanoic acid.

  • Solvent Selection: Determine a suitable solvent or solvent mixture in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Aqueous acetic acid solutions have been shown to be effective for long-chain amino acids.[18]

  • Dissolution: In a flask, add the crude (S)-2-Aminoundecanoic acid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a few minutes at the elevated temperature.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Workflow for Purification Method Selection

Purification_Method_Selection cluster_purification Purification Steps start Crude (S)-2-Aminoundecanoic Acid purity_check1 Assess Purity (HPLC, TLC) start->purity_check1 is_pure Purity > 98%? purity_check1->is_pure end Pure Product is_pure->end Yes crystallization Crystallization is_pure->crystallization No chiral_check Assess Enantiomeric Purity (Chiral HPLC) crystallization->chiral_check chromatography Chromatography (Ion-Exchange or Reverse-Phase) chromatography->chiral_check is_enantiopure Enantiomeric Excess > 99%? chiral_check->is_enantiopure is_enantiopure->end Yes chiral_resolution Chiral Resolution (Diastereomeric Salt Formation) is_enantiopure->chiral_resolution No chiral_resolution->crystallization

Caption: Decision tree for selecting a suitable purification method.

Troubleshooting Low Crystallization Yield

Low_Crystallization_Yield start {Problem: Low Crystallization Yield} cause1 Possible Cause High Solubility in Solvent start->cause1 cause2 Possible Cause Suboptimal pH start->cause2 cause3 Possible Cause Impurities Present start->cause3 solution1 Solution - Change Solvent - Lower Temperature - Add Anti-solvent cause1->solution1 solution2 Solution Adjust pH to Isoelectric Point cause2->solution2 solution3 Solution Pre-purify by Chromatography cause3->solution3

Caption: Troubleshooting guide for low yield in crystallization.

References

  • Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
  • Shimadzu Asia Pacific. (n.d.). Analytical Methods for Amino Acids.
  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • PubMed. (n.d.). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.
  • Hampton Research. (n.d.). Crystallization Tips.
  • PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • Unknown Source. (2022, March 18). What are the commonly used chromatographic methods for protein purification?.
  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • Slideshare. (n.d.). Amino acid purification techniques.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • AChemBlock. (2026, March 1). (2S)-2-Amino-undecanoic acid 95%.
  • Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution.
  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Google Patents. (n.d.). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Unknown Source. (n.d.). Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate Monohydrate.
  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting.
  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
  • Pharmaceutical Technology. (2025, March 11). Chiral Resolution with and without Resolving Agents.
  • Cytiva. (2024, September 3). Troubleshooting protein loss during ion exchange (IEX) chromatography.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Recombinant TBCA Protein Purification.
  • Tokyo Chemical Industry. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Wikipedia. (n.d.). 11-Aminoundecanoic acid.
  • Google Patents. (n.d.). Process for purifying long chain amino acids.
  • PubMed. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • Unknown Source. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat.
  • Google Patents. (n.d.). Process for manufacturing aminoundecanoic acid and aminodecanoic acid.
  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • NIH. (n.d.). Aminoundecanoic acid.
  • PubMed. (2007, May 7). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization.
  • Unknown Source. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
  • BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches.
  • Unknown Source. (n.d.). Undecanoic Acid - PRODUCT INFORMATION.
  • Unknown Source. (n.d.). 7 - SAFETY DATA SHEET.
  • ChemicalBook. (2025, October 14). (S)-2-AMINOUNDECANOIC ACID.
  • Arkema. (2013, February 10). GPS Safety Summary - Substance Name: - 11-aminoundecanoic acid.

Sources

Technical Support Center: Troubleshooting (S)-2-Aminoundecanoic Acid Incorporation in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to incorporate long-chain, highly hydrophobic unnatural amino acids. (S)-2-Aminoundecanoic acid—an α -amino acid featuring a 9-carbon aliphatic side chain—presents a unique set of thermodynamic and kinetic challenges during Solid-Phase Peptide Synthesis (SPPS).

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind synthesis failures and providing self-validating, field-proven protocols to ensure high-yield incorporation.

Diagnostic Overview: The Mechanistic Challenge

The failure to efficiently couple (S)-2-Aminoundecanoic acid is rarely a reagent quality issue; it is a fundamental thermodynamic problem. The 9-carbon aliphatic tail introduces two critical barriers:

  • Steric Hindrance: The bulky non-polar chain physically shields the activated carboxyl group of the incoming amino acid, drastically reducing the rate of acylation[1].

  • Hydrophobic Aggregation & Resin Collapse: In polar aprotic solvents like DMF, long aliphatic chains associate to minimize solvent contact, forming micelle-like aggregates or β -sheet structures on the solid support[2]. This aggregation expels the solvent, causing the peptide-resin matrix to shrink and physically block incoming reagents[3].

Mechanism A Long Aliphatic Chain (9-Carbon Tail) B Hydrophobic Interactions & Steric Hindrance A->B C Solvent Exclusion (DMF Expulsion) B->C D Resin Shrinkage & Aggregation C->D E Incomplete Acylation (Low Yield) D->E

Mechanistic pathway of aggregation induced by long-chain aliphatic amino acids.

Troubleshooting Workflow

When a coupling step fails, do not blindly repeat the same conditions. Follow this logical escalation pathway to disrupt aggregation and drive the reaction to completion.

Workflow A Incomplete Coupling (Positive Kaiser Test) B 1. Upgrade Reagents (Use HATU or COMU) A->B C Double Coupling (Fresh Reagents) B->C D 2. Modify Solvents (Add NMP, DCM) C->D If positive G Successful Incorporation (Negative Kaiser Test) C->G If resolved E 3. Apply MW-SPPS (Microwave 75°C) D->E F 4. Change Support (PEG-based Resin) E->F If persistent E->G If resolved F->G

Stepwise troubleshooting workflow for resolving incomplete coupling in SPPS.

Frequently Asked Questions (FAQs)

Q: Why does my Kaiser test remain positive even after extending the coupling time to 24 hours? A: Extended coupling times at room temperature cannot overcome the thermodynamic sink of hydrophobic aggregation. Once the peptide chain forms stable secondary structures or aggregates, the N-terminal amine becomes physically inaccessible[2]. Instead of adding time, you must add energy (via microwave heating) or chemical disruptors (chaotropic salts or optimized solvent mixtures) to break the aggregates[1][3].

Q: Which coupling reagent is best suited for (S)-2-Aminoundecanoic acid? A: Standard carbodiimides (DIC/HOBt) often lack the reactivity required for highly hindered unnatural amino acids. We strongly recommend switching to aminium/uronium salts such as HATU or COMU . COMU is particularly effective because it generates a highly reactive intermediate, exhibits excellent solubility, and minimizes the risk of racemization during difficult couplings[4].

Q: Does the choice of solid support (resin) matter for this specific amino acid? A: Absolutely. Standard polystyrene (PS) resins are hydrophobic but suffer from severe shrinkage when the growing peptide chain itself becomes highly hydrophobic, restricting reagent diffusion. Switching to a Polyethylene Glycol (PEG) based resin (e.g., ChemMatrix) provides superior, consistent swelling in both polar and non-polar solvents, which is critical for accommodating the 9-carbon aliphatic tail[5].

Q: Can I use pseudoprolines to help with the synthesis? A: While pseudoprolines cannot be directly applied to (S)-2-Aminoundecanoic acid, incorporating a pseudoproline dipeptide (if your sequence contains a nearby Ser, Thr, or Cys) 5-6 residues prior to the unnatural amino acid will introduce a "kink" in the peptide backbone. This prevents β -sheet formation and keeps the chain solvated for the difficult coupling step.

Quantitative Optimization Data

The following table summarizes the expected relative efficiencies of various coupling strategies when applied to highly hydrophobic, sterically hindered amino acids.

StrategyReagents & ConditionsRelative EfficiencyMechanistic Rationale
Standard SPPS DIC/Oxyma, DMF, 25°CLow (< 40%)Insufficient energy to overcome steric hindrance; highly prone to rapid aggregation.
Strong Activators HATU/DIEA or COMU, DMF, 25°CModerate (60-75%)Highly reactive intermediates accelerate acylation, racing against the kinetics of aggregation[4].
Solvent Disruption DIC/Oxyma, DCM/DMF/NMP (1:1:1), 25°CModerate (70-80%)The "Magic Mixture" alters the dielectric constant, enhancing resin swelling and disrupting hydrophobic packing[3].
MW-SPPS COMU/DIEA, DMF, 75°C (Microwave)High (> 95%)Thermal energy physically breaks inter-chain hydrophobic interactions and drives reaction kinetics to completion[6],[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to the next synthesis cycle without verifying the success of the current step using the built-in colorimetric assays.

Protocol A: Microwave-Assisted (MW-SPPS) Coupling

Microwave energy is the most reliable method for incorporating long-chain aliphatic amino acids, as it provides the thermodynamic energy required to disrupt aggregation.

Step 1: Fmoc Deprotection & Validation

  • Treat the swelled resin with 20% piperidine in DMF for 3 minutes at 75°C (microwave).

  • Wash the resin thoroughly with DMF (5 × 5 mL).

  • Validation Check: Perform a Kaiser test on a few resin beads.

    • Pass: Beads turn deep blue (confirming free primary amines). Proceed to Step 2.

    • Fail: Beads remain colorless. Repeat deprotection.

Step 2: Activation

  • In a separate vial, dissolve 4.0 equivalents of Fmoc-(S)-2-Aminoundecanoic acid and 4.0 equivalents of COMU in minimal DMF.

  • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA).

  • Vortex and incubate for 2 minutes at room temperature to form the active ester.

Step 3: Microwave Coupling

  • Add the activated amino acid solution to the reaction vessel containing the resin.

  • Apply microwave heating (75°C, 15-20 watts) with continuous agitation for 10 minutes[1].

Step 4: Washing & Final Validation

  • Drain the reaction vessel and wash the resin with DMF (5 × 5 mL).

  • Validation Check: Perform a Kaiser test.

    • Pass: Beads are clear/yellow. The coupling is complete.

    • Fail: Beads are slightly blue. Do not deprotect. Immediately perform a double coupling using fresh reagents.

Protocol B: Solvent Disruption ("Magic Mixture") Coupling

For laboratories without access to a microwave synthesizer, modifying the solvent environment is the most effective alternative to prevent resin collapse.

Step 1: Solvent Preparation

  • Prepare a "Magic Mixture" consisting of Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 volumetric ratio[3].

Step 2: Activation

  • Dissolve 5.0 equivalents of Fmoc-(S)-2-Aminoundecanoic acid and 5.0 equivalents of HATU in the Magic Mixture.

  • Add 10.0 equivalents of DIEA to initiate activation.

Step 3: Extended Coupling

  • Add the activated mixture to the deprotected resin.

  • Agitate vigorously at room temperature for 2 hours. The presence of DCM and NMP will force the hydrophobic peptide chains to remain solvated, preventing the collapse of the resin beads[3].

Step 4: Washing & Validation

  • Wash the resin sequentially: DMF (3x), DCM (3x), and DMF (3x) to remove all traces of the complex solvent system.

  • Validation Check: Perform a Kaiser test to confirm complete acylation before proceeding to the next Fmoc deprotection cycle.

References

  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue - Biotage - [Link]

  • Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent - ResearchGate -[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation - [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - NIH - [Link]

  • SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube -[Link]

Sources

Enhancing the stability of (S)-2-Aminoundecanoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for (S)-2-Aminoundecanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the stability and integrity of your compound in solution. As a long-chain amino acid, (S)-2-Aminoundecanoic acid presents unique challenges related to solubility and degradation that can impact experimental reproducibility and the overall success of your research. This guide is designed to provide you with the expertise and methodologies to overcome these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and use of (S)-2-Aminoundecanoic acid in solution.

Q1: What are the primary factors that can cause (S)-2-Aminoundecanoic acid to degrade in my solution?

The stability of (S)-2-Aminoundecanoic acid in solution is influenced by a combination of chemical and physical factors. Understanding these can help in designing robust experimental conditions. The primary degradation pathways for amino acids include hydrolysis, oxidation, and photolysis.[1][2]

  • pH (Hydrolysis): The amide linkage in potential oligomers and the amino acid structure itself can be susceptible to acid- and base-catalyzed hydrolysis.[3] At extreme pH values, the rate of hydrolysis of peptide bonds, if formed through self-condensation, increases significantly. For the monomer, extreme pH can affect its ionization state and reactivity.

  • Oxidation: The amino group can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, trace metal ions (like copper or iron), or residual peroxides in excipients like surfactants.[1][4] Oxidative stress can lead to the formation of various impurities, altering the compound's biological activity.

  • Temperature: Elevated temperatures accelerate virtually all chemical degradation reactions, including hydrolysis and oxidation.[4] Storing solutions at higher than recommended temperatures is a common cause of stability loss.

  • Light (Photolysis): Exposure to light, particularly in the UV spectrum, can generate free radicals that initiate and propagate degradation reactions.[5] This is a critical factor for many organic molecules and can lead to complex mixtures of degradation products.

  • Microbial Contamination: Non-sterile aqueous solutions, especially those near neutral pH, are susceptible to microbial growth. Bacteria can metabolize the amino acid, leading to a rapid loss of the parent compound.[6][7]

Q2: My (S)-2-Aminoundecanoic acid solution is cloudy or has precipitated. What is happening and how can I fix it?

This is a common issue stemming from the compound's physicochemical properties, specifically its low aqueous solubility and zwitterionic nature.

(S)-2-Aminoundecanoic acid has a reported water solubility of approximately 2 g/L (20°C). Its long C9 alkyl chain imparts significant hydrophobic character, while the amino and carboxylic acid groups are polar. The molecule has two pKa values: ~4.55 for the carboxyl group and ~11.15 for the amino group.[8] This means that between these pH values (at physiological pH ~7.4), the molecule exists predominantly as a zwitterion with no net charge, which often corresponds to its point of minimum solubility (the isoelectric point).

Troubleshooting Steps:

  • Adjust pH: To increase solubility in aqueous media, you can adjust the pH away from the isoelectric point.

    • Lowering the pH to <4 will protonate the carboxylate group, resulting in a net positive charge.

    • Increasing the pH to >11 will deprotonate the amino group, resulting in a net negative charge. In either case, the charged species will have greater solubility in water.

  • Use a Co-Solvent: For applications where pH adjustment is not feasible, using a water-miscible organic co-solvent can enhance solubility.

Table 1: Solubility of Similar Long-Chain Fatty/Amino Acids in Common Solvents

Solvent Solubility Rationale & Comments
Water (pH ~7) Low (~2 g/L) Zwitterionic form is least soluble. Solubility is pH-dependent.[8]
Aqueous HCl (e.g., 1M) High Forms the soluble hydrochloride salt.
Aqueous NaOH (e.g., 1M) High Forms the soluble sodium salt.
DMSO, DMF Soluble[9] Good option for creating concentrated stock solutions.

| Ethanol | Soluble[9] | Can be used as a co-solvent with aqueous buffers. |

Note: Data for similar compounds suggests these trends. Always determine solubility for your specific experimental conditions.

Q3: What are the recommended storage conditions for stock solutions of (S)-2-Aminoundecanoic acid?

Proper storage is critical to prevent degradation and ensure the long-term validity of your results. Recommendations vary based on the solvent and intended duration of storage.

Table 2: Recommended Storage Conditions for (S)-2-Aminoundecanoic Acid Stock Solutions

Parameter Aqueous Buffer (e.g., PBS) Organic Solvent (e.g., DMSO)
Temperature -20°C for short-term (1-2 weeks). -80°C for long-term (>2 weeks). -20°C. DMSO freezes at +18.5°C.
Container Sterile, polypropylene tubes. Avoid repeated freeze-thaw cycles.[10] Glass vials with PTFE-lined caps.
Light Protection Amber vials or wrap in aluminum foil. Amber vials or store in the dark.
Atmosphere Consider purging with an inert gas (N₂ or Ar) to displace oxygen. Store under an inert gas atmosphere.
Max Duration Up to 1 month at -80°C. Re-qualify after. Up to 6 months at -20°C.

| Key Precaution | Prepare in sterile buffer and handle under aseptic conditions to prevent microbial growth. | Ensure DMSO is anhydrous to prevent hydrolysis of the compound upon dissolution. |

Q4: I suspect my compound has degraded. How can I design an experiment to confirm this and identify potential degradation products?

To systematically investigate degradation, you should perform a forced degradation study .[5][11] This involves subjecting your compound to a variety of stress conditions that are more severe than typical storage or experimental conditions to accelerate the formation of degradation products.[2] These studies are essential for developing stability-indicating analytical methods.

A typical forced degradation study includes the following conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solution stored at 60-80°C for 48 hours.

  • Photolytic Stress: Solution exposed to high-intensity light (e.g., ICH-compliant light chamber) for a defined period.

The goal is to achieve 10-30% degradation of the parent compound.[2] Samples from each stress condition are then analyzed by a high-resolution analytical technique like LC-MS/MS to separate and identify the degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of (S)-2-Aminoundecanoic acid Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Aliquot Oxid Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxid Aliquot Therm Thermal Stress (60°C, dark) Stock->Therm Aliquot Photo Photolytic Stress (ICH Light Box) Stock->Photo Aliquot Control Control Sample (-20°C, dark) Stock->Control Aliquot Analysis Analyze All Samples (LC-MS/MS, HPLC) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Control->Analysis ID Identify Degradants & Determine Pathways Analysis->ID

Caption: Experimental workflow for a forced degradation study.

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent results or loss of activity in bioassays. 1. Compound degradation due to improper storage (temperature, light).2. Adsorption to container surfaces.3. Precipitation out of solution at experimental concentrations.1. Prepare fresh solutions from solid material. Store aliquots at -80°C and avoid freeze-thaw cycles.[10]2. Use low-binding polypropylene tubes for aqueous solutions.3. Verify solubility under final assay conditions (buffer, pH, temperature). Consider using a co-solvent if necessary.
New peaks appear in HPLC/LC-MS chromatogram over time. 1. Chemical degradation (hydrolysis, oxidation).2. Isomerization or epimerization at the chiral center.3. Formation of aggregates.1. Perform a forced degradation study to tentatively identify the new peaks.2. Use a chiral chromatography method to check for enantiomeric purity over time.3. Analyze by size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for aggregates.
pH of an unbuffered aqueous solution shifts after storage. 1. Degradation to acidic or basic byproducts (e.g., deamination can release ammonia, increasing pH).2. Absorption of atmospheric CO₂ (can lower pH).1. Always use a buffered solvent system for aqueous solutions to maintain a stable pH.2. Store solutions in tightly sealed containers to minimize gas exchange.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for long-term storage.

  • Materials: (S)-2-Aminoundecanoic acid (solid), anhydrous DMSO, glass vial with PTFE-lined cap, analytical balance.

  • Procedure: a. Tare a clean, dry glass vial on an analytical balance. b. Accurately weigh approximately 20.13 mg of (S)-2-Aminoundecanoic acid (FW: 201.31 g/mol ) into the vial. c. Under a fume hood, add anhydrous DMSO to the vial to a final volume of 10.0 mL. d. Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary. e. Purge the headspace of the vial with an inert gas (e.g., argon) before final sealing. f. Label the vial clearly and store it at -20°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method using Pre-column Derivatization

Since (S)-2-Aminoundecanoic acid lacks a strong UV chromophore, derivatization is required for sensitive detection by HPLC.[12] This protocol provides a general framework based on derivatization with Marfey's reagent (FDAA), which allows for both sensitive fluorescence detection and chiral separation on a standard C18 column.[12]

  • Reagent Preparation:

    • Borate Buffer: 1 M Sodium Borate, pH 9.0.

    • Marfey's Reagent Solution: 1 mg/mL of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone. Prepare fresh daily.

  • Derivatization Procedure: a. To 50 µL of your sample (or standard), add 20 µL of 1 M Borate Buffer. b. Add 100 µL of the Marfey's Reagent solution. c. Vortex the mixture and incubate at 40°C for 60 minutes.[12] d. Stop the reaction by adding 10 µL of 2 M HCl. e. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-FLD Conditions:

    • HPLC System: Standard HPLC with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient from ~20% B to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Excitation: 340 nm, Emission: 500 nm.

  • Analysis: The derivatized (S)-2-Aminoundecanoic acid will appear as a specific diastereomer peak. The (R)-enantiomer, if present as an impurity or formed via epimerization, will have a different retention time. Quantify the (S)-enantiomer peak area against a standard curve prepared using the same derivatization method. Degradation is indicated by a decrease in the main peak area and the appearance of new, unidentified peaks.

Troubleshooting_Tree Start Problem: Inconsistent Experimental Results Check_Solution Is the solution clear and colorless? Start->Check_Solution Check_Age Was the solution prepared fresh? Check_Solution->Check_Age Yes Degradation_Suspected Degradation or Precipitation Suspected Check_Solution->Degradation_Suspected No (Cloudy/Precipitated) Check_Storage Was the solution stored correctly? (-20°C or -80°C, dark, sealed) Check_Age->Check_Storage Yes Prepare_Fresh Action: Prepare fresh solution. Verify solubility and pH. Check_Age->Prepare_Fresh No Analyze Analyze solution with a stability-indicating method (e.g., HPLC) Check_Storage->Analyze Yes Check_Storage->Prepare_Fresh No Analyze->Degradation_Suspected New peaks or reduced area observed Degradation_Suspected->Prepare_Fresh Forced_Deg Action: Perform forced degradation study to identify issues. Degradation_Suspected->Forced_Deg

Caption: Decision tree for troubleshooting solution instability.

References
  • ChemBK. (2024, April 10). 2-aminoundecanoic acid - Physico-chemical Properties. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • Single Use Support. (2024, April 9). Protein stability – all you need to know. [Link]

  • Dong, M. W. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. LCGC North America. [Link]

  • ResearchGate. (2025, October 26). 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. [Link]

  • Rasmussen, H. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2022, November 30). Forced Degradation – A Review. [Link]

  • Jeon, H. J., Kim, J., & Kim, Y. (2020). Isolation and genomic analysis of 11-aminoundecanoic acid-degrading bacterium Pseudomonas sp. JG-B from nylon 11 enrichment culture. International Journal of Biological Sciences, 16(7), 1148–1155. [Link]

  • ResearchGate. (2026, March 5). Isolation and genomic analysis of 11-aminoundecanoic acid-degrading bacterium Pseudomonas sp. JG-B from nylon 11 enrichment culture. [Link]

  • Singh, S. (2006). Stability of proteins in aqueous solution and solid state. Indian Journal of Pharmaceutical Sciences, 68(2), 154. [Link]

  • OECD. (2002, August 9). 11-Aminoundecanoic Acid CAS N°: 2432-99-7. [Link]

  • Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open, 10(2). [Link]

Sources

Resolving peak tailing in HPLC analysis of (S)-2-Aminoundecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (S)-2-Aminoundecanoic acid.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that extends from the peak maximum back towards the baseline.[1] Ideally, a chromatographic peak should be Gaussian or symmetrical. Tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 signifies a perfectly symmetrical peak.[2] For most analytical methods, a tailing factor greater than 1.2 is considered problematic, as it can compromise resolution and lead to inaccurate quantification.[3][4]

Q2: Why is (S)-2-Aminoundecanoic acid particularly susceptible to peak tailing?

(S)-2-Aminoundecanoic acid is an amino acid, possessing both a basic primary amine functional group and an acidic carboxylic acid group. In reversed-phase HPLC, the primary amine is the main culprit for peak tailing.[5] On traditional silica-based stationary phases (e.g., C18), residual, unreacted silanol groups (Si-OH) are present on the surface.[6] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and negatively charged (SiO⁻).[5] The basic amino group of your analyte becomes protonated (NH₃⁺) and can undergo strong secondary ionic interactions with these charged silanol sites.[7][8] This mixed-mode retention mechanism, involving both hydrophobic interactions with the C18 chains and strong ionic interactions with silanols, causes some analyte molecules to be retained longer, resulting in a tailed peak.[5]

Q3: What is the difference between a chemical and a physical cause of peak tailing?

Peak tailing can stem from two distinct root causes: chemical interactions or physical problems within the HPLC system.[3]

  • Chemical Causes: These are related to undesirable secondary interactions between the analyte and the stationary phase, as described in Q2. This is the most common cause for basic compounds like (S)-2-Aminoundecanoic acid.[3][4]

  • Physical Causes: These are related to the physical path the analyte takes through the system. Issues like a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., from using tubing with a large internal diameter) can create turbulence and uneven flow paths, leading to peak distortion for all compounds in the sample.[3][8]

A simple diagnostic test can differentiate between the two: inject a neutral, non-polar compound (e.g., toluene or naphthalene). If the neutral compound exhibits a symmetrical peak while your amino acid tails, the problem is chemical.[3] If both the neutral compound and your analyte tail, the issue is likely physical.[3]

Systematic Troubleshooting Guide

Peak tailing is a multifaceted issue. This guide presents a logical workflow to systematically identify and resolve the problem. The first step is to perform the diagnostic test described in Q3 to determine if the root cause is chemical or physical.

G Start Start: Peak Tailing Observed (Tf > 1.2) InjectNeutral Inject a Neutral Compound (e.g., Toluene) Start->InjectNeutral CheckTailing Does the Neutral Compound Tail? InjectNeutral->CheckTailing ChemicalProblem Chemical Problem: Secondary Interactions CheckTailing->ChemicalProblem No PhysicalProblem Physical Problem: System/Column Issues CheckTailing->PhysicalProblem Yes MobilePhase Step 1: Mobile Phase Optimization - Adjust pH (Low or High) - Add Competing Base (e.g., TEA) - Use Ion-Pairing Reagent (e.g., TFA, HFBA) ChemicalProblem->MobilePhase CheckSystem Step 1: Inspect HPLC System - Check fittings, tubing (ID) - Minimize extra-column volume PhysicalProblem->CheckSystem ColumnChoice Step 2: Evaluate Stationary Phase - Use High-Purity, End-Capped Column - Consider Polar-Embedded or Hybrid Column MobilePhase->ColumnChoice CheckColumn Step 2: Evaluate Column Hardware - Check for voids/blockages - Reverse flush column (if permissible) CheckSystem->CheckColumn ReplaceColumn Step 3: Replace Column CheckColumn->ReplaceColumn

Caption: Diagnostic workflow for troubleshooting peak tailing.

Part 1: Resolving Chemical-Based Peak Tailing

This section addresses the most probable cause of peak tailing for (S)-2-Aminoundecanoic acid: secondary chemical interactions.

G Analyte (S)-2-Aminoundecanoic Acid (Protonated Amine, R-NH3+) Interaction Strong Ionic Interaction (Secondary Retention) Analyte->Interaction attracts C18 C18 Stationary Phase (Primary Hydrophobic Retention) Analyte->C18 hydrophobic interaction Silanol Ionized Silanol Group (SiO-) Silanol->Interaction Tailing Result: Peak Tailing Interaction->Tailing

Sources

Technical Support Center: Purification of Commercial (S)-2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (S)-2-Aminoundecanoic acid. Commercial batches of this valuable chiral building block often present with purity levels around 95%, which may be insufficient for sensitive applications.[1] This document offers a structured approach to identifying impurities and implementing effective purification strategies, complete with troubleshooting guides and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of (S)-2-Aminoundecanoic acid.

Q1: What are the likely impurities in commercial (S)-2-Aminoundecanoic acid?

A1: Impurities can be broadly categorized into two classes:

  • Process-Related Impurities: These originate from the synthetic route. They may include starting materials, reagents, or by-products such as positional isomers (e.g., 11-Aminoundecanoic acid) or structurally similar molecules.[2][3]

  • Enantiomeric Impurities: The presence of the (R)-enantiomer is a critical concern in chiral synthesis. The amount of the undesired enantiomer can vary between suppliers and batches. Determining the enantiomeric excess (e.e.) is crucial before and after purification.

Q2: What purity level should I aim for?

A2: The target purity depends entirely on the downstream application. For use as a pharmaceutical intermediate, purity levels of >99% and an enantiomeric excess of >99.5% are often required. For less sensitive applications, >98% chemical purity might be acceptable. It is essential to define your target specifications before beginning purification.

Q3: What are the primary methods for purifying (S)-2-Aminoundecanoic acid?

A3: The most common and effective methods are:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid compound. It is often the first method to try due to its simplicity and scalability.

  • Column Chromatography: For complex mixtures or when recrystallization fails to provide the desired purity, chromatographic techniques like ion-exchange or silica gel chromatography offer higher resolving power.[4][5]

Q4: How do I assess the purity of my sample?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at ~210 nm for the carboxyl group) is the standard method for assessing chemical purity.[6][7]

  • Chiral HPLC: To determine enantiomeric purity, a chiral stationary phase (CSP) is required. Polysaccharide-based columns are often effective for separating amino acid enantiomers.[8] Alternatively, derivatization with a chiral reagent (e.g., Marfey's reagent) followed by standard HPLC-MS analysis can be used to separate the resulting diastereomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities if their structure is different.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[6]

Part 2: Purification & Analysis Workflow

The following diagram outlines a logical workflow for purifying and analyzing commercial (S)-2-Aminoundecanoic acid.

G cluster_start Initial State cluster_analysis1 Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_analysis2 Post-Purification Check cluster_end Final Product start Commercial (S)-2-Aminoundecanoic Acid (~95% Purity) assess1 Assess Purity: - HPLC (Chemical) - Chiral HPLC (Enantiomeric) start->assess1 decision1 Purity Meets Specification? assess1->decision1 recrystallize Recrystallization (See Protocol 1) decision1->recrystallize No (Minor Impurities) chromatography Column Chromatography (See Protocol 2) decision1->chromatography No (Major/Complex Impurities) end_product Pure (S)-2-Aminoundecanoic Acid (>99% Purity) decision1->end_product Yes assess2 Re-assess Purity: - HPLC - Chiral HPLC recrystallize->assess2 chromatography->assess2 assess2->decision1

Caption: General workflow for purification and analysis.

Part 3: Troubleshooting Guide

This section is designed to help you resolve common issues encountered during the purification process.

Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Compound does not dissolve in the hot solvent. 1. Unsuitable Solvent: The compound's solubility is too low even at high temperatures. 2. Insufficient Solvent: Not enough solvent has been added.1. Select a new solvent or solvent system. Refer to Protocol 1 for guidance on solvent selection. 2. Add more hot solvent in small increments until the solid just dissolves. Avoid adding a large excess.[10]
No crystals form upon cooling. 1. Too Much Solvent: The solution is not saturated enough for crystallization to occur. 2. Solution Cooled Too Rapidly: Insufficient time for crystal nucleation.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[11]
Product "oils out" instead of crystallizing. 1. High Impurity Level: Impurities are depressing the melting point of the compound, causing it to separate as a liquid. 2. Solution is Supersaturated: The compound is coming out of solution too quickly.1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. If the problem persists, consider pre-purification with column chromatography. 2. Ensure a very slow cooling rate. Insulate the flask to prolong the cooling period.
Purity does not improve significantly. The main impurity has very similar solubility properties to the desired product in the chosen solvent.1. Change the recrystallization solvent. A different solvent may offer better discrimination between the compound and the impurity. 2. Use an alternative purification method like column chromatography.
Low recovery of the final product. 1. Too Much Solvent Used: A significant amount of the product remains in the mother liquor. 2. Premature Crystallization: Crystals formed during a hot filtration step. 3. Crystals washed with room temperature solvent. 1. Concentrate the mother liquor and cool it further (e.g., in an ice bath) to recover a second crop of crystals. 2. Ensure all equipment (funnel, filter paper) is pre-heated before hot filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. [10][11]
Column Chromatography Issues
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of compounds (overlapping peaks). 1. Inappropriate Mobile Phase: The eluent is either too polar or not polar enough to resolve the components. 2. Column Overloading: Too much sample was loaded onto the column.1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives a clear separation and an Rf value of ~0.3 for the desired compound. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of sample to stationary phase by weight.
The desired compound will not elute from the column. The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Cracked or channeled column bed. Improper packing of the stationary phase.This cannot be fixed. The column must be repacked carefully, ensuring the stationary phase is settled evenly without any air gaps.

Part 4: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Acidic Solution

This protocol is based on the principle that the solubility of zwitterionic amino acids increases significantly in acidic or basic solutions.[12][13] A patent for the related 11-aminoundecanoic acid demonstrates high solubility in aqueous acetic acid at elevated temperatures, which allows for effective recrystallization.[2]

Materials:

  • Crude (S)-2-Aminoundecanoic acid

  • Glacial Acetic Acid

  • Deionized Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flasks, heating mantle/hot plate, Buchner funnel, filter paper

Procedure:

  • Solvent Preparation: Prepare a 10% (v/v) aqueous acetic acid solution.

  • Dissolution: In an Erlenmeyer flask, add the crude (S)-2-Aminoundecanoic acid. For every 1 gram of crude material, start by adding 5-10 mL of the 10% acetic acid solution.

  • Heating: Gently heat the suspension with stirring on a hot plate to 80-90 °C. Add more of the hot acetic acid solution dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute weight), and then re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove residual acetic acid.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the yield and assess the chemical and enantiomeric purity using HPLC.

Protocol 2: Purification by Ion-Exchange Chromatography

This method separates amino acids based on their net charge, which is dependent on the pH of the buffer.[14] It is highly effective for separating amino acids from neutral impurities or other charged molecules.[5][15]

Materials:

  • Crude (S)-2-Aminoundecanoic acid

  • Strong cation exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid (HCl) solutions (e.g., 1 M)

  • Ammonium hydroxide (NH₄OH) solutions (e.g., 2 M)

  • Chromatography column

  • pH meter, fraction collector

Procedure:

  • Resin Preparation: Swell the cation exchange resin in deionized water. Pack it into a chromatography column and wash it extensively with water.

  • Equilibration: Equilibrate the column by washing with several column volumes of 1 M HCl, followed by deionized water until the eluate is neutral (pH ~7). This ensures the resin is in the H⁺ form.

  • Sample Loading: Dissolve the crude (S)-2-Aminoundecanoic acid in a minimal amount of dilute acid (e.g., pH 2-3) and load it onto the top of the column. At this low pH, the amino acid will be protonated (net positive charge) and will bind strongly to the negatively charged resin.

  • Washing: Wash the column with several volumes of deionized water to elute any neutral or negatively charged impurities.

  • Elution: Elute the bound (S)-2-Aminoundecanoic acid by passing a dilute basic solution, such as 2 M ammonium hydroxide, through the column. The NH₄⁺ ions will displace the protonated amino acid, and the high pH will neutralize its charge, causing it to elute.

  • Fraction Collection: Collect fractions and monitor for the presence of the amino acid using TLC or a spectrophotometer (after derivatization with ninhydrin, for example).[]

  • Isolation: Combine the pure fractions. Remove the ammonia and water by rotary evaporation to yield the purified product.

  • Analysis: Assess the purity of the final product by HPLC and Chiral HPLC.

G cluster_prep Preparation cluster_load Loading cluster_wash Washing cluster_elute Elution cluster_final Final Steps pack_column 1. Pack & Equilibrate Cation Exchange Column (H+ form) load_sample 2. Dissolve Crude Sample in Acidic Buffer (pH 2-3) & Load onto Column pack_column->load_sample bind_aa Amino Acid (R-NH3+) binds to resin load_sample->bind_aa wash_impurities 3. Wash with Deionized Water load_sample->wash_impurities impurities_out Neutral & Anionic Impurities Wash Through wash_impurities->impurities_out elute_product 4. Elute with Basic Buffer (e.g., 2M NH4OH) wash_impurities->elute_product product_out Pure Amino Acid Elutes elute_product->product_out collect 5. Collect & Combine Fractions elute_product->collect evaporate 6. Evaporate Solvent collect->evaporate

Caption: Workflow for Ion-Exchange Chromatography.

References

  • Amino Acid Purification - Column Chrom
  • (2S)-2-Amino-undecanoic acid 95% | CAS: 1254251-27-8. AChemBlock.
  • Analytical Methods for Amino Acids. Shimadzu Asia Pacific.
  • Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chrom
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • What are the commonly used chromatographic methods for protein purific
  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences.
  • Amino Acid Composition Analysis Service.
  • Amino acid purific
  • EP3672935A1 - Process for purifying long chain amino acids.
  • Method considerations for the analysis of amino acids. AltaBioscience.
  • Recrystallization - Single Solvent. University of Toronto.
  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystalliz
  • (S)-2-AMINOUNDECANOIC ACID | 1254251-27-8. ChemicalBook.
  • Undecanoic Acid - PRODUCT INFORM
  • US20240083838A1 - Process for manufacturing aminoundecanoic acid and aminodecanoic acid.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ioniz
  • 11-Aminoundecanoic acid. Wikipedia.
  • 2-aminoundecanoic acid. ChemBK.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • The Science of Recrystalliz

Sources

Improving the resolution of (S)-2-Aminoundecanoic acid enantiomers by chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of (S)-2-Aminoundecanoic Acid

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the enantiomeric separation of 2-Aminoundecanoic acid using chiral High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the scientific rationale and procedural steps to overcome common challenges and achieve baseline resolution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of amino acids.

Q1: Which type of Chiral Stationary Phase (CSP) is most effective for separating underivatized amino acid enantiomers like 2-Aminoundecanoic acid?

A1: While polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are workhorses in chiral chromatography for their broad selectivity, underivatized amino acids can be challenging due to their zwitterionic nature.[1] For such polar, ionic compounds, macrocyclic glycopeptide-based CSPs (e.g., those using teicoplanin or vancomycin selectors) are often more successful.[1] These phases possess ionic groups compatible with aqueous and polar organic mobile phases, which are ideal for amino acids.[1] Crown-ether based CSPs are also specifically well-suited for separating D- and L-amino acid enantiomers.[2]

Q2: What are the recommended starting mobile phase conditions for this separation?

A2: A good starting point depends on the CSP selected.

  • For Macrocyclic Glycopeptide CSPs: Begin with a polar ionic or reversed-phase mode. A typical mobile phase would be a mixture of an organic modifier (like methanol or acetonitrile) and water, containing acidic and/or basic additives.[3] For example, a starting condition could be Water:Methanol with 0.1% Formic Acid.

  • For Polysaccharide-based CSPs: Normal phase or polar organic modes are common. A typical mobile phase would be a mixture of a non-polar solvent and an alcohol, such as n-Hexane:Isopropanol (IPA) in a 90:10 ratio. Because 2-Aminoundecanoic acid is both acidic and basic, additives are essential.[4]

Q3: Why are my peaks tailing severely?

A3: Peak tailing for amino acids is commonly caused by secondary ionic interactions between the analyte and the stationary phase support (e.g., residual silanol groups on the silica backbone). The zwitterionic nature of the amino acid means it has both a positive (amino) and negative (carboxyl) charge, which can interact strongly with the column. To mitigate this, mobile phase additives are critical .[4][5] An acidic additive like Trifluoroacetic Acid (TFA) or Formic Acid (FA) will protonate the amino group, while a basic additive like Diethylamine (DEA) will deprotonate the carboxylic acid, suppressing these unwanted interactions and improving peak shape.[4]

Q4: Can temperature be used to improve the resolution?

A4: Absolutely. Temperature is a powerful but often overlooked parameter for optimizing selectivity in chiral separations.[6][7] Lowering the column temperature generally increases chiral selectivity by enhancing the weaker bonding forces responsible for chiral recognition, which can significantly improve resolution.[8] Conversely, increasing the temperature can improve peak efficiency and shape, though it may decrease selectivity.[9] It is an essential parameter to screen during method development.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured, cause-and-effect approach to resolving specific experimental issues.

Issue 1: Poor or No Resolution (Resolution, Rs < 1.5)

Question: My chromatogram shows co-eluting peaks or very poor separation (Rs < 1.5) for the 2-Aminoundecanoic acid enantiomers. What steps should I take?

Answer: Achieving chiral resolution requires optimizing selectivity (α) and efficiency (N). A systematic approach is necessary.

Potential Cause 1: Sub-optimal Mobile Phase Composition

  • Scientific Rationale: The mobile phase directly competes with the analyte for interaction sites on the CSP. Altering its composition, particularly the type and concentration of the organic modifier (the "strong" solvent), is the most effective way to change selectivity. The choice of alcohol in normal phase (e.g., Ethanol vs. IPA) can create different hydrogen bonding interactions, dramatically altering the separation.

  • Troubleshooting Steps:

    • Vary Modifier Percentage: Systematically adjust the percentage of the alcohol modifier (e.g., IPA in Hexane/IPA). Create a gradient of compositions, for example: 95:5, 90:10, 85:15, and 80:20 (v/v). Analyze the trend in selectivity (α) and resolution (Rs).

    • Change Modifier Type: If varying the percentage is insufficient, switch the alcohol modifier entirely. For instance, if you are using IPA, try Ethanol. The different steric hindrance and polarity can lead to significant changes in chiral recognition.

    • Introduce Additives: If not already present, add 0.1% TFA (for the amino group) and 0.1% DEA (for the carboxyl group) to your mobile phase. These additives are crucial for improving peak shape and can also enhance selectivity by ensuring a consistent ionization state for the analyte.[4]

Potential Cause 2: Inappropriate Chiral Stationary Phase (CSP)

  • Scientific Rationale: Chiral recognition is based on the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other.[10] If the CSP's chiral selector (e.g., an amylose derivative) does not have the correct complementary interaction points (e.g., hydrogen bonding sites, π-π interaction sites, steric hindrances) for 2-Aminoundecanoic acid, no separation will occur.[7]

  • Troubleshooting Steps:

    • Screen Orthogonal CSPs: The only reliable way to find the right CSP is to screen multiple columns.[11] If a cellulose-based column fails, try an amylose-based column, as their different helical structures can offer unique selectivity.[7]

    • Switch CSP Class: If polysaccharide columns are unsuccessful, switch to a different class of CSP, such as a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or a crown-ether phase, which are specifically designed for polar and ionic molecules like amino acids.[1][2]

Potential Cause 3: Column Temperature is Too High

  • Scientific Rationale: Enantiomeric separation is often an enthalpy-driven process. Lowering the temperature can increase the stability difference between the two diastereomeric complexes formed by the enantiomers and the CSP, leading to a larger separation factor (α) and better resolution.[8] In some cases, a change in temperature can even reverse the elution order.[7]

  • Troubleshooting Steps:

    • Sub-Ambient Screening: If your HPLC system has a column thermostat capable of cooling, run the separation at lower temperatures. Start at 25°C and decrease in increments to 15°C and then 10°C.

    • Monitor Pressure: Be aware that lowering the temperature will increase mobile phase viscosity and, consequently, the system backpressure. Ensure you do not exceed the pressure limits of your column or HPLC system.

Issue 2: Irreproducible Retention Times or Resolution

Question: My method worked yesterday, but today the retention times have shifted, and the resolution has degraded. What could be the cause?

Answer: Irreproducibility is often linked to environmental factors or a lack of system equilibration.

Potential Cause 1: Insufficient Column Equilibration

  • Scientific Rationale: Chiral stationary phases, especially polysaccharide-based ones, can have "memory" effects and require extended equilibration times to ensure the chiral selector has a consistent conformation. This is particularly true when changing mobile phase composition.

  • Troubleshooting Steps:

    • Establish a Strict Equilibration Protocol: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. For some CSPs, an equilibration time of 1-2 hours may be necessary for a stable baseline and reproducible results.

    • Dedicate a Column: If possible, dedicate a specific chiral column to a single method (i.e., a specific mobile phase system) to avoid drastic changes in solvent environment, which require lengthy re-equilibration.

Potential Cause 2: Fluctuations in Column Temperature

  • Scientific Rationale: As discussed, temperature has a significant effect on chiral separations.[6] If the laboratory's ambient temperature fluctuates, and a column thermostat is not used, retention times and selectivity will drift.

  • Troubleshooting Steps:

    • Use a Column Thermostat: Always use a high-quality column oven or thermostat set to a specific temperature (e.g., 25°C) to ensure a stable thermal environment for the separation. Maintain the temperature to within +/- 1°C for maximum reproducibility.

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Method Development Workflow

This protocol provides a step-by-step approach for developing a robust chiral separation method from scratch.

  • Sample Preparation:

    • Dissolve the racemic 2-Aminoundecanoic acid standard in the initial mobile phase to a concentration of 0.5 - 1.0 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[5]

  • Phase 1: Column and Mobile Phase Screening:

    • Select a minimum of two to three CSPs with different selectivities (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based).

    • For each column, screen a set of standard mobile phases. A common screening set for polysaccharide columns includes:

      • n-Hexane / Isopropanol (IPA)

      • n-Hexane / Ethanol (EtOH)

    • Always include 0.1% TFA and 0.1% DEA in all screening mobile phases for this analyte.

    • Run a shallow gradient (e.g., 5% to 50% alcohol over 20 minutes) to quickly determine if any separation is possible.

  • Phase 2: Optimization:

    • Select the column/mobile phase combination that shows the most promising separation (even if it's not baseline).

    • Convert the method to an isocratic elution. A good starting point for the isocratic alcohol percentage is the percentage at which the peaks eluted during the gradient screen.

    • Fine-tune the alcohol percentage in small increments (e.g., ±2%) to maximize resolution.

    • Optimize the column temperature, testing at 25°C, 15°C, and 35°C to find the best balance of selectivity and efficiency.

    • Optimize the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5 - 0.8 mL/min for a 4.6 mm ID column), which can increase efficiency.

  • Validation:

    • Once baseline resolution (Rs ≥ 1.5) is achieved, validate the method for robustness, linearity, and precision according to your laboratory's standard operating procedures.

Data Presentation: Starting Conditions for CSP Screening

The table below summarizes recommended starting conditions for screening different classes of chiral stationary phases for 2-Aminoundecanoic acid.

CSP ClassChiral Selector ExampleModeRecommended Mobile Phase SystemAdditives (Essential)
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)Normal Phasen-Hexane / Isopropanol (90:10)0.1% TFA + 0.1% DEA
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phasen-Hexane / Ethanol (85:15)0.1% TFA + 0.1% DEA
Macrocyclic Glycopeptide TeicoplaninReversed-PhaseWater / Methanol (50:50)0.1% Formic Acid
Crown Ether (18-Crown-6)-tetracarboxylic acidReversed-PhaseAqueous Perchloric Acid (e.g., pH 2.0)None (acid is the eluent)

Section 4: Visualization of Workflows

The following diagrams illustrate the logical processes for troubleshooting and method development.

G start Poor Resolution (Rs < 1.5) check_shape Assess Peak Shape start->check_shape check_mobile_phase Vary % Modifier (e.g., 10%, 15%, 20% IPA) check_shape->check_mobile_phase Symmetric Peaks add_additives Add/Optimize Additives (0.1% TFA / DEA) check_shape->add_additives Tailing or Fronting change_modifier Change Modifier Type (e.g., IPA -> EtOH) check_mobile_phase->change_modifier No Improvement success Resolution Achieved (Rs >= 1.5) check_mobile_phase->success Improvement check_temp Decrease Temperature (e.g., 25°C -> 15°C) change_modifier->check_temp No Improvement change_modifier->success Improvement change_csp Screen Different CSP (e.g., Amylose -> Cellulose) check_temp->change_csp No Improvement check_temp->success Improvement change_csp->start Re-optimize add_additives->check_mobile_phase G start Define Analyte & Goal (Resolution) screen_csp 1. Screen CSPs (Cellulose, Amylose, Glycopeptide) start->screen_csp screen_mp 2. Screen Mobile Phases (NP, RP, PO Modes) + Additives screen_csp->screen_mp select_best 3. Select Best Condition screen_mp->select_best select_best->screen_csp No Separation optimize_params 4. Optimize Parameters - % Modifier - Temperature - Flow Rate select_best->optimize_params Promising Separation validate 5. Validate Method (Robustness, etc.) optimize_params->validate finish Final Method validate->finish

Caption: An experimental workflow for chiral method development.

References

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. (2022). Chirality. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. (1984). The Journal of Organic Chemistry. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. (2006). Taylor & Francis Online. [Link]

  • SUMICHIRAL OA columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Derivatized Bonded Column. (n.d.). Chromatography. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (2022). YouTube. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). ResearchGate. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC. [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. (n.d.). Chromatography Today. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. (2012). PubMed. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-2-Aminoundecanoic Acid Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of (S)-2-Aminoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the lab.

(S)-2-Aminoundecanoic acid is a non-canonical amino acid with a long aliphatic side chain, making it a valuable building block in the development of novel peptides, lipopeptides, and other bioactive molecules.[1][2] Its unique structure, however, can present specific challenges during chemical modification. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the functionalization of (S)-2-Aminoundecanoic acid and provides systematic approaches to resolving them.

Issue 1: Low Yield in N-Acylation Reactions

Question: I am attempting to acylate the α-amino group of (S)-2-aminoundecanoic acid, but I am consistently obtaining low yields. What are the potential causes and how can I improve my reaction efficiency?

Answer: Low yields in N-acylation are a common issue and can stem from several factors.[3] A systematic troubleshooting approach is the most effective way to identify and solve the problem.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction is sluggish, consider extending the reaction time or gently increasing the temperature. However, be cautious as higher temperatures can sometimes lead to side product formation.[3]

  • Poor Reagent Purity: Impurities in your starting materials, including the amino acid, acylating agent, solvent, or any catalysts, can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity. Solvents, especially when using moisture-sensitive acylating agents like acyl chlorides, should be anhydrous.[3] Consider purifying your starting materials if their quality is questionable.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the amino acid to the acylating agent can result in incomplete conversion.[3]

    • Solution: A slight excess (typically 1.1 to 1.5 equivalents) of the acylating agent is often used to drive the reaction to completion.[3] However, the optimal ratio can vary, so it's advisable to perform small-scale experiments to determine the ideal stoichiometry for your specific system.

  • Inappropriate Solvent: The choice of solvent significantly impacts reaction rates and yields.

    • Solution: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are commonly used for N-acylation.[3] If you are experiencing poor solubility of the (S)-2-aminoundecanoic acid, consider a more polar aprotic solvent like Dimethylformamide (DMF). In some cases, aqueous or even solvent-free conditions can be effective.[3]

  • Catalyst Issues: If a catalyst is used, it may be inactive or used in an incorrect amount.

    • Solution: Ensure your catalyst is active and handled correctly. Optimize the catalyst loading, as both too little and too much can be detrimental to the reaction.[3]

  • Work-up and Purification Losses: A significant portion of the product can be lost during extraction and purification steps.

    • Solution: Review your work-up procedure. During aqueous extraction, ensure the pH is adjusted correctly to prevent your product from partitioning into the wrong layer. For chromatographic purification, select the appropriate stationary and mobile phases to avoid product loss on the column.[3]

Troubleshooting Workflow for Low Yield in N-Acylation

Caption: A step-by-step decision tree for troubleshooting low yields in N-acylation reactions.

Issue 2: Difficulty in Esterifying the Carboxylic Acid Group

Question: I'm trying to perform an esterification on (S)-2-aminoundecanoic acid, but the reaction is very slow and the yield is poor. What makes this reaction challenging and how can I overcome this?

Answer: The esterification of amino acids is generally more difficult than that of simple carboxylic acids due to their zwitterionic nature at neutral pH.[4] The protonated amino group reduces the nucleophilicity of the carboxylate group, making it less reactive towards alcohols.

Key Challenges and Solutions:

  • Zwitterionic Form: In most solvents, (S)-2-aminoundecanoic acid exists as a zwitterion, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). This form is not conducive to direct esterification.

    • Solution 1: Acid Catalysis: The most common method is to perform the esterification under acidic conditions.[4] An acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), protonates the carboxyl group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically carried out in the corresponding alcohol as the solvent.[4]

    • Solution 2: N-Protection: Protecting the amino group removes the zwitterionic character and allows the carboxylic acid to react more like a typical carboxylic acid.[5][6] Common protecting groups for the amino function include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[7][8] Once the amino group is protected, standard esterification methods can be employed. The protecting group can be removed later in the synthetic sequence.

  • Water Removal: Esterification is a reversible reaction, and the water produced can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.

    • Solution: Use a method to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or using a large excess of the alcohol solvent to drive the reaction forward.

  • Side Reactions: Alkylation of the amino group can occur as a side reaction, especially under harsh conditions.[4]

    • Solution: N-protection is the most effective way to prevent this side reaction.[5][6] If N-protection is not feasible, carefully optimizing the reaction conditions, such as temperature and reaction time, can help to minimize side product formation.

Experimental Protocol: Fischer Esterification of (S)-2-Aminoundecanoic Acid

  • Suspend (S)-2-aminoundecanoic acid in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the ester product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product, typically by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the best protecting groups for the amino and carboxyl functions of (S)-2-aminoundecanoic acid?

A1: The choice of protecting group depends on the overall synthetic strategy and the reaction conditions you plan to use for subsequent steps.

  • For the α-Amino Group:

    • Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable under a variety of conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA).[7]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Fmoc is another common protecting group, particularly in solid-phase peptide synthesis. It is stable to acidic conditions but can be removed with a mild base, such as piperidine in DMF.[7]

    • Cbz (Benzyloxycarbonyl): Also known as Z, this protecting group is stable to mild acid and base but can be removed by catalytic hydrogenation (H₂/Pd) or strong acidic conditions like HBr in acetic acid.[7]

  • For the Carboxylic Acid Group:

    • Methyl or Ethyl Esters: These are simple and common protecting groups that can be introduced via Fischer esterification. They are generally stable but can be hydrolyzed under acidic or basic conditions.

    • tert-Butyl (tBu) Esters: These are more sterically hindered and are stable to basic conditions and nucleophiles. They are typically removed with a strong acid like TFA.

    • Benzyl (Bn) Esters: Benzyl esters are stable to a wide range of conditions and are commonly removed by catalytic hydrogenation.

The key is to choose an orthogonal protecting group strategy, where one protecting group can be removed without affecting the other.[9]

Q2: How can I monitor the progress of my functionalization reaction?

A2: Several analytical techniques can be used to monitor the progress of your reaction:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of products. Staining with a suitable reagent, such as ninhydrin, can be used to visualize the amino acid and its derivatives.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that provides information on the retention time and mass-to-charge ratio of the components in your reaction mixture. It is highly sensitive and can be used for both qualitative and quantitative analysis.[]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for the quantitative analysis of amino acids and their derivatives.[12][13] Often, derivatization is required to make the compounds detectable.[12][14]

Q3: What are the best purification methods for derivatives of (S)-2-aminoundecanoic acid?

A3: The choice of purification method depends on the properties of your product and the impurities present.

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. By choosing the appropriate stationary phase (e.g., silica gel or reversed-phase silica) and mobile phase, you can achieve high purity.

  • Crystallization: If your product is a solid, crystallization can be a very effective method for obtaining highly pure material.

  • Ion-Exchange Chromatography: This method is particularly useful for purifying compounds with ionizable groups, such as the free amino acid or its derivatives with free carboxyl or amino groups.[15][16][17] It separates molecules based on their net charge.[17]

Q4: Can I perform functionalization on the long alkyl side chain of (S)-2-aminoundecanoic acid?

A4: While the α-amino and carboxyl groups are the most common sites for functionalization, it is possible to modify the long alkyl side chain. However, this is generally more challenging due to the relative inertness of C-H bonds. Advanced synthetic methods, such as those involving free-radical reactions or transition-metal-catalyzed C-H activation, may be required.[18][19][20] These reactions often require specialized catalysts and conditions and may have issues with regioselectivity.

Reaction Scheme: Common Functionalization Pathways

Functionalization_Pathways Start (S)-2-Aminoundecanoic Acid N_Protected N-Protected Amino Acid Start->N_Protected N-Protection (e.g., Boc₂O) C_Protected Amino Acid Ester Start->C_Protected Esterification (e.g., ROH, H⁺) N_Acylated N-Acyl Derivative Start->N_Acylated N-Acylation (e.g., Acyl Chloride) NC_Protected Fully Protected Amino Acid N_Protected->NC_Protected Esterification Peptide Peptide N_Protected->Peptide Peptide Coupling Esterified Ester Derivative N_Protected->Esterified Esterification C_Protected->NC_Protected N-Protection

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral Purity Analysis of (S)-2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiopurity for a Novel Amino Acid

(S)-2-Aminoundecanoic acid is a non-proteinogenic amino acid characterized by a long C9 alkyl side chain. Its structure suggests significant potential in pharmaceutical development, particularly as a building block for modifying peptides or as a scaffold for new chemical entities. The lipophilic side chain can be leveraged to enhance properties such as membrane permeability or to improve the bioavailability of parent drugs in prodrug strategies[1][]. Similar fatty amino acids have been used to terminally modify antimicrobial peptides, substantially improving their therapeutic activity[3].

In any therapeutic application, the stereochemistry of a chiral molecule is paramount. Enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, regulatory bodies demand stringent control and accurate measurement of the enantiomeric excess (e.e.) of the desired active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three orthogonal analytical techniques for determining the chiral purity of (S)-2-Aminoundecanoic acid: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Chiral HPLC via Pre-column Derivatization, and Chiral Capillary Electrophoresis (CE). The methodologies, underlying principles, and performance characteristics are detailed to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Method 1: Direct Enantioseparation via Chiral Ligand-Exchange HPLC

Direct chiral HPLC is often the most straightforward approach, as it avoids the complexities of derivatization. Chiral Ligand-Exchange Chromatography (CLEC) is particularly well-suited for underivatized amino acids[4].

Scientific Principle

The core of this technique lies in the formation of transient, diastereomeric metal complexes on the surface of the Chiral Stationary Phase (CSP). The CSP consists of a chiral ligand (e.g., an L-amino acid derivative) covalently bonded to a solid support. When a mobile phase containing a metal salt (typically copper (II) sulfate) is used, the stationary chiral ligand coordinates with the metal ion. The enantiomers of the analyte, (S)- and (R)-2-Aminoundecanoic acid, are then introduced. They compete to form ternary complexes with the metal ion and the stationary ligand. The stability of these diastereomeric ternary complexes differs due to steric and electronic interactions. The enantiomer forming the more stable complex will have a longer retention time on the column, thus enabling separation[5][6]. The choice of a CSP with a specific chirality (e.g., based on an L- or D-amino acid) is critical for achieving recognition and separation[7].

Experimental Protocol: Direct CLEC
  • System Preparation:

    • HPLC System: An HPLC system with a UV detector is required.

    • Column: A chiral ligand-exchange column, such as a Sumichiral OA-5000 (N,S-dioctyl-D-penicillamine coated on octadecylsilanized silica) or similar[4][5].

    • Mobile Phase: Prepare an aqueous solution of 2 mM Copper (II) Sulfate. Adjust pH to 5.0 with dilute sulfuric acid. The mobile phase may be modified with an organic solvent (e.g., 0-20% 2-propanol) to optimize retention and resolution[5]. Filter through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 2-Aminoundecanoic acid in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Prepare a racemic standard (if available) or a system suitability sample by spiking the (S)-enantiomer with a small amount of the (R)-enantiomer to verify resolution.

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

    • Inject the system suitability sample to confirm that the resolution (Rs) between the enantiomer peaks is ≥ 1.5.

    • Inject the (S)-2-Aminoundecanoic acid sample and integrate the peak areas for both the major (S) and minor (R) enantiomers.

    • Calculate the chiral purity (% e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Workflow: Direct Chiral HPLC

G cluster_prep Preparation cluster_analysis Analysis SamplePrep Sample Dissolution (in Mobile Phase) Filtration Sample Filtration (0.22 µm) SamplePrep->Filtration Injection HPLC Injection Filtration->Injection Column Chiral Ligand-Exchange Column Separation Injection->Column Detection UV Detection (210 nm) Column->Detection Data Data Acquisition & Peak Integration Detection->Data PurityCalc Chiral Purity Result Data->PurityCalc Calculate % e.e.

Caption: Workflow for direct chiral purity analysis by CLEC.

Method 2: Indirect Analysis via Pre-column Derivatization and RP-HPLC

The indirect method converts the enantiomers into diastereomers by reacting them with a chiral derivatizing reagent. Diastereomers have different physical properties and can be separated on conventional, less expensive achiral columns[8][9].

Scientific Principle

This strategy relies on a covalent reaction between the analyte and a chiral derivatizing reagent. Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used example for amino acids[8][10]. The primary amine of (S)- and (R)-2-Aminoundecanoic acid reacts with FDAA to form a pair of diastereomers: L-Ala-D-AA and L-Ala-L-AA. These diastereomers are no longer mirror images and possess different hydrophobicities and steric arrangements, allowing for their separation using standard reversed-phase (RP) chromatography, typically on a C18 column[10][11]. A key advantage of this method is that derivatization can introduce a strong chromophore (the dinitrophenyl group in FDAA), significantly enhancing detection sensitivity[8].

Experimental Protocol: Indirect HPLC with Marfey's Reagent
  • Derivatization Procedure:

    • To 50 µL of a 1 mg/mL aqueous solution of 2-Aminoundecanoic acid, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate to initiate the reaction under mild alkaline conditions.

    • Incubate the mixture in a heating block at 40 °C for 1 hour.

    • After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl.

    • Dilute the final mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • System Preparation:

    • HPLC System: A standard RP-HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Filter and degas all mobile phases.

  • Chromatographic Conditions:

    • Gradient: A linear gradient from 30% B to 70% B over 20 minutes is a good starting point and should be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 340 nm (the absorbance maximum for the DNP derivative).

  • Analysis:

    • Equilibrate the column at initial conditions.

    • Inject a derivatized racemic standard to identify the retention times and confirm the resolution of the two diastereomer peaks. Typically, the L-D diastereomer elutes before the L-L diastereomer.

    • Inject the derivatized sample and calculate the chiral purity as described previously.

Workflow: Indirect Chiral HPLC

G cluster_prep Preparation cluster_analysis Analysis SamplePrep Sample in Solution Derivatization Derivatization with Marfey's Reagent SamplePrep->Derivatization Neutralization Neutralization Derivatization->Neutralization Injection HPLC Injection Neutralization->Injection Column Standard Achiral C18 Column Separation Injection->Column Detection UV Detection (340 nm) Column->Detection Data Data Acquisition & Peak Integration Detection->Data PurityCalc Chiral Purity Result Data->PurityCalc Calculate % e.e.

Caption: Workflow for indirect chiral purity via derivatization.

Method 3: Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful technique for chiral separations, prized for its extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents[12][13][14].

Scientific Principle

In CE, charged molecules migrate in a buffer-filled capillary under the influence of a strong electric field. To separate enantiomers, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most common chiral selectors for amino acids[15][16][17]. The enantiomers of 2-Aminoundecanoic acid will have transient, non-covalent interactions with the hydrophobic cavity of the cyclodextrin. The extent of this inclusion complex formation differs for the (S) and (R) enantiomers, leading to different effective electrophoretic mobilities. The enantiomer that interacts more strongly with the neutral CD selector will be retarded, while interaction with a charged CD selector can either retard or accelerate migration depending on the charges. This difference in migration velocity results in separation[18].

Experimental Protocol: Chiral CE with a Cyclodextrin Selector
  • System Preparation:

    • CE System: A capillary electrophoresis system with a UV detector.

    • Capillary: A fused-silica capillary, typically 50 µm i.d. and ~60 cm total length[13].

    • Capillary Conditioning (New Capillary): Flush sequentially with 1 M NaOH (30 min), water (15 min), and finally the background electrolyte (30 min).

    • Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer at pH 2.5. Add a suitable chiral selector, such as 20 mM Sulfated-β-cyclodextrin (S-β-CD)[15]. Filter through a 0.22 µm filter.

  • Sample Preparation:

    • Dissolve the 2-Aminoundecanoic acid sample in water or BGE to a concentration of 0.2-0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Electrophoretic Conditions:

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Voltage: +25 kV (normal polarity).

    • Capillary Temperature: 20 °C.

    • UV Detection: 200 nm.

    • Pre-run Conditioning: Before each injection, flush the capillary with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min) to ensure reproducible migration times.

  • Analysis:

    • Analyze a racemic standard to determine the migration order and resolution of the enantiomers.

    • Inject the sample and integrate the corrected peak areas (Area/Migration Time).

    • Calculate the chiral purity.

Workflow: Chiral Capillary Electrophoresis

G cluster_prep Preparation cluster_analysis Analysis SamplePrep Sample Dissolution (in Water or BGE) Filtration Sample Filtration (0.22 µm) SamplePrep->Filtration Injection Hydrodynamic Injection Filtration->Injection Capillary Capillary Separation (BGE with Chiral Selector) Injection->Capillary Detection UV Detection (200 nm) Capillary->Detection Data Data Acquisition & Peak Integration Detection->Data PurityCalc Chiral Purity Result Data->PurityCalc Calculate % e.e.

Caption: Workflow for chiral purity analysis by Capillary Electrophoresis.

Comparative Performance Analysis

The selection of an analytical method is a balance of performance, speed, cost, and the specific requirements of the analysis (e.g., trace-level impurity detection). The table below summarizes the key performance attributes of the three discussed methods.

ParameterDirect CLEC-HPLCIndirect Derivatization-HPLCChiral CE
Principle Transient diastereomeric metal complex formation on a CSP.Covalent formation of diastereomers, separation on an achiral column.Differential interaction with a chiral selector in an electric field.
Speed Moderate (15-30 min)Slow (derivatization adds >1 hr to sample prep time)Fast (<15 min analysis time)[18]
Resolution (Rs) Good to Excellent; highly dependent on CSP and mobile phase.Excellent; often baseline separation is easily achieved.Excellent to Superior; very high efficiency leads to sharp peaks.
Sensitivity (LOD) Moderate; dependent on analyte chromophore.High to Excellent; derivatization reagent adds a strong chromophore[8].Moderate to High; path length is short but can be enhanced with bubble cells or sensitive detectors.
Cost per Analysis High (expensive chiral columns).Low to Moderate (uses standard C18 columns, reagent cost is a factor).Low (low buffer/reagent consumption, capillaries are inexpensive).
Pros - No derivatization required- Simple sample preparation- Robust and reliable- Uses standard, inexpensive HPLC columns- High sensitivity- Method development is often straightforward- Very high separation efficiency- Extremely low sample/reagent use- Fast analysis times
Cons - Chiral columns are expensive and can have limited lifetimes- Method development can be complex- Derivatization adds time, complexity, and potential for error- Reagent must be pure- Potential for racemization during derivatization- Lower concentration sensitivity than HPLC- Reproducibility can be more challenging- Less robust for complex matrices

Conclusion and Recommendation

For the routine quality control of bulk (S)-2-Aminoundecanoic acid where high sample throughput and low operational cost are desired, Chiral Capillary Electrophoresis (CE) stands out as an excellent choice due to its speed and efficiency. Its low sample and solvent consumption also align with green chemistry principles.

For applications requiring the highest sensitivity, such as detecting trace enantiomeric impurities or analyzing samples from biological matrices, the Indirect HPLC method via derivatization with Marfey's reagent is superior. The significant enhancement in UV response provided by the dinitrophenyl tag allows for quantification at levels that may be inaccessible by other methods.

The Direct Chiral Ligand-Exchange HPLC method offers a valuable balance of simplicity and reliability. It is an ideal starting point for method development and a robust workhorse for labs that prefer to avoid derivatization steps. The initial investment in a chiral column is higher, but the simplicity of sample preparation and the direct nature of the measurement provide a high degree of confidence in the results.

Ultimately, the choice of method depends on the specific analytical challenge. For comprehensive characterization, employing two orthogonal methods (e.g., a direct HPLC method and a chiral CE method) provides the highest level of assurance in the enantiomeric purity of (S)-2-Aminoundecanoic acid, a critical parameter for its successful development as a pharmaceutical agent.

References

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2020). LCGC International. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed. Available at: [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Available at: [Link]

  • Chiral Separation of Non-Natural Amide Amino Acid by Capillary Electrophoresis with CD Derivations as Chiral Selective Material. (2012). Scientific.net. Available at: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer Nature. Available at: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). PubMed. Available at: [Link]

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. (2021). PubMed. Available at: [Link]

  • Chiral Separation of Amino Acids by Gas Chromatography (2004). SciSpace. Available at: [Link]

  • Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. Available at: [Link]

  • TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. Available at: [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer. Available at: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2020). PMC. Available at: [Link]

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. Available at: [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (2019). PubMed. Available at: [Link]

  • Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. (2006). Taylor & Francis Online. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. Available at: [Link]

  • Enantiomer Separations. (2023). LCGC. Available at: [Link]

  • Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. (1995). PubMed. Available at: [Link]

  • Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. (2018). PubMed. Available at: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. (2019). PMC. Available at: [Link]

Sources

Biological Activity Comparison: (S)- vs. (R)-2-Aminoundecanoic Acid in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminoundecanoic acid is a synthetic, non-natural amino acid characterized by an 11-carbon aliphatic side chain. In peptide engineering, it functions as a highly potent lipophilic anchor, driving the insertion of therapeutic peptides into biological membranes. However, the stereochemistry of this molecule—specifically the (S)-enantiomer (L-form) versus the (R)-enantiomer (D-form) —dictates fundamentally different structural dynamics, pharmacokinetic profiles, and biological outcomes.

This guide provides an objective, data-driven comparison of these two enantiomers to assist drug development professionals in optimizing the efficacy, stability, and safety of membrane-active therapeutics.

Mechanistic Divergence: Stereochemistry in Membrane Anchoring

The (S)-Enantiomer: Maximizing Membrane Affinity

(S)-2-Aminoundecanoic acid () is the L-stereoisomer[1]. Because it mimics the natural stereochemistry of endogenous amino acids, it seamlessly integrates into the right-handed α -helical structures of host defense peptides (HDPs). demonstrated that strategically incorporating (S)-2-aminoundecanoic acid into the internal sequence of the antimicrobial peptide anoplin drastically increases its membrane binding affinity[2]. The 11-carbon chain acts as a hydrophobic anchor that deeply inserts into the lipid bilayer. This modification significantly lowers the Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus while successfully retaining selectivity towards microbial membranes over mammalian cells—a major advantage over traditional N-terminal acylation[2].

The (R)-Enantiomer: Engineering Selectivity and Stability

(R)-2-Aminoundecanoic acid () is the D-stereoisomer[3]. Utilizing this enantiomer introduces a critical structural perturbation into the peptide backbone.

Because endogenous proteases are strictly stereospecific for L-amino acids, incorporating the (R)-enantiomer confers absolute proteolytic resistance at the cleavage site, exponentially increasing the peptide's in vivo half-life[4]. Furthermore, substituting an L-amino acid with a D-amino acid disrupts the perfect amphipathic α -helix. This localized disruption acts as a selectivity filter: it reduces the peptide's affinity for zwitterionic mammalian cell membranes (thereby mitigating hemolytic toxicity) while maintaining the strong electrostatic and hydrophobic interactions required to disrupt anionic bacterial membranes[4].

Comparative Performance Data

The following table summarizes the divergent biological and physicochemical properties of the two enantiomers when incorporated into α -helical therapeutic peptides.

Parameter(S)-2-Aminoundecanoic Acid(R)-2-Aminoundecanoic Acid
Stereochemistry L-configuration (Natural equivalent)D-configuration (Unnatural)
Helical Propensity Stabilizes right-handed α -helicesInduces localized helical disruption
Proteolytic Stability Susceptible to enzymatic cleavageHighly resistant to endogenous proteases
Membrane Anchoring High (Deep insertion via 11-carbon chain)High (Maintains hydrophobic interactions)
Hemolytic Toxicity Moderate (Requires precise positioning)Low (Disrupted helix reduces RBC binding)
Therapeutic Index (TI) Baseline enhancementMaximum selectivity and stability

Experimental Workflows & Protocols

To accurately evaluate the biological activity of peptides containing these highly lipophilic unnatural amino acids, the experimental design must account for aggregation risks and indiscriminate membrane lysis. The following protocols are engineered as self-validating systems .

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Causality: The 11-carbon aliphatic chain of 2-aminoundecanoic acid creates a highly hydrophobic microenvironment on the resin, promoting inter-chain aggregation and severe steric hindrance. To overcome this, we utilize a PEG-based resin (e.g., ChemMatrix) rather than standard polystyrene, coupled with high-efficiency HATU/DIPEA activation to ensure complete acylation.

  • Resin Preparation: Swell PEG-based resin in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling the Unnatural Amino Acid:

    • Pre-activate 4.0 equivalents of Fmoc-(S)- or Fmoc-(R)-2-Aminoundecanoic acid with 3.9 eq HATU and 8.0 eq DIPEA in DMF for 3 minutes.

    • Add the mixture to the resin and agitate for 2 hours.

    • Self-Validation Step: Perform a micro-cleavage of a few resin beads and analyze via LC-MS. Do not proceed to the next residue until >99% coupling efficiency is confirmed, as deletion sequences containing lipophilic anchors are notoriously difficult to purify.

  • Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol B: Dual MIC and Hemolysis Assay (Therapeutic Index Determination)

Causality: Evaluating antimicrobial efficacy (MIC) in a vacuum is a flawed paradigm for membrane-active peptides, as lipophilic anchors can cause indiscriminate cell lysis. By running a parallel hemolysis assay against human erythrocytes, we establish a self-validating Therapeutic Index (TI = HC 50​ / MIC) to prove actual biological selectivity.

  • MIC Determination (Broth Microdilution):

    • Prepare a 2-fold serial dilution of the purified peptide (0.5 to 128 µg/mL) in Mueller-Hinton broth.

    • Inoculate with E. coli or S. aureus to a final concentration of 5×105 CFU/mL.

    • Incubate at 37°C for 18 hours and determine the lowest concentration preventing visible growth.

  • Hemolysis Assay:

    • Wash fresh human red blood cells (hRBCs) in PBS and resuspend to a 1% (v/v) concentration.

    • Incubate hRBCs with the peptide dilutions for 1 hour at 37°C.

    • Centrifuge at 1000 x g for 10 minutes. Transfer the supernatant and measure absorbance at 414 nm (released hemoglobin).

    • Self-Validation Step: Include native anoplin as a baseline control, PBS as a 0% lysis negative control, and 1% Triton X-100 as a 100% lysis positive control.

  • Data Synthesis: Calculate the TI. A successful (R)-enantiomer substitution should demonstrate an equal or slightly higher MIC than the (S)-enantiomer, but a drastically higher HC 50​ , yielding a superior TI.

Pathway & Workflow Visualization

The following diagram illustrates the mechanistic divergence between the two enantiomers upon interaction with biological membranes.

G Base 2-Aminoundecanoic Acid (Lipophilic Membrane Anchor) S_form (S)-Enantiomer (L-form) Base->S_form R_form (R)-Enantiomer (D-form) Base->R_form Mech_S1 Preserves Right-Handed α-Helical Structure S_form->Mech_S1 Mech_S2 High Affinity for All Lipid Bilayers S_form->Mech_S2 Mech_R1 Induces Localized Helical Disruption R_form->Mech_R1 Mech_R2 Absolute Resistance to Endogenous Proteases R_form->Mech_R2 Result_S Potent Antimicrobial Efficacy (Retains Selectivity) Mech_S1->Result_S Mech_S2->Result_S Result_R Enhanced Therapeutic Index (Lower Hemolysis, High Stability) Mech_R1->Result_R Mech_R2->Result_R Outcome Bacterial Membrane Disruption & Cell Death Result_S->Outcome Result_R->Outcome

Fig 1: Mechanistic divergence of (S)- vs (R)-2-Aminoundecanoic acid in antimicrobial peptides.

References

  • Slootweg, J. C., et al. (2013). Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative. Bioorganic & Medicinal Chemistry Letters, 23(13), 3749-3752. [2]

  • Zhong, C., et al. (2020). Advances in the Study of Structural Modification and Biological Activities of Anoplin. Frontiers in Microbiology, 11, 1515. [4]

  • Sigma-Aldrich. (S)-2-Aminoundecanoic Acid Product Specification (CAS: 1254251-27-8).[1]

  • MolCore. (R)-2-Aminoundecanoic Acid Product Specification (CAS: 1313054-79-3).[3]

Sources

Comparative Study of (S)-2-Aminoundecanoic Acid and Other Non-Canonical Amino Acids in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Causality

The optimization of cationic α-helical antimicrobial peptides (AMPs), such as the decapeptide anoplin, fundamentally relies on balancing two opposing forces: membrane affinity (hydrophobicity) and target selectivity (low hemolytic activity). While increasing the lipophilic nature of a peptide generally lowers its Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus, it frequently triggers indiscriminate lysis of mammalian eukaryotic cells[1].

As a highly specialized non-canonical amino acid, (S)-2-aminoundecanoic acid (a C11 lipophilic α-amino acid) offers a precise structural solution to this bottleneck. By substituting native hydrophobic residues (e.g., Leucine or Isoleucine) with (S)-2-aminoundecanoic acid within the peptide sequence, researchers can create a localized "membrane anchor"[2].

The Causality of Selectivity: Why does internal incorporation succeed where traditional N-terminal fatty acid acylation fails? N-terminal acylation uniformly increases the global hydrophobicity of the peptide, often disrupting the delicate amphipathic balance and leading to a complete loss of selectivity (high hemolysis)[2]. In contrast, internal substitution with (S)-2-aminoundecanoic acid preserves the spatial distribution of positively charged side chains and the overall +4 charge essential for differentiating bacterial membranes from normal mammalian cells[1]. This localized anchoring enhances antimicrobial activity while retaining a favorable therapeutic index[2].

Comparative Analysis: (S)-2-Aminoundecanoic Acid vs. Alternatives

To objectively evaluate the performance of (S)-2-aminoundecanoic acid, we must benchmark it against other common peptide modification strategies:

  • N-Terminal Acylation (e.g., Decanoic/Dodecanoic Acid): Appends a fatty acid chain to the N-terminus. While it drastically improves membrane affinity and helicity, it routinely abolishes selectivity, rendering the peptide highly toxic to erythrocytes[2].

  • Shorter/Longer Lipophilic Amino Acids (e.g., C8 or C12 α-amino acids): Chain length is highly vital[1]. C8 derivatives often fail to provide sufficient anchoring depth, while C12+ derivatives mimic the toxicity profile of N-acylated peptides. The C11 chain of (S)-2-aminoundecanoic acid represents an optimal thermodynamic "sweet spot."

  • D-Amino Acid Substitution (e.g., D-Leucine): Primarily utilized to disrupt α-helical structure slightly to reduce hemolysis or to confer resistance against proteolytic degradation. While safe, D-amino acids do not actively drive the membrane insertion required to lower the MIC against multidrug-resistant strains[1].

Quantitative Performance Data

The following table summarizes the biological performance of modified Anoplin analogs, demonstrating the superior therapeutic index achieved via (S)-2-aminoundecanoic acid incorporation.

Modification StrategyModification TypeMIC vs. E. coli (µg/mL)Hemolysis EC50 (µg/mL)Selectivity Index (EC50/MIC)Clinical Viability
Native Anoplin None~100.0>500.0>5.0Low (Weak Activity)
(S)-2-Aminoundecanoic Acid Internal Substitution (C11)6.25 - 12.5150.0 - 300.0~24.0 High (Potent & Selective)
N-Acylation N-Terminal Decanoic Acid~3.12<10.0<1.0Low (Highly Toxic)
D-Amino Acid D-Leu Substitution~50.0>500.0>10.0Moderate (Stable but Weak)

Data synthesized from established structure-activity relationship studies on lipophilic AMP derivatives[2],[1].

Logical Workflows and Mechanisms

To visualize the strategic advantage of (S)-2-aminoundecanoic acid, the following diagrams map the optimization workflow and the divergent mechanisms of action at the membrane interface.

Workflow A Native AMP (e.g., Anoplin) Weak Membrane Affinity B Identify Hydrophobic Face via Helical Wheel A->B C Select (S)-2-Aminoundecanoic Acid (C11 Lipophilic Anchor) B->C D Compare: N-Terminal Acylation (Complete Loss of Selectivity) B->D E Fmoc-SPPS Synthesis & Purification C->E D->E F MIC Assay (E. coli / S. aureus) E->F G Hemolysis Assay (RBCs) E->G H Therapeutic Index Validation (High Activity, Retained Selectivity) F->H G->H

Fig 1. Workflow for AMP optimization using lipophilic non-canonical amino acids.

Mechanism N Bacterial Membrane Interaction C11 (S)-2-Aminoundecanoic Acid Internal Substitution N->C11 N_Acyl N-Terminal Fatty Acid Acylation N->N_Acyl Mech1 Preserves Amphipathic Balance & Positive Charge Distribution C11->Mech1 Mech2 Over-hydrophobicity Disrupts Helical Amphipathicity N_Acyl->Mech2 Res1 Selective Disruption (Bacterial Targeting) Mech1->Res1 Res2 Non-Selective Lysis (High Hemolysis) Mech2->Res2

Fig 2. Divergent mechanisms of membrane disruption based on modification type.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols integrate internal validation checkpoints.

Protocol A: Fmoc-SPPS Incorporation of (S)-2-Aminoundecanoic Acid

Causality Check: The long C11 aliphatic chain of (S)-2-aminoundecanoic acid induces significant steric hindrance and promotes on-resin aggregation. Standard coupling conditions will fail, necessitating high-efficiency coupling reagents and self-validating colorimetric tests.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes to ensure optimal accessibility for C-terminal amidation.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 times).

  • Sterically Hindered Coupling:

    • Activate 3.0 equivalents of Fmoc-(S)-2-aminoundecanoic acid using 2.9 eq of HATU and 6.0 eq of DIPEA in DMF.

    • Add to resin and agitate for 2 hours (extended time due to the C11 chain).

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Validation Gate: If the beads turn blue (primary amines present), perform a mandatory double-coupling cycle. If yellow (complete coupling), proceed to the next amino acid.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Therapeutic Index Validation (MIC & Hemolysis)

Causality Check: A lipophilic modification is only successful if it lowers the MIC without breaching the hemolytic threshold. This protocol uses a dual-assay system to calculate the exact Selectivity Index.

  • MIC Determination (Broth Microdilution):

    • Prepare a two-fold serial dilution of the purified peptide (from 250 µg/mL down to 0.5 µg/mL) in Mueller-Hinton broth.

    • Inoculate with E. coli ATCC 25922 to achieve a final concentration of 5×105 CFU/mL.

    • Incubate at 37°C for 18 hours. The MIC is the lowest concentration with no visible bacterial growth.

  • Hemolysis Assay (Eukaryotic Toxicity):

    • Wash human red blood cells (hRBCs) with PBS until the supernatant is clear, then prepare a 1% (v/v) hRBC suspension in PBS.

    • Incubate the hRBC suspension with varying concentrations of the peptide for 1 hour at 37°C.

    • Self-Validation Controls: Include 0.1% Triton X-100 as a 100% lysis positive control, and pure PBS as a 0% lysis negative control. The assay is only valid if the positive control yields an absorbance >0.8 at 414 nm.

    • Centrifuge at 1000 × g for 10 min. Measure the absorbance of the supernatant at 414 nm to quantify hemoglobin release.

  • Data Synthesis: Calculate the EC50 (concentration causing 50% hemolysis). Divide the EC50 by the MIC to determine the Selectivity Index.

References

  • Slootweg, J. C., et al. "Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative." Bioorganic & Medicinal Chemistry Letters 23.13 (2013): 3749-3752. URL:[Link]

  • Zhong, C., et al. "Advances in the Study of Structural Modification and Biological Activities of Anoplin." Frontiers in Microbiology 11 (2020): 1562. URL:[Link]

  • Idowu, T., et al. "Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics." ACS Infectious Diseases 8.10 (2022): 2035-2054. URL:[Link]

Sources

A Comparative Guide to NMR Spectroscopy for the Structural Elucidation of (S)-2-Aminoundecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of (S)-2-aminoundecanoic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of one-dimensional (1D) and two-dimensional (2D) NMR methods, supported by experimental data and protocols. Our focus is on providing not just procedural steps, but the scientific reasoning that underpins experimental design and data interpretation, ensuring a robust and validated approach to structural characterization.

(S)-2-Aminoundecanoic acid, a non-proteinogenic amino acid with a long aliphatic side chain, and its derivatives are of increasing interest in various fields, including medicinal chemistry and material science. The precise and unambiguous determination of their chemical structure is paramount for understanding their biological activity and physical properties. NMR spectroscopy stands as the most powerful analytical tool for this purpose, offering detailed insights into molecular connectivity, stereochemistry, and conformation.

The Foundational Pillars of Structural Elucidation: 1D NMR Spectroscopy

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the initial and fundamental overview of a molecule's structure.

¹H NMR: A Proton's Perspective

¹H NMR spectroscopy is typically the first experiment performed. It provides information about the chemical environment, number, and connectivity of protons in a molecule. In the context of an N-acyl (S)-2-aminoundecanoic acid derivative, the ¹H NMR spectrum can be divided into several key regions:

  • Amide Proton (N-H): This proton typically appears as a doublet (due to coupling with the α-proton) in the downfield region (δ 6-8 ppm). Its chemical shift can be sensitive to solvent and concentration.

  • α-Proton (α-H): The proton attached to the chiral center (C2) is crucial for structural confirmation. It usually resonates between δ 4.0 and 4.5 ppm and its multiplicity (typically a multiplet) provides information about its coupling to the N-H proton and the protons on the adjacent methylene group (C3).

  • Aliphatic Chain Protons: The long undecanoyl chain gives rise to a series of overlapping signals in the upfield region (δ 0.8-1.7 ppm). The terminal methyl group (CH₃) typically appears as a triplet around δ 0.9 ppm.

  • Acyl Group Protons: The chemical shifts of the protons on the N-acyl group will depend on its specific structure.

¹³C NMR: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Key signals to identify in an N-acyl (S)-2-aminoundecanoic acid derivative include:

  • Carbonyl Carbons (C=O): The amide and carboxylic acid carbonyl carbons are the most downfield signals, typically appearing in the range of δ 170-180 ppm.

  • α-Carbon (C2): The chiral carbon atom, directly attached to the nitrogen, resonates around δ 50-60 ppm.

  • Aliphatic Chain Carbons: The carbons of the undecanoyl chain will appear in the δ 14-40 ppm region.

  • Acyl Group Carbons: The chemical shifts of the carbons in the N-acyl group will be characteristic of that moiety.

Delving Deeper: A Comparative Analysis of 2D NMR Techniques

While 1D NMR provides a foundational understanding, complex structures and subtle isomeric differences necessitate the use of 2D NMR experiments. These techniques reveal correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the molecular structure.

NMR Technique Information Provided Strengths Limitations
¹H-¹H COSY Shows correlations between J-coupled protons (typically through 2-3 bonds).Excellent for identifying adjacent protons and tracing out spin systems within the molecule.Can be complex to interpret in regions with significant signal overlap.
¹H-¹³C HSQC Shows direct one-bond correlations between protons and the carbons they are attached to.Highly sensitive and provides a direct link between the proton and carbon skeletons. Simplifies the assignment of protonated carbons.Does not provide information about quaternary carbons or long-range connectivities.
¹H-¹³C HMBC Shows long-range correlations (typically through 2-4 bonds) between protons and carbons.Crucial for connecting different spin systems and for assigning quaternary carbons. Essential for confirming the overall molecular structure.Less sensitive than HSQC. The absence of a correlation does not definitively rule out a connectivity.
Visualizing the NMR Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an (S)-2-aminoundecanoic acid derivative using a combination of 1D and 2D NMR techniques.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structural Elucidation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC H1_NMR->HSQC Proton Assignments C13_NMR ¹³C NMR C13_NMR->HSQC Carbon Assignments HMBC ¹H-¹³C HMBC COSY->HMBC Connect Spin Systems HSQC->HMBC Confirm Assignments Structure Final Structure Confirmation HMBC->Structure Define Overall Connectivity

Caption: Key HMBC correlations for structural confirmation.

Ensuring Stereochemical Integrity: Chiral Purity Determination

For chiral molecules like (S)-2-aminoundecanoic acid derivatives, confirming the enantiomeric purity is often a critical requirement. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.

Comparative Methods for Enantiomeric Purity Assessment
Method Principle Advantages Disadvantages
Chiral Derivatizing Agents (CDAs) The chiral analyte is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers, which are distinguishable by NMR. [1]Can provide large chemical shift differences between diastereomers, allowing for accurate quantification.The reaction must go to completion, and the derivatizing agent must be enantiomerically pure. The original sample is consumed.
Chiral Solvating Agents (CSAs) A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum. [1]Non-destructive method, and the sample can be recovered. Simple to implement.The chemical shift differences are often smaller than with CDAs, which can make quantification more challenging.
Protocol 2: Chiral Purity Determination using a Chiral Solvating Agent
  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the (S)-2-aminoundecanoic acid derivative in a suitable deuterated solvent.

  • Addition of CSA: Add a small amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Equilibration: Gently mix the sample and allow it to equilibrate for a few minutes.

  • Final Spectrum: Acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The presence of the enantiomeric impurity (the (R)-enantiomer) will be indicated by the appearance of a new set of signals for one or more protons, typically those close to the chiral center. The enantiomeric excess (% ee) can be calculated by integrating the signals corresponding to the major (S) and minor (R) enantiomers.

Conclusion

The structural elucidation of (S)-2-aminoundecanoic acid derivatives is a multifaceted process that relies on the synergistic application of various NMR techniques. While 1D NMR provides a fundamental overview, the unambiguous assignment of all atoms and the confirmation of the overall molecular structure necessitate the use of 2D NMR experiments such as COSY, HSQC, and HMBC. Furthermore, the use of chiral auxiliaries in NMR spectroscopy offers a reliable method for determining the enantiomeric purity of these chiral molecules. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently and accurately characterize these important compounds.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]

  • The Preparation of Long Chain N-Acylamino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

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Mass spectrometry analysis of peptides containing (S)-2-Aminoundecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Characterization of Peptides Containing (S)-2-Aminoundecanoic Acid: A Comparative Methodology Guide

Introduction

The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern peptide drug development. Specifically, (S)-2-Aminoundecanoic acid (S-2-AUA)—an aliphatic UAA featuring a highly hydrophobic 9-carbon side chain—is frequently engineered into antimicrobial peptides (AMPs) like anoplin to enhance membrane permeability, proteolytic stability, and half-life 1.

However, from an analytical perspective, analyzing S-2-AUA-containing peptides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) introduces severe bottlenecks. The extreme hydrophobicity alters chromatographic retention unpredictably, while the long aliphatic chain disrupts standard gas-phase fragmentation pathways. As a Senior Application Scientist, I have designed this guide to objectively compare chromatographic and fragmentation alternatives, providing a self-validating protocol for the robust characterization of S-2-AUA peptides.

Chromatographic Causality: Overcoming the "Sticky Peptide" Phenomenon

Standard peptide mapping relies heavily on C18 reversed-phase columns. However, when applied to S-2-AUA peptides, C18 stationary phases routinely fail.

  • The Causality: The 9-carbon nonyl side chain of S-2-AUA acts as a lipidic anchor. On a densely packed C18 column, the hydrophobic interaction is so strong that the peptide partitions irreversibly into the stationary phase. Eluting it requires extreme concentrations of organic solvent (often >60% Acetonitrile), which can cause the peptide to precipitate on-column, leading to severe peak tailing, low recovery, and persistent carryover.

  • The Alternative: Transitioning to a C8 or C4 column reduces the hydrophobic surface area. A C8 column provides sufficient retention for baseline separation while allowing dynamic, reversible partitioning. This ensures sharp peak shapes and >90% recovery. Furthermore, modifying Mobile Phase B to include Isopropanol (IPA) disrupts these strong hydrophobic interactions far better than Acetonitrile alone.

Gas-Phase Fragmentation Dynamics: The Energy Sink Effect

Accurate localization of the S-2-AUA modification requires comprehensive backbone fragmentation. We compared Higher-energy Collisional Dissociation (HCD) against Electron Transfer Dissociation (ETD) and the hybrid EThcD approach.

  • The Causality: HCD relies on vibrational excitation. When an S-2-AUA peptide undergoes HCD, the massive aliphatic side chain acts as a "vibrational energy sink." The collision energy is absorbed by the carbon-carbon bonds of the side chain rather than distributing evenly along the peptide backbone. This results in the preferential neutral loss of the lipidic chain and sparse b/y ion generation, leaving critical sequence gaps.

  • The Alternative: ETD induces fragmentation via the transfer of an electron to the protonated peptide, triggering a radical-driven cleavage of the N-Cα bond 2. Because this process is independent of vibrational energy distribution, it completely bypasses the energy sink effect. ETD preserves the labile S-2-AUA side chain intact on the fragment ions, generating a rich c/z ion series. For optimal sequence coverage, EThcD (combining ETD with supplemental HCD activation) is the gold standard for difficult-to-sequence lipopeptides 3.

Visualizing the Analytical Strategy

LCMS_Workflow A Sample Prep (50% ACN, 0.1% FA) B RP-LC Separation (C8 Column, 40°C) A->B C ESI Source (Positive Ion Mode) B->C D Orbitrap MS1 (High Res 120k) C->D E MS2 Fragmentation (EThcD / ETD) D->E

Optimized LC-MS/MS workflow for highly hydrophobic S-2-AUA peptides.

Fragmentation_Comparison cluster_HCD Vibrational Activation cluster_ETD Radical-Driven Cleavage Precursor [M+nH]n+ Precursor (S-2-AUA Peptide) HCD HCD Precursor->HCD ETD ETD / EThcD Precursor->ETD HCD_Res b/y ions (Neutral loss of side chain, poor backbone cleavage) HCD->HCD_Res ETD_Res c/z ions (Intact S-2-AUA side chain, high sequence coverage) ETD->ETD_Res

Gas-phase fragmentation pathways of S-2-AUA peptides: HCD vs. ETD.

Self-Validating Experimental Protocol

To ensure scientific integrity, every analytical run must internally validate its own performance. This step-by-step protocol incorporates built-in system suitability checks.

Step 1: Sample Preparation & Solubilization

  • Action: Dissolve the lyophilized S-2-AUA peptide in 50% Acetonitrile (ACN) / 50% Water with 0.1% Formic Acid (FA).

  • Causality: High aqueous content causes highly hydrophobic peptides to form micelles or irreversibly adsorb to polypropylene tubes. A 50% ACN starting condition ensures monomeric solubilization.

  • Self-Validation Check: Spike the sample with 100 fmol/µL of a heavy-isotope labeled standard (e.g.,[13C/15N]-Leu-Enkephalin). If the standard's MS1 signal drops by >20% compared to a neat solution, ion suppression from micelle formation or sample impurities is occurring, and the sample must be re-diluted.

Step 2: LC Gradient Optimization

  • Column: C8, 2.1 x 50 mm, 1.7 µm particle size, maintained at 40°C.

  • Mobile Phases: (A) H₂O + 0.1% FA; (B) 50% ACN / 50% Isopropanol (IPA) + 0.1% FA.

  • Gradient: 10% B to 85% B over 15 minutes.

  • Self-Validation Check: Run a blank injection immediately after the highest concentration sample. Carryover must be <0.1%. If higher, increase the IPA concentration in the column wash step to 75%.

Step 3: MS/MS Acquisition Parameters

  • Instrument: Orbitrap mass spectrometer equipped with an ETD source.

  • MS1: Resolution 120,000 at m/z 200; AGC target 3e6.

  • MS2 (EThcD): Isolate precursor with a 1.5 m/z window. Apply ETD reaction time of 50-100 ms (calibrated dynamically based on charge state), followed by supplemental HCD activation at 15% Normalized Collision Energy (NCE).

  • Self-Validation Check: Monitor the fluoranthene radical anion signal during the run. ETD efficiency relies on a stable reagent ion flux; a drop in fluoranthene signal invalidates the fragmentation data and requires source maintenance.

Quantitative Performance Comparison

Table 1: Chromatographic Performance Across Stationary Phases

Column ChemistryPeak Width (FWHM)Carryover (%)Recovery (%)Suitability for S-2-AUA
C18 (Standard) 12.5 sec> 5.0%< 40%Poor (Irreversible binding)
C8 (Optimized) 4.2 sec< 0.1%> 92%Excellent
C4 (Alternative) 5.1 sec< 0.1%> 95%Good (Slightly less retention)

Table 2: MS/MS Fragmentation Strategy Comparison

Fragmentation ModeSequence CoverageUAA Side Chain RetentionPrimary Ion SeriesDiagnostic Utility
HCD 35 - 50%Low (Frequent neutral loss)b and y ionsLow (Energy sink effect)
ETD 70 - 85%High (Intact modification)c and z ionsHigh
EThcD > 95%High (Intact modification)b, y, c, and z ionsGold Standard

References

  • Uggerhøj, L. E., et al. "Rational Design of Alpha-Helical Antimicrobial Peptides: Do's and Don'ts.
  • "Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer." Analytical Chemistry.
  • "Illuminating the dark space of bioactive peptides with mass spectrometry." RSC Publishing.

Sources

A Comparative Guide to Determining the Absolute Configuration of 2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereochemical Integrity

In the fields of pharmaceutical development and chemical biology, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of biological function and safety. Chiral molecules, such as the non-proteinogenic amino acid 2-aminoundecanoic acid, exist as non-superimposable mirror images called enantiomers. While physically similar, these enantiomers can exhibit drastically different pharmacological, toxicological, and metabolic profiles.[1][2] Therefore, the unambiguous assignment of the absolute configuration at a stereocenter is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth comparison of the primary analytical methodologies used to determine the absolute configuration of chiral molecules like 2-aminoundecanoic acid. We move beyond simple procedural descriptions to explore the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific needs. The methods are presented not as isolated procedures, but as self-validating systems designed to deliver trustworthy and definitive stereochemical assignments.

Foundational Concepts: Defining Absolute Configuration

Absolute configuration describes the definitive 3D spatial arrangement of substituents around a chiral center.[3] This is most commonly designated using the Cahn-Ingold-Prelog (CIP) convention, which assigns priorities to the substituents based on atomic number. The molecule is then oriented with the lowest-priority substituent pointing away from the viewer. If the sequence from highest to lowest priority (1→2→3) is clockwise, the configuration is assigned R (from the Latin rectus, right); if counter-clockwise, it is assigned S (from the Latin sinister, left).[3][4] For 2-aminoundecanoic acid, the chiral center is the alpha-carbon (C2), and determining whether it is the (R)- or (S)-enantiomer is our primary objective.

A Comparative Analysis of Key Methodologies

The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the availability of instrumentation, and the required level of certainty.[1] We will compare four powerful and widely adopted techniques: Single-Crystal X-ray Diffraction, Vibrational Circular Dichroism (VCD), NMR-based derivatization (Mosher's Method), and HPLC-based derivatization (Marfey's Method).

Table 1: High-Level Comparison of Absolute Configuration Determination Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)Chiral HPLC (Marfey's Method)
Principle Direct 3D structure determination via anomalous dispersion of X-rays.[5][6]Measures the differential absorption of left and right circularly polarized infrared light in solution.[7][8]Formation of diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for stereochemical deduction.[9][10]Formation of diastereomeric derivatives that are separated by HPLC; elution order determines configuration.[11][12]
Sample Requirement High-quality single crystal (often difficult to obtain).[2][13]Soluble sample (neat liquid, oil, or solution); mg quantity.[14]Soluble sample; requires derivatization with both (R)- and (S)-reagents.[15]Hydrolyzed sample for derivatization; requires authentic L- and D-standards for comparison.[11]
Key Advantage Unambiguous, "gold standard" result when successful.[16]No crystallization needed; applicable to a wide range of molecules in their native solution state.[7][14]Widely accessible instrumentation (NMR); well-established and reliable empirical model.[15]Highly sensitive and excellent for amino acids; can resolve complex mixtures.[11]
Key Limitation The absolute requirement for a suitable single crystal can be a major bottleneck.[6][16]Requires quantum chemical (DFT) calculations for interpretation; can be challenging for highly flexible molecules.[16][17]Requires successful chemical derivatization; interpretation can be ambiguous if the conformational model is not rigid.[18]Destructive to the sample (hydrolysis); relies on the availability of pure derivatizing agents and standards.[19]
Confidence Level Very HighHighHighHigh (with proper standards)

In-Depth Technical Review and Experimental Workflows

Single-Crystal X-ray Diffraction (XRD): The Definitive Method

XRD stands as the unequivocal gold standard for determining absolute configuration.[16] The technique provides a direct visualization of the molecular structure in three dimensions.

  • Causality of the Method: The ability to determine absolute, rather than just relative, configuration hinges on the phenomenon of anomalous dispersion (or resonant scattering).[5][6] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks the centrosymmetric nature of the diffraction pattern (Friedel's Law), meaning the intensity of a reflection (hkl) is no longer equal to its inverse (-h-k-l). By analyzing these intensity differences (Bijvoet pairs), the absolute spatial arrangement of the atoms can be determined.[20]

  • Self-Validating System: The primary validation metric is the Flack parameter .[1] A successful refinement of the correct structure should yield a Flack parameter close to 0 with a small standard uncertainty. A value near 1 indicates the inverted structure is correct, while a value near 0.5 suggests a racemic crystal or other problems.[1][20]

  • Limitations: The primary and often insurmountable hurdle is the growth of a high-quality single crystal. For molecules like 2-aminoundecanoic acid, which may be oils or difficult-to-crystallize solids, this can halt progress.[16]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD is a form of chiroptical spectroscopy that measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7][8] Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra.[17]

  • Causality of the Method: VCD transitions originate from molecular vibrations.[7] Unlike electronic CD, which is limited to molecules with chromophores, VCD provides a rich spectrum of bands for nearly any chiral molecule, making it broadly applicable. The absolute configuration is determined not from the experimental spectrum alone, but by comparing it to a spectrum predicted by quantum mechanics.[2][8]

  • Self-Validating Workflow: The VCD workflow is a powerful marriage of experiment and theory.

    • Experimental Measurement: The VCD and IR spectra of the 2-aminoundecanoic acid sample are measured in a suitable solvent (e.g., CDCl₃).

    • Computational Modeling: Using Density Functional Theory (DFT), a conformational search is performed for one enantiomer (e.g., the S-enantiomer). The geometry of each low-energy conformer is optimized, and their individual VCD spectra are calculated.

    • Spectral Comparison: A Boltzmann-averaged theoretical VCD spectrum is generated from the calculated conformers. This predicted spectrum for the S-enantiomer is compared to the experimental spectrum. A direct match in the signs and relative intensities of the major bands confirms the sample is the S-enantiomer. If the experimental spectrum is a mirror image of the calculated one, the sample is the R-enantiomer.[16]

VCD_Workflow cluster_exp Experimental Path cluster_theory Computational Path Exp_Sample Sample of 2-Aminoundecanoic Acid VCD_Spec Measure VCD/IR Spectra Exp_Sample->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Comparison Compare Spectra (Signs & Intensities) Exp_Spectrum->Comparison Theory_Structure Hypothesized Structure (e.g., S-enantiomer) DFT_Calc DFT Conformational Search & VCD Calculation Theory_Structure->DFT_Calc Theory_Spectrum Predicted VCD Spectrum DFT_Calc->Theory_Spectrum Theory_Spectrum->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for VCD-based absolute configuration assignment.

Mosher's Method: NMR-Based Configurational Analysis

Mosher's method is a classic and reliable NMR technique for assigning the absolute configuration of chiral amines and alcohols.[9][15] It does not require specialized instrumentation beyond a standard NMR spectrometer.

  • Causality of the Method: The method involves derivatizing the amine with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[10] These diastereomers are chemically distinct and will have different chemical shifts (δ) in their ¹H NMR spectra. The key insight from Mosher's model is that the diastereomers adopt a preferred conformation where the bulky phenyl and trifluoromethyl groups of the MTPA moiety create a distinct anisotropic shielding/deshielding cone. Protons on one side of this "plane" will be shielded (shifted upfield) relative to the other diastereomer, while protons on the other side will be deshielded (shifted downfield).[21]

  • Self-Validating Protocol: The protocol is inherently self-validating because it relies on a consistent pattern of chemical shift differences (Δδ = δS - δR).

Mosher_Method_Workflow cluster_R (R)-MTPA Path cluster_S (S)-MTPA Path Analyte 2-Aminoundecanoic Acid (Unknown Configuration) Deriv_R Derivatize with (R)-MTPA-Cl Analyte->Deriv_R Deriv_S Derivatize with (S)-MTPA-Cl Analyte->Deriv_S Diastereomer_R (R,X)-Diastereomer Deriv_R->Diastereomer_R NMR_R Acquire ¹H NMR Diastereomer_R->NMR_R Analysis Calculate Δδ = δS - δR for all protons NMR_R->Analysis Diastereomer_S (S,X)-Diastereomer Deriv_S->Diastereomer_S NMR_S Acquire ¹H NMR Diastereomer_S->NMR_S NMR_S->Analysis Assignment Apply Mosher's Model Assign Configuration Analysis->Assignment

Caption: Workflow for Mosher's method using dual derivatizing agents.

Experimental Protocol: Mosher's Amide Analysis

  • Preparation: Divide the 2-aminoundecanoic acid sample (~5 mg) into two dry NMR tubes.

  • Derivatization:

    • To Tube A, add (R)-MTPA chloride (1.1 eq) in anhydrous pyridine-d5.

    • To Tube B, add (S)-MTPA chloride (1.1 eq) in anhydrous pyridine-d5.

    • Allow both reactions to proceed to completion at room temperature (monitor by TLC or LC-MS).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples. Ensure identical acquisition parameters.

  • Data Analysis:

    • Assign all proton signals for both diastereomers.

    • Calculate the chemical shift difference, Δδ = δ(S-amide) - δ(R-amide), for each assigned proton.

    • Apply Mosher's model: Protons with a positive Δδ are on one side of the MTPA plane, and those with a negative Δδ are on the other. A consistent pattern across the molecule's backbone and sidechain confirms the assignment.

Marfey's Method: Chiral HPLC Analysis

Marfey's method is a robust technique specifically designed for determining the absolute configuration of amino acids.[11] It relies on derivatization followed by chromatographic separation.

  • Causality of the Method: The amino acid sample is derivatized with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA, or Marfey's Reagent).[11][12] This reaction creates diastereomeric adducts. For example, L-FDAA reacting with a racemic mixture of 2-aminoundecanoic acid will produce L-DNB-Ala-L-AA and L-DNB-Ala-D-AA. These diastereomers have different physical properties and can be separated using standard reverse-phase HPLC.[11]

  • Self-Validating Protocol: The method is validated by direct comparison to standards. The retention times of the derivatives from the unknown sample are compared to the retention times of derivatives formed from authentic L- and D-2-aminoundecanoic acid standards.

    • Typically, for α-amino acids, the L-L diastereomer elutes earlier than the L-D diastereomer.[12] This empirical rule provides a strong basis for assignment, but must be confirmed with standards for an unambiguous result.

Experimental Protocol: Marfey's Method

  • Standard Preparation: Prepare separate solutions of authentic L- and D-2-aminoundecanoic acid standards (~1 mg/mL).

  • Derivatization:

    • In three separate vials (Unknown, L-Standard, D-Standard), dissolve the amino acid in 100 µL of water.

    • Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Add 40 µL of 1 M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Cool to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the three samples onto a C18 HPLC column.

    • Elute with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution at 340 nm (the absorbance maximum of the DNB chromophore).[11]

  • Data Analysis:

    • Compare the retention time of the derivative in the "Unknown" sample to the retention times from the "L-Standard" and "D-Standard" samples. A direct match in retention time confirms the absolute configuration.

Conclusion and Strategic Recommendations

The determination of the absolute configuration of 2-aminoundecanoic acid is an essential task that can be approached with several robust and reliable methods. The optimal choice is dictated by the specific circumstances of the project.

Decision_Tree Start Start: Need Absolute Configuration Q_Crystal Can you grow a high-quality single crystal? Start->Q_Crystal A_XRD Use X-ray Crystallography (Flack Parameter) Q_Crystal->A_XRD  Yes Q_VCD Access to VCD & DFT? Is molecule not overly flexible? Q_Crystal->Q_VCD  No / Difficult A_VCD Use VCD Spectroscopy Q_VCD->A_VCD  Yes Q_NMR Access to NMR? Can you derivatize? Q_VCD->Q_NMR  No A_Mosher Use Mosher's Method Q_NMR->A_Mosher  Yes A_Marfey Use Marfey's Method (Requires Standards) Q_NMR->A_Marfey  No, but have access to HPLC

Caption: Decision workflow for selecting an appropriate method.

  • For Unambiguous, Definitive Results: If a high-quality single crystal can be obtained, X-ray crystallography is the preferred method.

  • For Non-Crystalline Samples in Solution: Vibrational Circular Dichroism is an exceptionally powerful and increasingly accessible technique that avoids the need for crystallization or derivatization.

  • For Rapid, Accessible Analysis: When specialized chiroptical instrumentation is unavailable, NMR-based techniques like Mosher's method are highly reliable and utilize standard laboratory equipment.

  • For Amino-Acid Specific, High-Throughput Analysis: Marfey's method is specifically optimized for amino acids and is an excellent choice, particularly when analyzing multiple samples or when authentic standards are readily available.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently and efficiently determine the absolute configuration of 2-aminoundecanoic acid, ensuring the stereochemical integrity of their work.

References

  • Biotools Inc. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Aiello, F., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Retrieved from [Link]

  • Fujii, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Retrieved from [Link]

  • Schenk, H. (Ed.). (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereoselective Synthesis. Retrieved from [Link]

  • Harada, K., et al. (2001). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Analytical Chemistry. Retrieved from [Link]

  • Hoye, T. R., et al. (1993). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Analytical Chemistry. Retrieved from [Link]

  • Li, G., et al. (2015). Chiral sensors for determining the absolute configurations of α-amino acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Hoyt, H. M., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]

  • Contel, M., et al. (2009). A Simple Method for Determining the Absolute Configuration of alpha-Amino Acids. Journal of Chemical Education. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • ChemTalk. (2023). Absolute Configuration. Retrieved from [Link]

  • El-Elimat, T., et al. (2021). Combining JBCA and Marfey's methodology to determine the absolute configuration of threonines: the case of gunungamide A, a new cyclic depsipeptide containing chloropyrrole from the sponge Discodermia sp.. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Advanced Marfey's Method for the Determination of the Absolute Configuration of Ogipeptins. Retrieved from [Link]

  • Nafie, L. A., & Freedman, T. B. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • Semantic Scholar. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Retrieved from [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality. Retrieved from [Link]

  • Britton, R. A., et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine utilizing the Mosher method. The Aquila Digital Community. Retrieved from [Link]

  • Wang, Y., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Absolute configuration – Knowledge and References. Retrieved from [Link]

  • Tiefenbacher, K., et al. (2017). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition. Retrieved from [Link]

  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy. Retrieved from [Link]

  • Seco, J. M., et al. (2006). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]

  • Ye, P., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Retrieved from [Link]

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Benchmarking (S)-2-Aminoundecanoic Acid in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, selective, and structurally diverse catalysts is paramount. While amino acids like L-proline have established themselves as workhorses in the field, the catalytic potential of many other chiral building blocks remains underexplored. This guide provides a comprehensive performance benchmark of (S)-2-Aminoundecanoic acid in the context of a classic catalytic transformation, the asymmetric aldol reaction.

Due to a notable scarcity of published experimental data on the catalytic use of (S)-2-Aminoundecanoic acid, this guide establishes a robust baseline by comparing the well-documented performance of L-proline and the sterically hindered L-tert-leucine. We then offer a scientifically grounded, albeit more qualitative, assessment of (S)-2-Aminoundecanoic acid's potential, based on structure-activity relationships and the influence of its long alkyl chain. This analysis aims to provide valuable insights for researchers considering this or similar long-chain amino acids for novel catalyst design and application.

The Landscape of Amino Acid-Catalyzed Aldol Reactions

The direct asymmetric aldol reaction, a cornerstone of C-C bond formation, serves as an excellent platform for evaluating catalyst performance. The reaction typically involves the addition of a ketone to an aldehyde, mediated by a chiral amino acid catalyst, to produce a β-hydroxy ketone with high stereoselectivity. The accepted mechanism for proline-catalyzed reactions proceeds through an enamine intermediate, where the chirality of the amino acid dictates the facial selectivity of the electrophilic attack.[1]

Benchmark Reaction: Asymmetric Aldol Condensation

To provide a clear and quantitative comparison, we will focus on the well-studied asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction is a standard for evaluating the efficacy of new organocatalysts.[2][3]

Performance of Established Amino Acid Catalysts

L-proline is widely recognized for its ability to catalyze the aldol reaction with high enantioselectivity.[4][5] L-tert-leucine, with its bulky tert-butyl group, offers an interesting point of comparison, as steric hindrance can significantly influence catalyst performance.

CatalystSolventTime (h)Yield (%)d.r. (anti/syn)ee (%) [anti]
L-Proline DMSO2495>95:599
L-tert-Leucine DMSO48775.5:188

Table 1: Performance of L-Proline and L-tert-Leucine in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. Data compiled from publicly available resources.[2][6]

The data clearly indicates that L-proline is a highly effective catalyst for this transformation, providing an excellent yield and outstanding stereocontrol. L-tert-leucine, while still a competent catalyst, shows a lower yield and reduced diastereoselectivity and enantioselectivity under similar conditions, likely due to the steric bulk of the tert-butyl group influencing the transition state geometry.

(S)-2-Aminoundecanoic Acid: A Structural Perspective and Performance Outlook

Key Structural Features and Their Potential Catalytic Implications:

  • Chiral Center: The (S)-stereochemistry at the α-carbon is the primary source of chirality and will be the key determinant in inducing enantioselectivity.

  • Amino and Carboxylic Acid Groups: These functional groups are essential for the catalytic cycle, enabling the formation of the enamine intermediate and participating in hydrogen bonding to orient the substrates in the transition state.

  • Long Alkyl Chain (C9): This is the most significant differentiating feature compared to proline and tert-leucine. The hydrophobicity of this chain is likely to have a profound impact on the catalyst's behavior.[7]

Expected Performance and Causality:

  • Solubility and Reaction Medium: The long alkyl chain will drastically alter the catalyst's solubility profile. While proline is soluble in polar aprotic solvents like DMSO, (S)-2-Aminoundecanoic acid will exhibit significantly more lipophilic character. This could be advantageous in less polar reaction media where increased solubility of the catalyst could enhance reaction rates. Conversely, in polar solvents, the catalyst might form micelles or aggregates, potentially leading to unique catalytic activity or inhibition.[8]

  • Steric Effects: The linear nonyl chain is less sterically demanding in the immediate vicinity of the chiral center compared to the tert-butyl group of L-tert-leucine. This might suggest that, from a purely steric standpoint, it could allow for better substrate approach and potentially higher reactivity and selectivity than L-tert-leucine. However, the chain's flexibility could also lead to multiple, non-productive binding modes, potentially lowering the overall stereoselectivity.

  • Hydrophobic Interactions: The alkyl chain could engage in hydrophobic interactions with the substrates, particularly if the substrates themselves have nonpolar regions. This could either help to organize the transition state assembly, leading to enhanced selectivity, or create unproductive binding interactions. The impact of such interactions is highly dependent on the specific substrates and reaction conditions. Studies on the effect of alkyl chain length in other catalytic systems have shown that it can significantly influence surface properties and molecular interactions.[9][10]

Inference: It is reasonable to hypothesize that (S)-2-Aminoundecanoic acid will be an active catalyst for the aldol reaction. Its performance is likely to be highly dependent on the choice of solvent. In an optimized, less polar solvent system, it could potentially exhibit reactivity and selectivity comparable to or even exceeding that of L-tert-leucine. However, without direct experimental evidence, this remains a well-informed hypothesis requiring experimental validation.

Experimental Protocols

To ensure a standardized comparison, the following detailed experimental protocols for the benchmark aldol reaction are provided. These protocols are based on established literature procedures.

General Procedure for Amino Acid-Catalyzed Asymmetric Aldol Reaction:

  • To a stirred solution of the amino acid catalyst (0.12 mmol) in DMSO (400 µL) is added cyclohexanone (2.0 mmol).

  • The mixture is stirred at room temperature for 20 minutes.

  • 4-Nitrobenzaldehyde (0.4 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the aldol product.

  • The diastereomeric ratio is determined by 1H NMR analysis of the crude product.

  • The enantiomeric excess is determined by chiral HPLC analysis.[6]

Visualizing the Catalytic Process

Catalytic Cycle of a Proline-Type Amino Acid in an Aldol Reaction:

Catalytic_Cycle cluster_0 Catalytic Cycle Ketone Ketone Aldehyde Aldehyde Catalyst (S)-Amino Acid Enamine Enamine Catalyst->Enamine + Ketone - H2O Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Aldehyde Aldol_Product Aldol_Product Iminium_Ion->Aldol_Product + H2O - Catalyst

Caption: Generalized enamine catalytic cycle for the direct asymmetric aldol reaction.

Experimental Workflow for Catalyst Performance Benchmarking:

Workflow cluster_1 Experimental Workflow A Catalyst & Reagent Preparation B Reaction Setup (Solvent, Temp, Time) A->B C Reaction Monitoring (TLC) B->C D Work-up & Purification C->D E Characterization (NMR, HPLC) D->E F Data Analysis (Yield, d.r., ee) E->F

Caption: A typical workflow for comparing catalyst efficacy in an asymmetric reaction.

Conclusion and Future Directions

While L-proline remains a highly effective and well-established catalyst for the asymmetric aldol reaction, the exploration of alternative amino acid catalysts is crucial for expanding the toolkit of synthetic chemists. (S)-2-Aminoundecanoic acid, with its long hydrophobic chain, represents an intriguing candidate whose full potential is yet to be unlocked.

This guide has provided a framework for its evaluation by benchmarking against established catalysts. The key takeaway is the critical need for experimental investigation into the catalytic activity of (S)-2-Aminoundecanoic acid. Future work should focus on:

  • Systematic Solvent Screening: Evaluating a wide range of solvents with varying polarities to determine the optimal reaction medium for this lipophilic catalyst.

  • Substrate Scope Analysis: Testing a variety of ketone and aldehyde substrates to understand the generality and limitations of (S)-2-Aminoundecanoic acid as a catalyst.

  • Mechanistic Studies: Investigating the reaction kinetics and transition state through computational and experimental methods to elucidate the role of the long alkyl chain.

By undertaking these studies, the scientific community can gain a comprehensive understanding of the catalytic performance of (S)-2-Aminoundecanoic acid and pave the way for the rational design of new, highly effective long-chain amino acid-based organocatalysts.

References

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From the Benchtop to the Animal Model: A Comparative Guide to the In Vitro and In Vivo Efficacy of Fatty Amino Acid-Based Drugs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles is relentless. Among the promising classes of molecules are fatty amino acid derivatives, which combine the structural features of amino acids and lipids. This unique hybrid structure offers the potential for improved cell membrane permeability, targeted delivery, and altered metabolic stability. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs based on fatty amino acids, with a conceptual focus on molecules akin to (S)-2-Aminoundecanoic acid, a long-chain fatty amino acid. While specific therapeutic applications of (S)-2-Aminoundecanoic acid itself are not extensively documented in publicly available research, the principles and methodologies discussed herein are broadly applicable to this emerging class of compounds.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the experimental journey from initial cell-based assays to whole-organism studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Rationale for Fatty Amino Acid-Based Drug Design

Fatty acids are integral components of cellular structures and signaling pathways. Their conjugation to pharmacologically active moieties can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The covalent attachment of fatty acids can enhance a drug's association with serum proteins like albumin, potentially extending its plasma half-life and enabling sustained release.[1] Furthermore, the lipid-like nature of these derivatives can facilitate passage across biological membranes, a critical hurdle for many drug candidates.

The Drug Discovery and Development Pipeline: An Overview

The preclinical evaluation of a novel drug candidate, such as a derivative of (S)-2-Aminoundecanoic acid, follows a structured progression from controlled in vitro experiments to more complex in vivo models. This phased approach allows for a thorough characterization of the drug's biological activity, potency, and safety profile before advancing to human clinical trials.

Drug_Discovery_Pipeline In_Vitro_Studies In Vitro Efficacy & Safety Lead_Optimization Lead Optimization In_Vitro_Studies->Lead_Optimization Identify Hits In_Vivo_Studies In Vivo Efficacy & PK/PD Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials IND-Enabling Studies Lead_Optimization->In_Vivo_Studies Select Candidate

Caption: A simplified workflow of the preclinical drug development pipeline, highlighting the transition from in vitro to in vivo studies.

Part 1: In Vitro Efficacy Assessment - The Initial Litmus Test

In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound in a controlled environment. These assays are crucial for initial screening, lead identification, and understanding the mechanism of action.

Cytotoxicity Assays: Determining the Therapeutic Window

A fundamental first step is to evaluate the cytotoxicity of a novel fatty amino acid derivative against both cancerous and non-cancerous cell lines. This helps to establish a preliminary therapeutic window – the concentration range where the drug is effective against target cells while sparing normal cells.

Commonly Used Cytotoxicity Assays:

AssayPrincipleEndpoint MeasuredAdvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2][3]Colorimetric measurement of formazan absorbance.High throughput, cost-effective, well-established.[2]
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.Enzymatic assay measuring LDH activity in the cell culture supernatant.Indicates membrane integrity, non-destructive to remaining cells.
SRB Assay Sulforhodamine B (SRB) dye binds to basic amino acids in cellular proteins under mildly acidic conditions.Colorimetric measurement of bound dye after cell fixation.Good for high-throughput screening, less sensitive to metabolic interference.

A series of novel ligustrazine-oleanolic acid (TOA) derivatives conjugated with amino acids were evaluated for their cytotoxicity against four cancer cell lines (HepG2, HT-29, Hela, and BGC-823) and a normal kidney cell line (MDCK) using the MTT assay.[4] Several of these derivatives demonstrated significantly better cytotoxicity against the cancer cell lines compared to the parent compound, with IC50 values in the low micromolar range.[4]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a derivative of (S)-2-Aminoundecanoic acid) and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays: Targeting Molecular Machinery

If the fatty amino acid derivative is designed to inhibit a specific enzyme, its inhibitory potency must be quantified. For instance, fatty acid synthase (FAS) is a key enzyme in lipid metabolism and a target for some antimicrobial and anticancer drugs.[5][6]

Key Parameters in Enzyme Inhibition Assays:

  • IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.

A study on synthetic chiral amino acid derivatives identified compounds with potent cytotoxic activity against cancer cells, with IC50 values ranging from 1.7 to 6.1 µM.[2]

Receptor Binding Assays: Identifying Molecular Targets

For drugs that act on cell surface or intracellular receptors, receptor-ligand binding assays are essential to determine binding affinity (Kd) and specificity.[7][8] These assays typically use a radiolabeled or fluorescently tagged ligand to compete with the test compound for binding to the receptor.

Receptor_Binding_Assay cluster_0 Control cluster_1 Competition Receptor Receptor Labeled_Ligand Labeled Ligand Receptor->Labeled_Ligand Binding Receptor_2 Receptor Labeled_Ligand_2 Labeled Ligand Receptor_2->Labeled_Ligand_2 Reduced Binding Test_Compound Test Compound Receptor_2->Test_Compound Binding

Caption: Principle of a competitive receptor binding assay.

Part 2: In Vivo Efficacy Assessment - Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies are therefore critical for evaluating a drug's efficacy, safety, and pharmacokinetic profile in a whole-animal system.[9]

Animal Models: Simulating Human Disease

The choice of animal model is crucial and depends on the therapeutic indication. For cancer, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. For metabolic diseases, genetically modified models, such as the fat-1 transgenic mouse which can endogenously produce omega-3 fatty acids, can be particularly useful for studying the effects of fatty acid-based drugs.[10] A recently developed glycine-based tripeptide, DT-109, successfully treated nonalcoholic fatty liver disease in both mouse and non-human primate models.[11][12][13]

Pharmacokinetic (PK) Studies: The Fate of the Drug in the Body

Pharmacokinetic studies determine what the body does to the drug.[9][14] These studies measure the drug's concentration in various biological fluids (e.g., blood, plasma) and tissues over time after administration.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum (or peak) serum concentration that a drug achieves.Relates to efficacy and potential toxicity.
Tmax Time at which Cmax is observed.Indicates the rate of drug absorption.
AUC Area under the curve; the total exposure to a drug over time.Reflects the extent of drug absorption.
t1/2 Half-life; the time required for the drug concentration to decrease by half.Determines dosing frequency.
Bioavailability (F) The fraction of an administered dose that reaches the systemic circulation.Crucial for determining the oral dose.

In a study on dual amino acid dry powder inhalation therapy, the intratracheal route of administration in rats resulted in a higher Cmax and AUC compared to oral administration, indicating better bioavailability.[15]

Pharmacodynamic (PD) Studies: What the Drug Does to the Body

Pharmacodynamic studies assess the physiological and biochemical effects of the drug on the body and the relationship between drug concentration and effect. In oncology, a common PD endpoint is the measurement of tumor growth inhibition.

Experimental Protocol: In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., a derivative of (S)-2-Aminoundecanoic acid) and a vehicle control according to a predetermined dosing schedule (e.g., daily, once weekly) and route (e.g., oral, intravenous).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

In Vitro vs. In Vivo Efficacy: A Comparative Summary

The following table provides a conceptual comparison of the types of data generated from in vitro and in vivo studies for a hypothetical fatty amino acid-based anticancer drug.

ParameterIn Vitro AssessmentIn Vivo Assessment
Potency IC50 (e.g., 2.5 µM in HepG2 cells)ED50 (e.g., 10 mg/kg for 50% tumor growth inhibition)
Efficacy Maximum cell kill (e.g., 95% at 10 µM)Maximum tumor growth inhibition (e.g., 80% at 20 mg/kg)
Selectivity IC50 ratio (normal cells vs. cancer cells)Therapeutic index (toxic dose / effective dose)
Toxicity Cytotoxicity in normal cell linesMorbidity, mortality, weight loss, organ-specific toxicity
Metabolism Stability in liver microsomesMeasurement of metabolites in plasma and excreta

Conclusion: An Integrated Approach for Successful Drug Development

The journey of a fatty amino-acid-based drug candidate from the laboratory to the clinic is a meticulous process that relies on the integration of both in vitro and in vivo efficacy data. In vitro assays provide the initial, high-throughput assessment of a compound's potential, allowing for the rapid screening and optimization of lead candidates. However, the true therapeutic potential of a drug can only be realized through carefully designed and executed in vivo studies that account for the complexities of a living system.

By understanding the strengths and limitations of each approach and by thoughtfully designing experiments that bridge the gap between them, researchers can more effectively advance novel fatty amino acid-based therapies to address unmet medical needs. The principles and methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this promising class of therapeutic agents.

References

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A Comparative Guide to the Synthetic Routes of (S)-2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-Aminoundecanoic acid, a non-proteinogenic α-amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its long alkyl chain imparts unique lipophilic properties, making it an attractive component in the design of enzyme inhibitors, peptide mimetics, and antimicrobial agents. The stereospecific synthesis of this compound is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. This guide provides a comparative analysis of various synthetic strategies to obtain (S)-2-aminoundecanoic acid, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each route's performance based on yield, enantioselectivity, scalability, and practical considerations.

Synthetic Strategies: A Detailed Comparison

The enantioselective synthesis of α-amino acids has been a subject of intense research, leading to the development of several robust methods. Here, we compare four prominent strategies for the synthesis of (S)-2-aminoundecanoic acid: Asymmetric Alkylation of a Chiral Nickel(II) Complex, Biocatalytic Reductive Amination, Enzymatic Kinetic Resolution of a Racemic Mixture, and Asymmetric Strecker Synthesis.

Asymmetric Alkylation of a Chiral Ni(II) Complex of a Glycine Schiff Base

This powerful methodology relies on the use of a chiral ligand to create a sterically defined environment around a nickel(II) complex of a glycine Schiff base. This chiral complex then directs the incoming alkyl group to a specific face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the alkylated complex yields the desired α-amino acid with high enantiomeric purity.

The choice of the chiral ligand is crucial for achieving high stereoselectivity. Ligands derived from (S)-o-[(N-benzylprolyl)amino]benzophenone have proven to be particularly effective. The reaction proceeds via the formation of a planar nickel(II) complex, where one face of the glycine enolate is shielded by the chiral ligand, directing the alkylation to the opposite face.

This protocol is adapted from procedures for the synthesis of similar α-amino acids via alkylation of chiral Ni(II) Schiff base complexes.[1][2][3][4]

Step 1: Formation of the Chiral Ni(II) Complex

  • In a round-bottom flask, (S)-o-[(N-benzylprolyl)amino]benzophenone (1.0 eq.), glycine (1.1 eq.), and nickel(II) nitrate hexahydrate (1.0 eq.) are suspended in methanol.

  • Anhydrous sodium carbonate (2.2 eq.) is added, and the mixture is heated to reflux for 4-6 hours, during which the color changes to a deep red.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude chiral Ni(II) complex, which can be purified by column chromatography.

Step 2: Asymmetric Alkylation

  • The chiral Ni(II) complex (1.0 eq.) is dissolved in N,N-dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Solid sodium hydroxide powder (5.0 eq.) is added, and the mixture is stirred vigorously.

  • 1-Iodononane (1.2 eq.) is added dropwise at room temperature.

  • The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Hydrolysis and Isolation of (S)-2-Aminoundecanoic Acid

  • The crude alkylated complex is dissolved in a mixture of methanol and 6N hydrochloric acid.

  • The solution is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove the chiral auxiliary.

  • The aqueous layer is then neutralized with a suitable base (e.g., sodium hydroxide or an ion-exchange resin) to precipitate the free amino acid.

  • The solid (S)-2-aminoundecanoic acid is collected by filtration, washed with cold water, and dried under vacuum.

cluster_0 Step 1: Complex Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Glycine Glycine Chiral Ni(II) Complex Chiral Ni(II) Complex Glycine->Chiral Ni(II) Complex Chiral Ligand Chiral Ligand Chiral Ligand->Chiral Ni(II) Complex Ni(II) Salt Ni(II) Salt Ni(II) Salt->Chiral Ni(II) Complex Alkylated Complex Alkylated Complex Chiral Ni(II) Complex->Alkylated Complex Base 1-Iodononane 1-Iodononane 1-Iodononane->Alkylated Complex Final Product (S)-2-Aminoundecanoic Acid Alkylated Complex->Final Product Acid Hydrolysis

Caption: Workflow for the synthesis of (S)-2-Aminoundecanoic acid via asymmetric alkylation.

Biocatalytic Reductive Amination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid or ketone acceptor.[5][6] This approach offers high enantioselectivity and mild reaction conditions. For the synthesis of (S)-2-aminoundecanoic acid, a suitable ω-transaminase can be employed to convert 2-oxoundecanoic acid into the desired product using an amino donor like L-alanine or isopropylamine.

A significant advantage of this method is the potential for high enantiomeric excess (>99% ee) and the use of environmentally benign aqueous reaction media.[7] The main challenge lies in identifying a transaminase with high activity and selectivity for the specific long-chain keto acid substrate. However, recent advances in enzyme engineering and screening have greatly expanded the scope of transaminases available for synthetic applications.

This protocol is based on general procedures for transaminase-catalyzed synthesis of α-amino acids.[5][8]

Step 1: Synthesis of 2-Oxoundecanoic Acid (if not commercially available)

  • Undecanoic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride.

  • The acid chloride is then subjected to a reaction with a suitable nucleophile, followed by oxidation to yield 2-oxoundecanoic acid. Alternatively, it can be synthesized from commercially available starting materials through various established methods.

Step 2: Transaminase-Catalyzed Reductive Amination

  • In a temperature-controlled reaction vessel, dissolve 2-oxoundecanoic acid (1.0 eq.) and pyridoxal 5'-phosphate (PLP) cofactor (typically 1 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Add the amino donor, such as L-alanine or isopropylamine (typically in excess, e.g., 1.5-3.0 eq.).

  • Initiate the reaction by adding the selected ω-transaminase enzyme (as a lyophilized powder or a whole-cell preparation).

  • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The pH may need to be controlled throughout the reaction.

  • Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Upon completion, the enzyme is removed by centrifugation or filtration.

  • The product is isolated from the aqueous solution by acidification to precipitate the amino acid, followed by filtration, or by using ion-exchange chromatography.

cluster_0 Biocatalytic Reaction cluster_1 Work-up & Isolation 2-Oxoundecanoic Acid 2-Oxoundecanoic Acid Product Mixture Product Mixture 2-Oxoundecanoic Acid->Product Mixture Amino Donor Amino Donor Amino Donor->Product Mixture Transaminase (PLP) Transaminase (PLP) Transaminase (PLP)->Product Mixture Final Product (S)-2-Aminoundecanoic Acid Product Mixture->Final Product Purification

Caption: Workflow for the biocatalytic synthesis of (S)-2-Aminoundecanoic acid.

Enzymatic Kinetic Resolution of Racemic 2-Aminoundecanoic Acid

Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For amino acids, lipases are commonly employed to catalyze the enantioselective acylation of the amino group or the hydrolysis of an N-acyl amino acid ester.

This method requires the initial synthesis of racemic 2-aminoundecanoic acid, which can be achieved through methods like the Strecker synthesis from undecanal. The racemic amino acid is then typically N-acylated (e.g., with acetic anhydride) to form N-acetyl-2-aminoundecanoic acid. A lipase, such as Candida antarctica lipase B (CALB), can then selectively hydrolyze the (S)-N-acetyl-2-aminoundecanoic acid to (S)-2-aminoundecanoic acid, leaving the (R)-N-acetyl-2-aminoundecanoic acid largely unreacted.

This protocol is based on general procedures for the enzymatic resolution of racemic amino acids.[9][10][11]

Step 1: Synthesis of Racemic 2-Aminoundecanoic Acid

  • Racemic 2-aminoundecanoic acid can be synthesized via the Strecker synthesis starting from undecanal, ammonia, and cyanide, followed by hydrolysis of the resulting aminonitrile.[12][13]

Step 2: N-Acetylation of Racemic 2-Aminoundecanoic Acid

  • Suspend racemic 2-aminoundecanoic acid (1.0 eq.) in a mixture of acetic acid and water.

  • Cool the suspension in an ice bath and slowly add acetic anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the solvents under reduced pressure, and crystallize the N-acetyl-2-aminoundecanoic acid from water.

Step 3: Lipase-Catalyzed Kinetic Resolution

  • Suspend the racemic N-acetyl-2-aminoundecanoic acid in a phosphate buffer (pH ~7.5).

  • Add an immobilized lipase (e.g., Novozym 435, which is immobilized CALB).

  • The reaction is stirred at a controlled temperature (e.g., 40-50 °C) and the progress is monitored by HPLC using a chiral column to determine the enantiomeric excess of the product and the remaining substrate.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • The enzyme is removed by filtration.

  • The filtrate is acidified to precipitate the unreacted (R)-N-acetyl-2-aminoundecanoic acid, which is collected by filtration.

  • The aqueous layer is then carefully neutralized to precipitate the (S)-2-aminoundecanoic acid, which is collected by filtration, washed, and dried.

cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution Racemic Amino Acid Racemic Amino Acid N-Acetylation N-Acetylation Racemic Amino Acid->N-Acetylation Racemic N-Acetyl Amino Acid Racemic N-Acetyl Amino Acid N-Acetylation->Racemic N-Acetyl Amino Acid Lipase Lipase Racemic N-Acetyl Amino Acid->Lipase Separation Separation Lipase->Separation (S)-Amino Acid (S)-Amino Acid Separation->(S)-Amino Acid (R)-N-Acetyl Amino Acid (R)-N-Acetyl Amino Acid Separation->(R)-N-Acetyl Amino Acid

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-Aminoundecanoic acid.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and cost-effective method for producing α-amino acids from aldehydes, ammonia, and a cyanide source.[14] To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst can be employed. In the diastereoselective approach, a chiral amine is used instead of ammonia, leading to the formation of diastereomeric aminonitriles that can be separated. Subsequent hydrolysis affords the enantiomerically enriched amino acid.

Alternatively, a catalytic asymmetric Strecker reaction can be performed using a chiral catalyst, such as a chiral thiourea or a metal-based catalyst, to control the addition of cyanide to an achiral imine. This approach is highly atom-economical.

This protocol is a general representation of a diastereoselective Strecker synthesis.

Step 1: Formation of Chiral Iminonitrile

  • In a reaction vessel, undecanal (1.0 eq.) is dissolved in a suitable solvent like methanol or toluene.

  • A chiral amine, such as (S)-α-methylbenzylamine (1.0 eq.), is added, and the mixture is stirred to form the corresponding imine.

  • The mixture is cooled (e.g., to 0 °C or lower), and a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an aqueous solution of sodium cyanide, is added.

  • The reaction is stirred until the formation of the diastereomeric α-aminonitriles is complete (monitored by TLC or NMR).

  • The diastereomers can be separated at this stage by crystallization or chromatography.

Step 2: Hydrolysis and Removal of Chiral Auxiliary

  • The separated diastereomerically pure aminonitrile is subjected to acidic hydrolysis (e.g., with 6N HCl) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • The chiral auxiliary is removed by extraction.

  • The aqueous layer containing the amino acid hydrochloride is neutralized to precipitate the free (S)-2-aminoundecanoic acid.

cluster_0 Diastereoselective Reaction cluster_1 Separation & Hydrolysis Undecanal Undecanal Diastereomeric Aminonitriles Diastereomeric Aminonitriles Undecanal->Diastereomeric Aminonitriles Chiral Amine Chiral Amine Chiral Amine->Diastereomeric Aminonitriles Cyanide Source Cyanide Source Cyanide Source->Diastereomeric Aminonitriles Separation Separation Diastereomeric Aminonitriles->Separation Hydrolysis Hydrolysis Separation->Hydrolysis Final Product (S)-2-Aminoundecanoic Acid Hydrolysis->Final Product

Caption: Workflow for the asymmetric Strecker synthesis of (S)-2-Aminoundecanoic acid.

Comparative Summary of Synthetic Routes

FeatureAsymmetric Alkylation of Ni(II) ComplexBiocatalytic Reductive AminationEnzymatic Kinetic ResolutionAsymmetric Strecker Synthesis
Starting Materials Glycine, chiral ligand, 1-iodononane2-Oxoundecanoic acid, amino donorRacemic 2-aminoundecanoic acidUndecanal, chiral amine/catalyst, cyanide
Key Reagents Chiral Ni(II) complex, strong baseTransaminase enzyme, PLP cofactorLipase enzyme, acylating agentChiral amine or catalyst, cyanide source
Typical Yield Good to ExcellentGood to ExcellentMax. 50% for one enantiomerModerate to Good
Enantioselectivity Very High (>95% ee)Excellent (>99% ee)High (>98% ee)Good to Excellent (depends on method)
Scalability Demonstrated on a large scalePotentially high, enzyme stability is a factorEstablished for industrial processesCan be scalable, especially catalytic versions
Advantages High enantioselectivity, reliable, recyclable auxiliaryEnvironmentally friendly, mild conditions, high eeWell-established, high ee for both enantiomersCost-effective starting materials, versatile
Disadvantages Multi-step, use of stoichiometric chiral auxiliary and heavy metalSubstrate scope of enzyme can be limited, requires specific keto acidTheoretical max yield of 50% for each enantiomer per cycleUse of toxic cyanide, separation of diastereomers can be challenging

Conclusion

The synthesis of enantiomerically pure (S)-2-aminoundecanoic acid can be achieved through several effective methodologies. The choice of the optimal route depends on the specific requirements of the research or development project, including scale, cost, available expertise, and desired purity.

  • The asymmetric alkylation of a chiral Ni(II) complex offers a highly reliable and stereoselective route, particularly suitable for laboratory-scale synthesis where high purity is paramount. The recyclability of the chiral auxiliary is a significant advantage.[2][3][4]

  • Biocatalytic reductive amination stands out as a green and highly enantioselective method, aligning with the principles of sustainable chemistry. With the growing availability of engineered transaminases, this approach is becoming increasingly attractive for both academic and industrial applications.[5][6][8]

  • Enzymatic kinetic resolution is a classic and robust technique, especially for large-scale production where both enantiomers may be of interest. Although the theoretical yield for one enantiomer is limited to 50%, the high enantiomeric excess and the well-established nature of the technology make it a viable option.[9][11]

  • The asymmetric Strecker synthesis remains a cost-effective and versatile method, particularly with the development of catalytic asymmetric variants that reduce the amount of chiral material required.[14]

Ultimately, the selection of a synthetic route will involve a trade-off between factors such as the number of steps, reagent costs, stereoselectivity, and environmental impact. This guide provides the foundational information to make an informed decision for the efficient and stereocontrolled synthesis of (S)-2-aminoundecanoic acid.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (S)-2-Aminoundecanoic acid. The procedures outlined here are designed to ensure laboratory safety, regulatory compliance, and scientific integrity, moving beyond a simple checklist to explain the critical reasoning behind each step.

Immediate Safety & Hazard Profile

Before handling or disposing of (S)-2-Aminoundecanoic acid, a thorough understanding of its hazard profile is essential. While some general guidelines classify amino acids as non-hazardous waste, specific data for this compound and its analogs indicate that it must be handled as a hazardous substance.[1][2][3] The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5]

Causality: The carboxylic acid and amine functional groups, while fundamental to its chemical utility, also present potential reactivity. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Improper mixing during disposal can lead to exothermic reactions or the release of hazardous fumes. Therefore, treating all waste streams containing this compound as hazardous chemical waste is the most trustworthy and self-validating approach.

Hazard Identification & Safety Information
GHS Hazard Statements H315: Causes skin irritation.[4][5]H319: Causes serious eye irritation.[4][5]H335: May cause respiratory irritation.[4][5]
Signal Word Warning[4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.[6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[6]
Required Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a standard laboratory coat.[2]

Waste Disposal Workflow: A Decision-Based Approach

The following diagram outlines the critical decision points and pathways for managing waste generated from work involving (S)-2-Aminoundecanoic acid. The fundamental principle is waste segregation at the point of generation.[7][8]

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposition start (S)-2-Aminoundecanoic Acid Waste Generated solid Solid Waste (Unused reagent, contaminated gloves, weigh boats) start->solid Is it solid? liquid Aqueous/Liquid Waste (Solutions, rinsates) start->liquid Is it liquid? labware Contaminated Labware (Glassware, stir bars) start->labware Is it reusable labware? solid_container Collect in labeled 'Hazardous Solid Waste' container. Seal securely. solid->solid_container liquid_container Collect in compatible, labeled 'Hazardous Liquid Waste' container. Keep closed. liquid->liquid_container decon Decontaminate (Triple Rinse) labware->decon ehs_pickup Arrange for EHS Hazardous Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup rinsate_collect Collect rinsate as Hazardous Liquid Waste decon->rinsate_collect wash Wash with standard lab procedures decon->wash rinsate_collect->liquid_container

Caption: Waste disposal decision workflow for (S)-2-Aminoundecanoic acid.

Detailed Disposal Protocols

Adherence to a systematic, step-by-step protocol is crucial for safety and compliance. These procedures must be performed in accordance with your institution's specific Environmental Health & Safety (EHS) guidelines.[7][9]

Protocol 1: Disposal of Solid Waste

This stream includes expired or unused solid (S)-2-Aminoundecanoic acid, as well as contaminated disposables like gloves, weigh paper, and pipette tips.

  • Designate a Container: Procure a dedicated, sealable container for solid chemical waste. This should be a robust plastic pail or a glass jar with a screw-top lid. Ensure it is clearly labeled "Hazardous Waste."[8]

  • Content Labeling: Using a hazardous waste tag provided by your EHS office, list the full chemical name: "(S)-2-Aminoundecanoic acid."[7] Do not use abbreviations or chemical formulas. Also, list any other contaminated materials (e.g., "gloves," "wipes").

  • Collection: Carefully place all solid waste into the designated container. Minimize the creation of dust, which can be an inhalation hazard.[5]

  • Secure Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the lab, away from incompatible materials.[9]

  • Arrange Pickup: Once the container is nearly full (do not overfill), follow your institutional procedures to arrange for pickup by the EHS department.[7]

Protocol 2: Disposal of Aqueous/Liquid Waste

This stream includes any solutions containing (S)-2-Aminoundecanoic acid and the initial rinsates from decontaminating glassware.

  • Designate a Container: Use a compatible container, such as a high-density polyethylene (HDPE) carboy, for aqueous waste.[8] Do not use metal containers.[3]

  • Labeling: Affix a hazardous waste tag and clearly label the contents. For mixtures, list each component and its approximate concentration.[7] The label must include the words "Hazardous Waste."[7]

  • Prohibition of Drain Disposal: Under no circumstances should this waste be poured down the sanitary sewer. While some general guidelines permit drain disposal for certain amino acids, the specific irritation hazards (H315, H319, H335) of this compound make this practice unsafe and non-compliant.[4][5][10]

  • Collection and Storage: Collect all aqueous waste in the designated container. Keep the container tightly capped when not in use to prevent evaporation or spills.[9] A funnel should not be left in the opening. Store in secondary containment (e.g., a plastic tub).

  • Arrange Pickup: Follow institutional EHS procedures for the disposal of the full container.

Protocol 3: Decontamination of Non-Disposable Labware

This protocol applies to glassware, magnetic stir bars, spatulas, and other reusable items.

  • Initial Rinse (Decontamination): Rinse the contaminated labware with a small amount of a suitable solvent (e.g., deionized water or ethanol).

  • Collect Rinsate: This first rinse is considered hazardous and must be collected and added to your designated "Hazardous Liquid Waste" container.[2]

  • Subsequent Rinses: Perform a "triple rinse."[11] Subsequent rinses, after the initial hazardous one, can typically be disposed of down the drain with copious amounts of water, provided they are free of other hazardous contaminants.

  • Final Washing: After decontamination, the labware can be washed using standard laboratory procedures.

Spill Management Protocol

In the event of a spill, prompt and correct action is required to mitigate exposure and prevent contamination.

  • Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess and Don PPE: Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: For a solid spill, prevent the powder from becoming airborne.[6] You can do this by gently covering it with damp paper towels.

  • Neutralization/Absorption (for related compounds): Some protocols for similar chemicals suggest dampening the solid spill material with 5% acetic acid before collection.[6] This step should only be performed if consistent with your institution's EHS guidelines. Otherwise, use a general-purpose absorbent material like vermiculite or sand.

  • Collection: Carefully sweep or scoop the absorbed/dampened material into a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area with a detergent solution. All cleaning materials (wipes, gloves, etc.) must be disposed of as solid hazardous waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution.

By integrating these scientifically-grounded procedures into your laboratory workflow, you ensure a safe, compliant, and responsible research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office as the ultimate authority for waste management.

References

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  • Chemical Waste Disposal Guidelines , Department of Chemistry, Emory University.

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  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals , Benchchem.

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